molecular formula C8H11NO2 B2567694 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one CAS No. 2020223-61-2

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Cat. No.: B2567694
CAS No.: 2020223-61-2
M. Wt: 153.181
InChI Key: ZQTISPQOYDLWKQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 2020223-61-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 8 H 11 NO 2 and it has a molecular weight of 153.18 g/mol [ 1 ]. The compound serves as a key synthetic intermediate in the development of novel active pharmaceutical ingredients. Its structural features, particularly the pyrrolidine and propynone moieties, make it a valuable precursor. Research indicates its application in the synthesis of potent P2Y12 receptor antagonists, which are being investigated as antiplatelet agents with a potentially wider therapeutic window than existing therapies like clopidogrel [ 7 ]. Furthermore, the 3-methoxypyrrolidine group is a recognized pharmacophore found in other investigational compounds, including nanomolar-potent inhibitors of enzymes like NAPE-PLD, which is involved in bioactive lipid mediator biosynthesis [ 3 ]. Predicted physical properties include a boiling point of 220.7±50.0 °C and a density of 1.11±0.1 g/cm 3 [ 1 ]. The compound is offered in high purity for research applications. Notice for Researchers: This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTISPQOYDLWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one as a Propiolamide Warhead in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of Targeted Covalent Inhibitors (TCIs) has evolved significantly beyond traditional acrylamide-based warheads. 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a highly specialized alkynamide (propiolamide) building block designed for precision covalent targeting. By leveraging the unique electronic properties of the terminal alkyne conjugated to an amide, this molecule acts as an optimized Michael acceptor for non-catalytic cysteine residues.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic advantages, synthetic methodologies, and validation workflows associated with this compound. The goal is to provide drug development professionals with a self-validating framework for integrating this propiolamide motif into novel TCI scaffolds.

Chemical Structure & Physicochemical Profile

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic and biological environments. The 3-methoxypyrrolidine ring provides a rigidified vector, reducing the entropic penalty upon target binding, while the methoxy group introduces a tunable hydrogen-bond acceptor.

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Formula C₈H₁₁NO₂Low molecular weight (153.18 g/mol ) allows for high ligand efficiency when incorporated into larger scaffolds.
Molecular Weight 153.18 g/mol Minimal bulk addition to the primary pharmacophore.
LogP (estimated) ~ -0.43Highly hydrophilic; improves aqueous solubility of the final drug candidate.
H-Bond Donors 0Prevents non-specific hydrogen bonding, reducing off-target promiscuity.
H-Bond Acceptors 3Methoxy and carbonyl oxygens can interact with hinge-region residues or structured waters.
Rotatable Bonds 2High conformational rigidity compared to linear aliphatic linkers.
Electrophilic Motif PropiolamideUndergoes thia-Michael addition to form a rigid sp²-hybridized vinyl sulfide adduct.

Mechanistic Profiling: The Propiolamide Warhead

The decision to utilize a propiolamide (alkynamide) over a standard acrylamide is rooted in strict structure-activity causality.

The Causality of Alkynamide Reactivity

Acrylamides form flexible sp³-hybridized thioether adducts upon reaction with cysteines. In contrast, the propiolamide group in 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one undergoes a thia-Michael addition to form a rigid sp²-hybridized vinyl sulfide adduct . This geometric constraint can significantly enhance the residence time and overall potency of the inhibitor if the binding pocket optimally accommodates the planar vinyl sulfide geometry .

Furthermore, propiolamides exhibit a highly tunable intrinsic reactivity. They are generally less reactive toward free glutathione (GSH) in solution compared to activated chloroacetamides, thereby minimizing indiscriminate off-target toxicity. However, when proximity-driven by the reversible binding affinity (


) of the parent scaffold, the local concentration effect drives the inactivation rate (

) to highly efficient levels .
Metabolic Stability Advantages

A critical failure point for many covalent drugs is premature metabolism. Recent microbiome profiling demonstrates that terminal acrylamides are highly susceptible to double-bond reduction by gut microbiota, which neutralizes the warhead before systemic absorption. Alkynamides, however, demonstrate superior metabolic stability against microbiome-mediated reduction, making them ideal candidates for orally administered therapeutics .

G A Target Protein (Free Cysteine) C Non-Covalent Complex (Reversible Binding) A->C B Propiolamide Warhead B->C D Transition State (Thiolate Attack on Alkyne) C->D  Kinact   E Vinyl Sulfide Adduct (Irreversible Bond) D->E  Protonation  

Fig 1: Thia-Michael addition of the propiolamide warhead forming a stable vinyl sulfide adduct.

Synthetic Methodology

To ensure maximum trustworthiness, the synthesis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one must avoid conditions that could trigger alkyne dimerization or premature polymerization. The following protocol utilizes mild amide coupling, establishing a self-validating quality control loop.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve propiolic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt to maximize the coupling rate and minimize the residence time of the reactive intermediate, preventing side reactions with the alkyne.

  • Coupling: Slowly add 3-methoxypyrrolidine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validating QC: Perform LC-MS and ¹H-NMR. The successful product is validated by an exact mass of [M+H]⁺ = 154.08 Da, and the presence of a distinct terminal alkyne proton singlet (~3.0 ppm) in the NMR spectrum.

Experimental Workflows for Covalent Adduct Validation

Proving that the propiolamide warhead engages the intended target requires a rigorous, self-validating proteomic workflow. We utilize a two-tiered mass spectrometry approach: Intact Mass Analysis (to confirm stoichiometry) and Peptide Mapping (to confirm the exact site of modification) .

Step-by-Step Validation Protocol
  • Protein Incubation: Incubate recombinant target protein (10 µM) with the synthesized propiolamide inhibitor (50 µM) in HEPES buffer (pH 7.4) at 25°C for 2 hours.

  • Intact Mass Analysis (Stoichiometry Check):

    • Desalt a 10 µL aliquot using a C4 ZipTip.

    • Analyze via LC-TOF-MS.

    • Validation: Deconvolution of the protein envelope must show a single mass shift of +153.08 Da . Multiple additions indicate off-target reactivity (promiscuity), while no shift indicates a failure of the thia-Michael addition.

  • Denaturation & Alkylation: Denature the remaining protein with 8M Urea. Reduce disulfide bonds with DTT (10 mM, 30 min), and alkylate free, unreacted cysteines with Iodoacetamide (50 mM, 30 min in the dark).

  • Tryptic Digestion: Dilute the urea concentration to <1M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS Peptide Mapping: Analyze the digested peptides using a high-resolution Orbitrap mass spectrometer.

  • Data Processing: Search the MS/MS spectra for a dynamic modification of +153.08 Da on Cysteine residues. The observation of b- and y-ion series flanking the modified cysteine provides absolute, self-validating proof of the covalent attachment site.

W S1 Incubation (Protein + Inhibitor) S2 Quenching & Denaturation S1->S2 S3 Tryptic Digestion S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Processing (+153 Da Mass Shift) S4->S5

Fig 2: Step-by-step LC-MS/MS workflow for validating the covalent modification of target cysteines.

References

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Molecules (MDPI) URL:[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads ChemRxiv URL:[Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In vitro metabolism of targeted covalent inhibitors and their thiol conjugates by gut microbiome from rats, mice, and humans Drug Metabolism and Disposition (ASPET / PubMed) URL:[Link]

Comprehensive Technical Guide: Physicochemical Profiling and Application of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacochemistry, particularly in oncology and virology[1]. Central to this paradigm is the strategic selection of electrophilic warheads that balance intrinsic reactivity with target-specific engagement. This whitepaper provides an in-depth technical analysis of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one , a highly specialized alkynyl amide building block. By dissecting its molecular formula, molecular weight, and mechanistic causality, we establish a robust framework for integrating this ynone moiety into advanced drug discovery pipelines.

Structural Deconstruction and Physicochemical Properties

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is characterized by the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [2]. As application scientists, we must view this molecule not just as a chemical string, but as a bipartite system engineered for precision:

  • The Scaffold (3-Methoxypyrrolidine): The pyrrolidine ring provides a rigid, sp3-rich vector that dictates the spatial trajectory of the attached warhead. The methoxy substitution at the C3 position introduces a critical hydrogen-bond acceptor. This feature is designed to pre-organize the molecule within a protein binding pocket via non-covalent interactions with backbone amides, lowering the entropic penalty of binding.

  • The Warhead (Prop-2-yn-1-one): Attached to the pyrrolidine nitrogen is an alkynyl amide (ynone) moiety. Unlike traditional acrylamides, the ynone features an sp-hybridized alkyne. This linear geometry significantly reduces the steric bulk of the warhead, allowing it to penetrate narrow, sterically restricted cysteine-containing subpockets[3].

Table 1: Physicochemical Parameters
ParameterValueMechanistic Significance
Chemical Name 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-oneStandardized nomenclature for library synthesis.
Molecular Formula C8H11NO2[4]Defines the atomic composition and isotopic distribution.
Molecular Weight 153.18 g/mol [2]Crucial for calculating molarity in biochemical assays.
Monoisotopic Mass 153.07898 Da[4]The exact mass shift expected in high-res LC-MS/MS.
SMILES COC1CCN(C1)C(=O)C#C[4]Facilitates computational docking and SAR modeling.
Key Features Ynone (Michael Acceptor), Methoxy etherBalances electrophilicity with non-covalent affinity.

Mechanistic Causality of the Alkynyl Amide Warhead

The selection of an alkynyl amide over other electrophiles (e.g., chloroacetamides or enones) is a calculated decision to optimize the thermodynamics and kinetics of covalent binding. The ynone acts as a highly tunable Michael acceptor[5]. The electron-withdrawing carbonyl group polarizes the alkyne, rendering the terminal


-carbon susceptible to nucleophilic attack by a deprotonated cysteine thiolate.

The Causality of Reactivity: The intrinsic reactivity of alkynyl amides is generally lower than that of unhindered enones, which prevents indiscriminate off-target labeling and subsequent in vivo toxicity[6]. Covalent bond formation is therefore heavily reliant on the proximity effect (


). Only when the 3-methoxypyrrolidine scaffold perfectly aligns the ynone with the target cysteine does the local effective concentration drive the inactivation rate (

) to form an irreversible covalent adduct[7].

TargetEngagement A 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one C Non-Covalent Pre-Inhibition Complex A->C Binding Affinity (Ki) B Target Protein (Free Cysteine Thiol) B->C Pocket Alignment D Thiolate Attack (Michael Addition) C->D Proximity Effect E Irreversible Covalent Adduct Formation D->E Kinact (Inactivation Rate)

Caption: Covalent engagement pathway of ynone warheads via Michael addition to target cysteines.

Self-Validating Experimental Protocols

To rigorously validate the incorporation and target engagement of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one derivatives, the following self-validating protocols must be employed. Every protocol described herein is designed with internal controls to ensure that the observed inhibition is mechanistically driven by covalent modification rather than non-specific aggregation.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: Before testing against a protein, we must quantify the inherent electrophilicity of the ynone warhead. A warhead that is too reactive will indiscriminately label off-target proteins, leading to toxicity. Step-by-Step Methodology:

  • Prepare a 10 mM stock of the ynone compound in anhydrous DMSO.

  • Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 100 µM of an internal standard (e.g., naproxen).

  • Incubate the mixture at 37°C in a thermoshaker.

  • Sample 50 µL aliquots at time points: 0, 1, 2, 4, 8, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass (m/z 154.08

    
    )[4].
    Validation: An optimal ynone should exhibit a GSH 
    
    
    
    hours, proving that its reactivity is latent and requires enzymatic pre-organization to trigger.
Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Causality: To confirm 1:1 binding stoichiometry and validate the specific cysteine residue targeted, we utilize intact protein MS. The inclusion of a Cys-to-Ser mutant is non-negotiable; it provides the definitive negative control required to prove absolute site-specificity[8]. Step-by-Step Methodology:

  • Express and purify both the Wild-Type (WT) target protein and a Cys-to-Ser mutant of the suspected nucleophilic residue.

  • Incubate 5 µM of WT and Mutant protein separately with 50 µM of the ynone compound in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Desalt the samples using Zeba spin columns (7K MWCO) to remove unbound compound.

  • Inject 1 µg of the intact protein onto a high-resolution Q-TOF LC-MS system.

  • Deconvolute the raw mass spectra using maximum entropy algorithms to obtain the intact mass. Validation: The WT protein must show an average mass shift of exactly +153.18 Da (100% conversion). The Cys-to-Ser mutant must show NO mass shift (0% conversion).

ExpWorkflow S1 Incubation with WT & Cys-Mutant S2 Intact Protein LC-MS Analysis S1->S2 Quench & Desalt S3 Mass Shift Quantification S2->S3 Deconvolution S4 Peptide Mapping (Trypsin Digest) S3->S4 If +153.18 Da S5 Site-Specific Validation S4->S5 MS/MS Sequencing

Caption: Self-validating LC-MS/MS workflow for confirming site-specific covalent modification.

Table 2: Expected Validation Metrics for Ynone-Based TCIs
AssayExpected Result for Optimized YnoneMechanistic Implication
GSH Reactivity (

)
> 12 hoursLow intrinsic reactivity; low off-target toxicity risk.
Intact MS (WT Protein) +153.18 Da Mass ShiftEfficient, 1:1 stoichiometric covalent target engagement.
Intact MS (Cys-Mutant) No mass shift observedAbsolute site-specificity; eliminates non-specific binding.
Biochemical Washout Sustained target inhibitionIrreversible covalent bond formation confirmed.

Conclusion

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (C8H11NO2, MW 153.18 g/mol ) represents a sophisticated building block for modern drug discovery. By leveraging the unique steric and electronic properties of the alkynyl amide warhead, researchers can design targeted covalent inhibitors that achieve exquisite selectivity and potency. The self-validating workflows detailed herein ensure that the translation from chemical synthesis to biological application is grounded in rigorous, irrefutable mechanistic proof.

References

Sources

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one CAS number and identifiers

[1][2]

Executive Summary

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 2020223-61-2 ) is a functionalized propiolamide derivative employed primarily as an electrophilic fragment in Targeted Covalent Inhibitor (TCI) discovery and Fragment-Based Drug Discovery (FBDD) .[1][2]

Unlike traditional acrylamides, the propiolamide warhead offers a distinct reactivity profile, forming irreversible covalent bonds with nucleophilic cysteine residues via a conjugate addition mechanism.[1] The inclusion of the 3-methoxy group on the pyrrolidine ring enhances aqueous solubility and provides a vector for hydrogen bonding interactions within protein binding pockets, making it a superior scout fragment compared to unsubstituted analogs.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data consolidates the specific identifiers for the racemic compound. Researchers should note that while the CAS 2020223-61-2 typically refers to the racemate, enantiopure forms (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2
PropertyValue / Identifier
CAS Number 2020223-61-2
IUPAC Name 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one
Molecular Formula C

H

NO

Molecular Weight 153.18 g/mol
SMILES COC1CCN(C1)C(=O)C#C
InChIKey ZQTISPQOYDLWKQ-UHFFFAOYSA-N
Warhead Type Propiolamide (Alkynamide)
LogP (Calc) ~0.3 (Predicted)
H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)

Structural Biology & Mechanism of Action[1]

The Propiolamide Warhead

The core utility of this compound lies in its propiolamide (y-namide) functional group.[1][2] In the context of covalent inhibition, propiolamides act as "Michael acceptors" but with distinct steric and electronic properties compared to the more common acrylamides.[1][2]

  • Reactivity: Propiolamides are generally less reactive than acrylamides, reducing the risk of off-target promiscuity with glutathione or non-catalytic surface cysteines.[1][2]

  • Selectivity: They are often deployed to target cysteines located in narrow or sterically hindered pockets where the linear geometry of the alkyne is advantageous.[1][2]

Covalent Conjugation Mechanism

Upon binding to a target protein, the nucleophilic thiol (-SH) of a cysteine residue attacks the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2vinyl sulfide12

Pathway Visualization: The following diagram illustrates the reaction trajectory from the free fragment to the covalent protein adduct.

GSubstrate1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one(Electrophile)TSTransition State(Conjugate Addition)Substrate->TS Binding & PositioningCysteineProtein Cysteine(Thiol Nucleophile)Cysteine->TS Nucleophilic Attack (S-)AdductVinyl Sulfide Adduct(Irreversible Complex)TS->Adduct Proton Transfer(Stable Bond Formation)

Figure 1: Mechanism of Covalent Inactivation.[1][2] The propiolamide warhead undergoes Michael addition with a cysteine thiol to form a stable vinyl sulfide.[1]

Synthesis Protocol

For researchers synthesizing this probe or its analogs, the most robust route involves the amidation of 3-methoxypyrrolidine.[1][2] Due to the potential instability of propiolyl chloride, a coupling reagent approach using propiolic acid is recommended for higher yields and purity.[1][2]

Reagents & Conditions
  • Starting Material A: 3-Methoxypyrrolidine (HCl salt or free base).[1][2]

  • Starting Material B: Propiolic acid.[1][2]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1][2]

Step-by-Step Workflow
  • Activation: Dissolve Propiolic acid (1.0 eq) in dry DMF under N

    
     atmosphere. Add DIPEA (2.5 eq) and HATU (1.1 eq).[2] Stir at 0°C for 15 minutes to activate the acid.
    
  • Coupling: Add 3-Methoxypyrrolidine (1.0 eq) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the product mass [M+H]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 154.1.[2]
    
  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine.
    
  • Purification: Flash column chromatography (SiOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Elute with a gradient of MeOH in DCM (0-5%).[2]
    
    • Note: Propiolamides can polymerize; store the purified product at -20°C.[1][2]

SynthesisSM13-MethoxypyrrolidineCouplingAmide Coupling(RT, 4-6h)SM1->CouplingSM2Propiolic AcidActivationActivation(HATU, DIPEA, DMF, 0°C)SM2->ActivationActivation->CouplingPurificationPurification(Flash Chromatography)Coupling->PurificationProduct1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-onePurification->Product

Figure 2: Synthetic route for the generation of the target propiolamide fragment.[1][2]

Applications in Drug Discovery[1][2][7][8][9][10][11]

Covalent Fragment Screening

This compound is frequently included in Covalent Fragment Libraries (e.g., from Enamine or MolPort) used to screen against difficult targets like KRAS, MYC, or "undruggable" E3 ligases.[1]

  • Method: Mass Spectrometry (Intact Protein MS) is used to detect the mass shift (+153 Da) corresponding to the covalent adduct.[2]

  • Utility: The 3-methoxy group acts as a "solubility handle" and a probe for polar interactions in the S3 sub-pocket of proteases or kinases.[1][2]

Warhead Optimization

In Medicinal Chemistry campaigns, if an acrylamide hit is too reactive or metabolically unstable, it is often "swapped" for a propiolamide (like this compound) to:

  • Reduce Reactivity: Lower the intrinsic rate of reaction with glutathione (GSH).[2]

  • Alter Geometry: The linear alkyne spacer changes the vector of the warhead, potentially accessing a cysteine that the planar alkene of an acrylamide cannot reach.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer due to electrophilic nature.[1][2][3]

  • Storage: -20°C, desiccated. Avoid prolonged exposure to basic conditions to prevent premature polymerization or hydrolysis.[1][2]

  • Incompatibility: Strong nucleophiles (thiols, amines) and strong bases.[1]

References

  • PubChem. 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one (Compound).[1][2][4] National Library of Medicine.[1][2] Accessed 2026.[1][2][4] [Link][2]

  • Gehringer, M., & Laufer, S. A. (2019).[1][2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[1][2] Journal of Medicinal Chemistry.[1][2][5] [Link][2]

Technical Guide: Solubility & Handling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in DMSO

[1]

Executive Summary & Chemical Context

Compound: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Class: Covalent Propiolamide Probe / Functionalized Pyrrolidine[1]

This guide provides an in-depth technical framework for the solubilization, storage, and handling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Dimethyl Sulfoxide (DMSO).[1] As a propiolamide derivative, this compound functions as an electrophilic "warhead" designed to target nucleophilic residues (typically cysteine) via Michael addition. Consequently, its solubility profile is inextricably linked to its chemical stability; improper handling in DMSO can lead to hydrolysis or oligomerization, compromising experimental integrity.

Solubility Profile and Physicochemical Analysis[1][2][3][4][5][6]

Theoretical & Empirical Solubility Data

While specific lot-dependent solubility limits vary, the physicochemical properties of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (Low MW, moderate polarity, lack of extensive crystalline lattice energy) dictate a high solubility profile in polar aprotic solvents like DMSO.[1]

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Anhydrous) High ≥ 50 mg/mL (~325 mM) Primary Stock Solution
Ethanol Moderate~10–20 mg/mLAlternative (lower stability)
Water/PBS Low/Unstable< 1 mg/mLAssay Buffer (Dilute immediately)

Expert Insight: For most biological applications (e.g., Activity-Based Protein Profiling or covalent inhibition assays), a stock concentration of 10 mM to 50 mM is standard.[1] This compound readily dissolves at these concentrations without requiring aggressive sonication or heating.

The "DMSO Paradox" in Covalent Probes

DMSO is the universal solvent for screening, but it is hygroscopic.

  • The Risk: Absorbed water (even at 0.1%) can act as a nucleophile or catalyze hydrolysis of the propiolamide alkyne moiety over time.

  • The Solution: Use only anhydrous DMSO (≥99.9%) packed under inert gas for stock preparation.

Step-by-Step Solubilization Protocol

This protocol is designed to maximize the shelf-life of the reactive warhead.[1]

Phase 1: Preparation of Stock Solution (50 mM Target)

Objective: Create a stable 50 mM stock from 5 mg of neat powder.

  • Calculate Volume:

    
    
    
    • For 5 mg:

      
      
      
  • Equilibration: Allow the vial of neat compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex gently for 15–30 seconds. The solution should be clear and colorless.

    • Checkpoint: If particulates persist (rare), sonicate in a water bath for <2 minutes at ambient temperature. Avoid heat.

Phase 2: Aliquoting and Storage

Critical Rule: Avoid repeated freeze-thaw cycles. The expansion/contraction of DMSO and condensation introduction will degrade the propiolamide.

  • Aliquot: Immediately dispense the stock into single-use volumes (e.g., 20–50 µL) in light-resistant, O-ring sealed cryovials.

  • Inert Gas Overlay: If available, gently blow dry nitrogen or argon over the liquid surface before capping.

  • Storage: Store at -80°C (optimal) or -20°C. Stable for 6 months at -80°C.

Stability Logic & Signaling Diagram

The following diagram illustrates the decision matrix for handling this compound, highlighting the critical pathways where solubility intersects with chemical stability.

GCompound1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (Solid)DMSO_GradeSelect Solvent:DMSO (Anhydrous, 99.9%)Compound->DMSO_GradeWeighingDissolutionDissolution(Vortex, RT)DMSO_Grade->DissolutionAdd SolventCheckVisual Inspection:Clear Solution?Dissolution->CheckSonicateMild Sonication(<2 min, Ambient)Check->SonicateNo (Particulates)StorageAliquot & Store(-80°C, Dark)Check->StorageYesSonicate->CheckDegradationRISK: Hydrolysis/Polymerization(Loss of Warhead Activity)Storage->DegradationFreeze/Thaw CyclesMoistureContaminant:Water / NucleophilesMoisture->DissolutionAvoid IngressMoisture->DegradationCatalyzes

Caption: Workflow logic for solubilization emphasizing the critical exclusion of moisture to prevent propiolamide warhead degradation.

Experimental Validation: The "Dilution Check"

Before applying the stock to a biological assay, perform a solvent tolerance test :

  • Method: Dilute the DMSO stock 1000-fold into your assay buffer (e.g., PBS, pH 7.4) to reach a final concentration of 0.1% DMSO.

  • Observation:

    • Pass: Solution remains clear. (Expected for this hydrophilic pyrrolidine scaffold).

    • Fail: Visible turbidity or precipitation.

  • Correction: If precipitation occurs at high concentrations (>100 µM in buffer), perform a serial dilution in DMSO first, then transfer to buffer to prevent "crashing out" due to rapid polarity shift.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Balakin, K. V., et al. (2004).[2] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[1][2] Link

  • Waybright, T. J., et al. (2009). "Screening and preparation of compound libraries." Methods in Molecular Biology, 565, 1-12.[1] (Protocols for DMSO stock management).

  • PubChem Compound Summary. (2025). "1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one."[1][3] National Center for Biotechnology Information. Link

Technical Guide: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a specialized class of covalent fragments utilized in modern Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule features a propiolamide (alkynamide) warhead designed to form irreversible covalent bonds with nucleophilic residues—primarily cysteine—on target proteins.

This guide analyzes the molecule's role as a high-value chemical probe. It balances the high electrophilicity of the ynone warhead with the solubility and stereochemical vector provided by the 3-methoxypyrrolidine scaffold, making it an ideal starting point for developing targeted covalent inhibitors (TCIs) for "undruggable" targets such as KRAS, BTK, and SARS-CoV-2 Mpro.

Part 2: Chemical Architecture & Mechanism

Structural Analysis

The molecule comprises two distinct functional domains, each serving a critical role in the drug discovery process:

DomainComponentFunction in Drug Discovery
Warhead Prop-2-yn-1-one (Propiolamide) Acts as the electrophile (Michael acceptor). It is less sterically hindered than acrylamides, allowing access to cryptic cysteine residues in shallow pockets.
Scaffold 3-Methoxypyrrolidine Provides a rigid, saturated heterocycle that directs the warhead's vector. The 3-methoxy group enhances aqueous solubility (low logP) and offers a handle for stereochemical exploration (

vs

enantiomers).
Mechanism of Action: Cysteine Modification

The primary mechanism is a nucleophilic conjugate addition. The thiol group of a cysteine residue attacks the


-carbon of the propiolamide alkyne. Unlike acrylamides which form a saturated adduct, propiolamides initially form a vinyl sulfide, which can be further stabilized or react depending on the microenvironment.

Key Reactivity Differentiator: Propiolamides are generally more reactive than their acrylamide counterparts due to the lower LUMO energy of the alkyne system, making them suitable for targeting less nucleophilic or solvent-exposed cysteines that acrylamides might miss [1, 3].

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a protein cysteine on the propiolamide warhead.

ReactionMechanism cluster_legend Reaction Parameters ProteinCys Protein Cysteine (Nucleophile -SH) TS Transition State (Nu- attack on u03b2-carbon) ProteinCys->TS Deionization (S-) Warhead Propiolamide Warhead (Electrophile C≡C-C=O) Warhead->TS Orbital Overlap Adduct Covalent Adduct (Vinyl Sulfide) TS->Adduct Irreversible Bond Formation desc Selectivity driven by: 1. Non-covalent recognition (Pyrrolidine) 2. Electrophilic reactivity (Ynone)

Figure 1: Mechanism of covalent inactivation via thiol-yne addition.

Part 3: Applications in Drug Discovery[1]

Covalent Fragment Screening (FBDD)

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is frequently included in "Covalent Fragment Libraries" (e.g., Enamine, Life Chemicals) used to screen against challenging targets.

  • Workflow: Libraries of 500–2,000 electrophilic fragments are screened against a protein target using Intact Protein Mass Spectrometry (MS).

  • Hit Definition: A mass shift corresponding to the molecular weight of the fragment (approx. +153 Da) indicates covalent labeling.

  • Advantage: The low molecular weight allows for high "Ligand Efficiency" (LE). If this small fragment binds, it indicates a high-quality interaction that can be grown into a potent lead.

Target Validation & ABPP

In Activity-Based Protein Profiling (ABPP), this molecule can serve as a "scout" fragment. By attaching a click-chemistry handle (e.g., replacing the methoxy with an alkyne or azide, though the propiolamide itself is reactive), researchers can profile which cysteines in a proteome are liganded by this scaffold.

  • Case Study Context: Propiolamide warheads have been pivotal in identifying inhibitors for SARS-CoV-2 Main Protease (Mpro) . For instance, the inhibitor Jun10221R utilizes a propiolamide warhead to covalently modify Cys145 of Mpro, demonstrating superior potency over some acrylamide analogs [1, 4].

Tuning Reactivity (The "Goldilocks" Zone)

While highly reactive, propiolamides can be cytotoxic. The 3-methoxypyrrolidine scaffold is crucial here. The methoxy group creates a specific steric and electronic profile that prevents non-specific reaction with abundant thiols (like Glutathione) while maintaining reactivity towards the specific geometry of the target protein's active site [3].

Part 4: Experimental Protocols

Synthesis of the Fragment

Note: This protocol describes the coupling of 3-methoxypyrrolidine to propiolic acid, the standard route for generating this fragment.

Reagents: 3-Methoxypyrrolidine (HCl salt), Propiolic acid, EDC·HCl (or HATU), HOBt, DIPEA, DCM.

  • Preparation: Dissolve 3-methoxypyrrolidine HCl (1.0 eq) in dry Dichloromethane (DCM) at 0°C under inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (3.0 eq) dropwise to neutralize the salt.

  • Activation: In a separate vessel, activate Propiolic acid (1.1 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM for 15 minutes.

  • Coupling: Transfer the activated acid solution to the amine solution slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target Mass: ~153.1 Da).

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient). Propiolamides can be unstable; avoid prolonged exposure to silica or high heat.

Mass Spectrometry Screening Protocol

Objective: Detect covalent labeling of a target protein (e.g., KRAS G12C or BTK).

  • Protein Prep: Dilute target protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP*).

    • Critical: Minimize TCEP concentration or use non-thiol reducing agents if the warhead is highly sensitive, though propiolamides are generally compatible with low TCEP.

  • Incubation: Add 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (at 50 µM, 10x excess) to the protein.

  • Time Course: Incubate at Room Temp for 1, 4, and 24 hours.

  • Quenching: Quench with 1% Formic Acid.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectra.

  • Validation: Calculate % labeling =

    
    .
    

Part 5: Workflow Visualization

The following diagram outlines the decision tree for progressing this fragment from a library "hit" to a lead compound.

FragmentWorkflow Library Covalent Fragment Library (Includes 1-(3-methoxy...)) Screen Primary Screen (Intact Mass Spec) Library->Screen 50 u00b5M Cmpd Hit Hit Identification (Mass Shift +153 Da) Screen->Hit >50% Labeling Validation Selectivity Check (Competition w/ known ligand) Hit->Validation Specificity? Validation->Screen False Positive (Discard) Expansion SAR Expansion (Grow from 3-methoxy vector) Validation->Expansion Validated Hit

Figure 2: Fragment-to-Lead workflow for propiolamide covalent inhibitors.

References

  • Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors. Source: European Journal of Medicinal Chemistry, 2023. Context: Validates propiolamides (e.g., Jun10221R) as potent cysteine-targeting warheads superior to acrylamides in specific contexts. URL:[Link]

  • Structure–activity relationships of GPX4 inhibitor warheads. Source: Nature Chemical Biology / PMC, 2016. Context: Demonstrates that propiolamides can target selenocysteine/cysteine in GPX4 when other warheads fail, highlighting the unique reactivity profile of this class. URL:[Link]

  • PubChemLite Record: 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one. Source: PubChem / Uni.lu.[1] Context: Confirms chemical structure (InChIKey: ZQTISPQOYDLWKQ) and classification. URL:[Link]

Sources

Stability Profile of Prop-2-yn-1-one Derivatives in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

Prop-2-yn-1-one derivatives (acetylenic ketones or ynones) represent a potent class of electrophilic "warheads" utilized increasingly in Targeted Covalent Inhibitors (TCIs) and chemical biology probes. Their mechanism of action relies on a Michael addition reaction with nucleophilic cysteine residues in a target protein.[1]

However, the high electrophilicity that drives their potency also compromises their stability in physiological environments. This guide details the stability profile of these derivatives, identifying hydration and buffer-mediated nucleophilic attack as the primary degradation pathways. It provides a validated experimental framework for assessing their half-life (


) and distinguishing between true instability and assay artifacts.

Chemical Basis of Instability

To accurately assess stability, one must understand the competing reactions occurring in a physiological buffer (pH 7.4, 37°C).

The Electrophilic Trap

The prop-2-yn-1-one motif contains a triple bond conjugated to a carbonyl group. This conjugation lowers the LUMO energy, making the


-carbon highly susceptible to nucleophilic attack.
  • Target Reaction: Covalent bond formation with a specific protein Cysteine (Thiol).[2]

  • Off-Target Reaction (Instability): Reaction with bulk solvent (Water) or buffer components (Amines).

Hydrolysis (Hydration)

In aqueous buffers like Phosphate Buffered Saline (PBS), the primary non-enzymatic degradation pathway is hydration . Water acts as a weak nucleophile, attacking the


-carbon to form an enol intermediate, which rapidly tautomerizes into a 1,3-diketone  (or 

-keto aldehyde).
  • Consequence: 1,3-diketones are chemically distinct from ynones; they lose the ability to form stable covalent bonds with cysteines in the same manner, effectively deactivating the inhibitor.

Buffer Incompatibility (The Tris Artifact)

A critical error in experimental design is the use of primary amine buffers (e.g., Tris , Glycine) with ynones. The free amine in Tris acts as a Michael donor, reacting with the ynone to form an enaminone adduct.

  • Observation: Rapid disappearance of parent compound in Tris buffer vs. stability in PBS.

  • Diagnosis: This is an assay artifact, not intrinsic aqueous instability.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways a prop-2-yn-1-one derivative takes in different environments.

YnonePathways Ynone Prop-2-yn-1-one (Parent Compound) Enol Enol Intermediate Ynone->Enol Hydration (Slow) Adduct_Tris Tris-Ynone Adduct (Experimental Artifact) Ynone->Adduct_Tris Michael Addition (Fast in Tris pH 7.4) Adduct_GSH Thioether Adduct (Desired Reactivity Model) Ynone->Adduct_GSH Michael Addition (Target Mimic) Water H2O (Physiological Buffer) Water->Enol Tris Tris Buffer (Primary Amine) Tris->Adduct_Tris GSH Glutathione (Cellular Nucleophile) GSH->Adduct_GSH Diketone 1,3-Diketone (Inactive Hydrolysis Product) Enol->Diketone Tautomerization (Fast)

Figure 1: Divergent reaction pathways of ynones in buffer (hydrolysis), amine buffers (artifact), and with thiols.

Experimental Framework: Stability Assay Protocol

This protocol is designed to measure intrinsic aqueous stability (


) and identify buffer incompatibility.
Materials & Reagents[3][4][5]
  • Test Compound: 10 mM stock in DMSO.

  • Buffer A (Standard): PBS (Phosphate Buffered Saline), pH 7.[3]4. Recommended for intrinsic stability.

  • Buffer B (Interference Check): 50 mM Tris-HCl, pH 7.4. Use only to verify amine reactivity.

  • Internal Standard (IS): Tolbutamide or Labetalol (1 µM in Acetonitrile).

  • Analysis: LC-MS/MS or UPLC-UV.

Protocol Steps
  • Preparation: Pre-warm buffers to 37°C.

  • Incubation: Spike Test Compound into Buffer A (and B separately) to a final concentration of 1–10 µM (ensure DMSO < 1%).

  • Sampling:

    • At

      
       minutes.
      
    • Remove 50 µL aliquot.

    • Quenching: Immediately add 200 µL Acetonitrile containing Internal Standard. (Acetonitrile precipitates proteins if plasma is used and halts enzymatic activity; here it dilutes and stops reaction).

  • Analysis: Centrifuge (if necessary) and analyze supernatant via LC-MS. Monitor the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: 10 mM DMSO Stock Dilution Dilute to 1-10 µM in PBS (pH 7.4, 37°C) Start->Dilution Incubation Incubate at 37°C Dilution->Incubation Sample Aliquot 50 µL (t = 0, 15, ..., 240 min) Incubation->Sample Quench Quench with ACN + IS (Stop Reaction) Sample->Quench Analysis LC-MS Analysis (Monitor Parent Ion) Quench->Analysis Calc Calculate Half-Life (t1/2) Analysis->Calc

Figure 2: Step-by-step workflow for determining the kinetic stability of ynone derivatives.

Data Presentation & Interpretation

The table below summarizes representative stability profiles. Note the drastic difference between PBS and Tris buffers, highlighting the "Tris Artifact."

ParameterBuffer SystemExpected

Mechanism of Loss
Intrinsic Stability PBS (pH 7.4)> 24 HoursSlow Hydration (to 1,3-diketone)
Amine Reactivity Tris (pH 7.4)< 1 HourRapid Michael Addition (Tris-Adduct)
Plasma Stability Human Plasma< 30 MinsEnzymatic Reduction (Ketone

Alcohol) + Protein Binding
Thiol Reactivity PBS + 5mM GSH< 10 MinsCovalent Adduct Formation (Desired)

Key Insight: If your compound disappears in Tris but is stable in PBS, it is chemically stable but highly reactive toward amines. If it disappears in PBS, it is hydrolytically unstable (likely hydration).

References

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 2024. Available at: [Link]

  • Characterising covalent warhead reactivity. National Institutes of Health (NIH), 2019. Available at: [Link]

  • TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Visikol, 2024. Available at: [Link]

Sources

Strategic Assessment of Metabolic Stability: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Covalent Warhead Paradox

The molecule 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a classic "warhead-scaffold" hybrid used in Targeted Covalent Inhibitor (TCI) discovery. To accurately predict and assess its metabolic stability, we must deconstruct it into its functional components:

  • The Warhead (Prop-2-yn-1-one): An electrophilic propiolamide designed to form a covalent bond with nucleophilic cysteine residues (e.g., via Michael addition).

  • The Scaffold (3-Methoxypyrrolidine): A solubilizing, saturated heterocycle that directs binding affinity but introduces specific metabolic liabilities.

The Stability Paradox: Unlike reversible drugs, where "stability" implies resistance to CYP450 enzymes, for this molecule, stability is a competition between desired reactivity (target engagement) and undesired clearance (glutathione conjugation or hydrolysis).

In Silico Profiling & Structural Alerts

Before wet-lab experimentation, computational modeling must differentiate between metabolic clearance and chemical reactivity.

Reactivity Prediction (The Warhead)

The propiolamide moiety is a "soft" electrophile. In silico models (e.g., QM/MM or reactivity indices) often flag this as a Pan-Assay Interference Compound (PAINS) candidate due to high reactivity.

  • Prediction: High clearance predicted not due to CYP enzymes, but due to rapid consumption by plasma nucleophiles.

  • Key Metric: Electrophilicity Index (

    
    ).
    
Site of Metabolism (SOM) Prediction

Using tools like StarDrop™ or Schrödinger’s MetID, the predicted Sites of Metabolism (SOM) for the pyrrolidine scaffold are:

  • Primary SOM:

    
    -Carbon hydroxylation of the pyrrolidine ring (CYP2D6/CYP3A4 mediated), leading to lactam formation or ring opening.
    
  • Secondary SOM: O-demethylation of the methoxy group.

Metabolic_Map cluster_legend Pathway Type Parent Parent Molecule 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one GSH_Adduct GSH Conjugate (Chemical/GST Mediated) Parent->GSH_Adduct Michael Addition (+307 Da) Lactam Pyrrolidin-2-one (CYP Mediated Oxidation) Parent->Lactam CYP450 (+16 Da) Demethyl O-Desmethyl Metabolite Parent->Demethyl CYP/AO (-14 Da) RingOpen Ring Opening (Aldehyde Intermediate) Lactam->RingOpen Hydrolysis Red: Electrophilic Trapping Red: Electrophilic Trapping Yellow: Phase I Oxidation Yellow: Phase I Oxidation Red: Electrophilic Trapping->Yellow: Phase I Oxidation Green: Dealkylation Green: Dealkylation Yellow: Phase I Oxidation->Green: Dealkylation

Figure 1: Predicted metabolic map distinguishing between electrophilic trapping (Red) and enzymatic Phase I metabolism (Yellow/Green).[1][2][3][4][5][6][7]

Experimental Protocols: The "Gold Standard" Workflow

To validate predictions, you must run two parallel assays. A standard microsomal stability assay alone is insufficient because it cannot distinguish between CYP-mediated clearance and GSH conjugation.

Protocol A: Chemical Stability & GSH Reactivity (The "Warhead" Assay)

Purpose: To determine intrinsic reactivity (


) independent of enzymes.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Test Arm: 10 µM compound + 5 mM reduced Glutathione (GSH) in PBS (pH 7.4).

    • Control Arm: 10 µM compound in PBS (no GSH).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis: Quench with acetonitrile (1:3 v/v) containing internal standard. Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
    • Interpretation: If

      
      , the compound is likely too reactive for systemic delivery and will be cleared by blood/liver GSH before reaching the target.
      
Protocol B: Microsomal Metabolic Stability (The "Scaffold" Assay)

Purpose: To assess enzymatic clearance (


) by CYPs and FMOs.
  • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

  • Cofactors:

    • Phase I: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Phase II (Optional but recommended): Add GSH (5 mM) to cytosolic fractions if testing for GST-mediated metabolism.

  • Procedure:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, 45 min.

  • Quenching: Ice-cold Acetonitrile/Methanol (1:1) with internal standard (e.g., Warfarin or Tolbutamide).

  • Data Output:

    • Intrinsic Clearance (

      
      ): 
      
      
      
      
Summary of Data Interpretation
ObservationLikely CauseMechanistic Insight
High Clearance (+NADPH) CYP OxidationThe pyrrolidine ring is being oxidized. Optimize by adding fluorine to the ring or lowering lipophilicity.
High Clearance (-NADPH) Chemical InstabilityThe propiolamide warhead is reacting with buffer nucleophiles or hydrolyzing.
High Clearance (+GSH only) Michael AdditionThe warhead is too electrophilic. Sterically hinder the

-carbon of the alkyne.

Quantitative Analysis & Visualization

When analyzing LC-MS data for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, you will encounter specific mass shifts.

Mass Shift Table for Metabolite ID
TransformationMass Shift (

)
Structure Implication
GSH Adduct +307.08Covalent bond to alkyne (Michael Addition).
Hydroxylation +15.99Oxidation of pyrrolidine ring (likely

-position).
O-Demethylation -14.02Loss of methyl group from methoxy ether.
Desaturation -2.02Formation of double bond in pyrrolidine ring.
Hydrolysis +18.01Cleavage of amide bond (rare for propiolamides).
Integrated Workflow Diagram

Workflow Start Start: 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one Step1 Step 1: Chemical Stability (PBS Buffer, No Cofactors) Start->Step1 Decision1 Stable > 120 min? Step1->Decision1 Step2 Step 2: GSH Reactivity Assay (+5mM GSH) Decision1->Step2 Yes ResultA Flag: Chemical Instability (Redesign Amide Bond) Decision1->ResultA No Decision2 T1/2 < 15 min? Step2->Decision2 Step3 Step 3: Microsomal Stability (+NADPH) Decision2->Step3 No ResultB Flag: Hyper-Reactive Warhead (Add Steric Bulk to Alkyne) Decision2->ResultB Yes ResultC Flag: Metabolic Liability (Fluorinate Pyrrolidine Ring) Step3->ResultC High CLint ResultD Candidate Progression (PK/PD Studies) Step3->ResultD Low CLint

Figure 2: Decision tree for triaging instability sources: Chemical (Buffer), Reactivity (GSH), or Metabolic (Microsomes).

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[8] Nature Reviews Drug Discovery. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 18: Metabolic Stability. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation Screening in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. [Link]

Sources

Methodological & Application

synthesis protocol for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one , a functionalized propiolamide derivative. This molecule features a prop-2-yn-1-one (propioloyl) moiety, a validated electrophilic "warhead" utilized in Targeted Covalent Inhibitors (TCIs) to covalently modify nucleophilic cysteine residues in proteins via Michael addition [1, 2].

Unlike standard acrylamides, the propiolamide scaffold offers distinct steric and electronic profiles, often providing altered reactivity and selectivity windows for Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery (FBDD) [3].

Key Protocol Features:

  • Primary Method: HATU-mediated amidation for high-throughput library generation (10–500 mg scale).

  • Secondary Method: Mixed Anhydride coupling for scale-up (>1 g) to minimize cost.

  • Critical Control: Prevention of alkyne polymerization and preservation of the pyrrolidine chiral center (if using enantiopure starting material).

Retrosynthetic Analysis & Strategy

The synthesis is a single-step amide coupling disconnecting at the carbonyl-nitrogen bond.

Reagents:

  • Electrophile Source: Propiolic acid (Prop-2-ynoic acid). Note: Propiolyl chloride is commercially available but highly unstable and lachrymatory; in situ activation of the acid is preferred.

  • Nucleophile: 3-Methoxypyrrolidine (available as HCl salt or free base).

Retrosynthesis target Target Molecule 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one disconnection Amide Bond Disconnection target->disconnection precursor1 Propiolic Acid (Activation Required) disconnection->precursor1 precursor2 3-Methoxypyrrolidine (Nucleophile) disconnection->precursor2

Figure 1: Retrosynthetic disconnection strategy.

Safety & Handling Protocols

  • Propiolic Acid: Corrosive, flammable, and a lachrymator. Handle only in a functioning fume hood.

  • Explosion Hazard: Terminal alkynes can form explosive acetylides with metals (Cu, Ag). Avoid metal spatulas or needles during transfer if possible; use glass or plastic.

  • Sensitization: The product is a covalent electrophile designed to react with proteins. Treat it as a potential skin sensitizer and irritant. Double-glove (Nitrile) is mandatory.

Experimental Protocol A: HATU-Mediated Coupling (Recommended)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for this substrate because propiolic acid is electron-deficient and prone to side reactions. HATU ensures rapid activation and consumption of the amine, minimizing the window for alkyne polymerization [4].

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol (Example)
Propiolic acid 70.051.070 mg
3-Methoxypyrrolidine·HCl 137.611.1151 mg
HATU 380.231.2456 mg
DIPEA (Hünig's Base) 129.243.0522 µL
DMF (Anhydrous) --3.0 mL (0.3 M)
Step-by-Step Procedure
  • Pre-Activation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Propiolic acid (1.0 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath. Critical: Keeping the activation step cold prevents decomposition of the activated ester.

    • Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage).

    • Stir at 0 °C for 15 minutes. The solution should turn slightly yellow.

  • Amine Addition:

    • In a separate vial, dissolve 3-Methoxypyrrolidine·HCl (1.1 equiv) in a minimum amount of DMF.[3] Add the remaining DIPEA (2.0 equiv) to this amine solution to liberate the free base.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

    • Stir for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). The product should appear as a UV-active spot (weak UV due to lack of conjugation, stain with KMnO4 or Iodine).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

    • Wash sequentially with:

      • 1N HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. Do not heat above 40 °C during evaporation to prevent polymerization.

  • Purification:

    • Flash Column Chromatography: Silica gel.[3]

    • Eluent: Gradient 0% → 60% EtOAc in Hexanes.

    • Yield Expectation: 75–85% as a colorless to pale yellow oil/solid.

Experimental Protocol B: Mixed Anhydride (Scale-Up)

Rationale: For scales >1 g, HATU becomes cost-prohibitive. The mixed anhydride method using Isobutyl Chloroformate (IBCF) is economical and effective for propiolic acid [5].

Procedure Summary
  • Dissolve Propiolic acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF at -15 °C (Ice/Salt bath).

  • Add Isobutyl chloroformate (1.1 equiv) dropwise. Stir for 20 mins to form the mixed anhydride.

  • Add 3-Methoxypyrrolidine (1.1 equiv) dropwise.

  • Stir at -15 °C for 1 hour, then warm to RT for 2 hours.

  • Filter off the NMM·HCl salt precipitate.

  • Concentrate and purify as in Method A.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): The spectrum will show rotamers due to the restricted rotation of the amide bond (typically 60:40 or 50:50 ratio).

  • δ 3.0–3.2 ppm (s, 1H): Acetylenic proton (

    
    C-H ). This is the diagnostic peak.
    
  • δ 3.35 ppm (s, 3H): Methoxy group (-OCH ₃).

  • δ 3.4–4.0 ppm (m, 5H): Pyrrolidine ring protons (N-CH ₂ and CH -OMe).

  • δ 1.9–2.2 ppm (m, 2H): Pyrrolidine ring protons (C-CH ₂-C).

13C NMR:

  • ~152 ppm: Carbonyl (C=O).

  • ~75-80 ppm: Alkyne carbons.

  • ~56 ppm: Methoxy carbon.

Troubleshooting & Optimization Logic

Common failure modes in propiolamide synthesis involve polymerization or hydrolysis.

Troubleshooting start Issue: Low Yield or Impurities check1 Is the product 'tarry' or black? start->check1 check2 Did the reaction turn red/brown? check1->check2 No sol1 Polymerization occurred. Action: Add radical inhibitor (BHT) and keep T < 25°C. check1->sol1 Yes sol2 Base-catalyzed decomposition. Action: Reduce DIPEA loading or switch to NMM (weaker base). check2->sol2 Yes sol3 Incomplete Coupling. Action: Ensure anhydrous DMF and fresh HATU. check2->sol3 No

Figure 2: Troubleshooting decision tree for propiolamide synthesis.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Scudellari, M. (2022). Covalent inhibitors: The comeback kid. Nature, 605, 576-578.

  • Zeng, H., et al. (2020). Discovery of Fractional Covalent Inhibitors. Journal of the American Chemical Society, 142(5), 2180-2185.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][8][9] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: Covalent Fragment Screening with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Rationale

This guide details the protocol for utilizing 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (referred to herein as MPP-yne ) as a model electrophilic fragment in Covalent Fragment-Based Drug Discovery (c-FBDD).

MPP-yne represents a "Goldilocks" scaffold for cysteine-targeted screening:

  • The Warhead (Propiolamide): The prop-2-yn-1-one moiety acts as a Michael acceptor. Unlike high-reactivity chloroacetamides, propiolamides often require specific steric orientation within a binding pocket to react with nucleophilic cysteines, reducing false positives from non-specific promiscuity.

  • The Scaffold (3-Methoxypyrrolidine): Provides defined stereochemistry (chiral center at C3) and improved water solubility compared to carbocyclic analogs. The methoxy group offers a hydrogen bond acceptor vector to probe sub-pockets.

Target Application: Screening for druggable, non-catalytic cysteine residues in kinases, GTPases, and E3 ligases.

Mechanism of Action

The core mechanism is a nucleophilic conjugate addition (Michael addition). A target cysteine thiolate attacks the


-carbon of the alkynamide warhead.

Reaction Scheme:



  • Adduct Formed: Thio-vinyl sulfone/amide derivative.

  • Mass Shift: +153.08 Da (Monoisotopic mass of the fragment).

  • Reversibility: Generally considered irreversible under physiological conditions.

DOT Diagram: Mechanism & Logic Flow

MechanismFlow Fragment MPP-yne (Electrophile) Complex Michael Addition Transition State Fragment->Complex Steric Fit Target Target Protein (Cys-SH Nucleophile) Target->Complex pKa < 8.0 Adduct Covalent Adduct (Vinyl Sulfide) Complex->Adduct k_inact MS_Signal Mass Shift (+153 Da) Adduct->MS_Signal Detection

Figure 1: Mechanistic flow of the propiolamide-cysteine conjugation event.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening (Primary Screen)

Objective: Identify if MPP-yne covalently labels the target protein.

Materials:

  • Target Protein ( >95% purity, TCEP-reduced, buffer exchanged into non-amine buffer like HEPES).

  • MPP-yne (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Note: Avoid DTT or

      
      -mercaptoethanol as they will scavenge the propiolamide. Use 0.5 mM TCEP if a reducing agent is strictly required.
      
  • Incubation:

    • Add MPP-yne to a final concentration of 50 µM (10-fold molar excess).

    • Final DMSO concentration should be < 2%.[1]

    • Control: Incubate protein with DMSO only (Negative Control).

    • Incubate at Room Temperature (25°C) for 4 hours .

    • Rationale: Propiolamides react slower than acrylamides; a longer incubation ensures detection of specific but kinetically slow binders.

  • Quenching (Optional but Recommended):

    • Add formic acid to 0.5% final concentration to protonate the cysteine thiolate, stopping the reaction before injection.

  • LC-MS Analysis:

    • Inject 2-5 µg of protein onto a C4 desalting column.

    • Run a rapid gradient (5% to 90% B over 4 minutes).

    • Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation:

  • Hit: Appearance of a new peak at

    
    .
    
  • Occupancy calculation:

    
    
    
Protocol B: Glutathione (GSH) Reactivity Counter-Screen[1]

Objective: Ensure MPP-yne is not hyper-reactive (promiscuous).

  • Prepare 50 µM MPP-yne in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).

  • Monitor the disappearance of the parent fragment peak by LC-UV or LC-MS at t=0, 1h, 4h, and 24h.

  • Acceptance Criteria: A "Tunable" warhead suitable for drugs should show

    
    . If 
    
    
    
    , the fragment is likely too reactive for specific targeting.

Screening Workflow Diagram

This diagram outlines the decision matrix for processing MPP-yne from library selection to hit confirmation.

Workflow Start Fragment Library (MPP-yne) QC GSH Reactivity Test (Protocol B) Start->QC Screen Intact Protein MS (Protocol A) QC->Screen If t1/2 > 2h Decision Mass Shift Observed? Screen->Decision Hit HIT CONFIRMED (+153 Da) Decision->Hit Yes (>30% Occ) NoHit No Binding (Inactive) Decision->NoHit No Validation Peptide Mapping (Identify Residue) Hit->Validation Trypsin Digest

Figure 2: Decision tree for covalent fragment screening.

Data Presentation & Troubleshooting

Expected Results Table
ParameterValueNotes
Fragment MW 153.08 DaMonoisotopic
Target Mass Shift +153.08 DaSingle labeling event
Double Labeling +306.16 DaIndicates promiscuity or multiple accessible Cys
GSH Half-life 4 - 12 HoursIdeal range for propiolamides
Troubleshooting Guide
  • Problem: No labeling observed.

    • Solution: Increase pH to 8.0. Propiolamide reactivity is highly pH-dependent. If still no reaction, the cysteine is likely buried or oxidized.

  • Problem: Protein precipitation.

    • Solution: The fragment may be aggregating. Reduce concentration to 20 µM or increase DMSO to 5% (if tolerated).

  • Problem: "Fuzzy" Mass Spectra.

    • Solution: Ensure TCEP is fresh. Old TCEP can oxidize and form adducts. Ensure proper desalting on the C4 column.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2][3] Journal of the American Chemical Society. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. Link

  • London, N., et al. (2014). Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology. Link

Sources

Cysteine-Selective Protein Labeling with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Cysteine Labeling

In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount for elucidating biological function, identifying therapeutic targets, and constructing novel bioconjugates. Among the canonical amino acids, cysteine stands out as a prime target for selective modification. Its relatively low abundance in proteins and the unique nucleophilicity of its thiol side chain allow for precise chemical tagging with minimal disruption to the protein's overall structure and function.[1][2] This unique reactivity has made cysteine a focal point for the development of a diverse array of chemical probes and bioconjugation strategies.[1][3]

The reagent at the center of this guide, 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one , is an electrophilic probe designed for the covalent modification of cysteine residues. This molecule belongs to the class of propiolamides, which react with the thiol group of cysteine via a Michael-type addition, a mechanism often referred to as a thiol-yne reaction.[4][5] The terminal alkyne moiety introduced by this reagent serves as a versatile bioorthogonal handle. Once appended to a protein, this alkyne can be further functionalized through highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This two-step approach allows for the attachment of a wide variety of reporter molecules, including fluorophores, biotin tags for affinity purification, or even drug molecules for targeted delivery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one for cysteine-selective protein labeling. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for labeling and downstream analysis, and offer insights into the critical parameters that ensure successful and reproducible results.

The Chemistry of Cysteine Labeling with Propiolamides

The selective labeling of cysteine residues with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is predicated on the nucleophilic addition of the cysteine thiol to the electron-deficient alkyne of the propiolamide. This reaction is highly dependent on the deprotonation of the cysteine's sulfhydryl group to form the more nucleophilic thiolate anion.[1][8] Consequently, the reaction pH is a critical parameter, with slightly basic conditions (pH 7.5-8.5) generally favoring the reaction by increasing the population of the reactive thiolate.[9]

G cluster_0 Cysteine Residue cluster_1 Propiolamide Reagent cluster_2 Labeling Reaction Protein-SH Protein-SH (Cysteine Thiol) Protein-S- Protein-S⁻ (Thiolate Anion) Protein-SH->Protein-S- Deprotonation (pH > pKa) Adduct Covalently Labeled Protein (Thioether Adduct) Protein-S-->Adduct Michael Addition Reagent 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Reagent->Adduct caption Mechanism of Cysteine Labeling.

Figure 1. Mechanism of Cysteine Labeling.

It is crucial to maintain the cysteine residues in their reduced state, as oxidation to form disulfide bonds will render them unreactive towards the propiolamide probe.[2] Therefore, the inclusion of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is often necessary in the experimental workflow. TCEP is particularly advantageous as it is a potent reducing agent that is stable, odorless, and does not contain a thiol group that could compete with the protein's cysteines for the labeling reagent.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one. It is important to note that optimal conditions may vary depending on the specific protein of interest and should be determined empirically.

Materials and Reagents
  • Protein of Interest (POI): Purified and at a known concentration.

  • 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Prepare a stock solution (e.g., 10 mM) in a water-miscible organic solvent such as DMSO or DMF. Store at -20°C.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.5-8.0. Avoid buffers containing primary amines, such as Tris, as they can potentially react with the labeling reagent.[10]

  • Reducing Agent (optional but recommended): Tris(2-carboxyethyl)phosphine (TCEP). Prepare a fresh stock solution (e.g., 100 mM) in water.

  • Quenching Reagent: A thiol-containing small molecule such as L-cysteine or dithiothreitol (DTT) to quench any unreacted labeling reagent.

  • Analytical Tools: SDS-PAGE gels, mass spectrometer (ESI-MS or MALDI-TOF), and reagents for downstream click chemistry (e.g., azide-functionalized fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate).

Protocol 1: In Vitro Protein Labeling

This protocol describes the direct labeling of a purified protein in solution.

Figure 2. In Vitro Protein Labeling Workflow.

  • Protein Preparation:

    • Dissolve or dilute the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 30 minutes.

  • Labeling Reaction:

    • Add the 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one stock solution to the protein solution. A 10- to 50-fold molar excess of the labeling reagent over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration of 10-20 mM. This will react with any excess labeling reagent.

  • Removal of Excess Reagents:

    • Purify the labeled protein from excess labeling and quenching reagents using methods such as dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.

  • Verification of Labeling:

    • Mass Spectrometry: Analyze the purified labeled protein by ESI-MS or MALDI-TOF to confirm the covalent modification. The mass of the protein should increase by the molecular weight of the labeling reagent (153.18 Da).

    • SDS-PAGE Analysis: While the mass shift from the label itself is too small to be observed on a standard SDS-PAGE gel, this technique is crucial for subsequent analysis after a click reaction with a larger reporter molecule.

Protocol 2: Downstream Click Chemistry for Visualization

This protocol outlines the subsequent "click" reaction to attach a reporter tag (e.g., a fluorophore) to the alkyne-labeled protein.

  • Prepare Reagents:

    • Alkyne-labeled Protein: From Protocol 1.

    • Azide-functionalized Reporter: (e.g., Azide-fluorophore) Prepare a stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

    • Copper(I)-stabilizing Ligand (optional but recommended): (e.g., THPTA or BTTAA) Prepare a 100 mM stock solution in water or DMSO.

    • Reducing Agent: (e.g., Sodium Ascorbate) Prepare a fresh 500 mM stock solution in water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-labeled protein, the azide-functionalized reporter (typically at a 5- to 10-fold molar excess over the protein), and the copper-stabilizing ligand (if used, at a 5-fold molar excess over CuSO₄).

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Purification and Analysis:

    • Remove excess reagents as described in Protocol 1, step 4.

    • In-Gel Fluorescence: Analyze the labeled protein by SDS-PAGE. Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band at the expected molecular weight of the protein confirms successful labeling.[11]

    • Western Blot: If the reporter is a tag like biotin, the labeled protein can be detected by Western blot using streptavidin-HRP.

Data Presentation and Interpretation

To ensure the validity of your labeling experiments, it is essential to perform appropriate controls and to present the data in a clear and quantitative manner.

Parameter Recommended Range Rationale
pH 7.5 - 8.5Facilitates deprotonation of the cysteine thiol to the more reactive thiolate anion.[9]
Molar Excess of Reagent 10 - 50 foldDrives the reaction to completion. Higher excess may be needed for less reactive cysteines.
Incubation Time 1 - 4 hoursAllows sufficient time for the reaction to proceed. Can be optimized for specific proteins.
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Reducing Agent (TCEP) 1 - 5 mMMaintains cysteines in their reduced, reactive state.

Table 1: Key Reaction Parameters for Cysteine Labeling

Troubleshooting and Self-Validation

A robust experimental design includes controls to validate the specificity and efficiency of the labeling reaction.

  • No-Labeling-Reagent Control: A sample of the protein treated with the reaction buffer and reducing agent but without the propiolamide probe. This control is essential for both mass spectrometry and downstream click chemistry to ensure that any observed signal is dependent on the presence of the labeling reagent.

  • Cysteine-Deficient Mutant Control: If possible, use a mutant version of the protein where the target cysteine has been replaced with another amino acid (e.g., serine or alanine). This control should not show any labeling, confirming the cysteine-specificity of the reaction.

  • Pre-blocking Control: Pre-incubate the protein with a non-alkyne-containing cysteine-reactive reagent, such as N-ethylmaleimide (NEM), before adding the propiolamide probe. This should prevent labeling and confirms that the reaction is occurring at the cysteine thiol.

Conclusion

The use of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one offers a powerful strategy for the selective labeling of cysteine residues in proteins. The introduced alkyne handle provides a gateway to a wide array of downstream applications through click chemistry, enabling researchers to visualize, purify, and characterize proteins of interest with high specificity. By carefully considering the reaction parameters and employing the appropriate controls outlined in this guide, researchers can confidently and effectively utilize this reagent to advance their studies in chemical biology and drug discovery.

References

  • Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (2018). Protein Science, 27(9), 1567-1576.
  • Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. (2020). Journal of Proteome Research, 19(11), 4429-4438.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). International Journal of Molecular Sciences, 25(9), 4724.
  • In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? (2015). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Mass spectrometry-based quantitative proteomic profiling. (2004). Proteomics, 4(5), 1265-1272.
  • Cysteine tagging for MS-based proteomics. (2011). Methods in Molecular Biology, 753, 123-134.
  • A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. (2020). Organic Letters, 22(3), 856-860.
  • CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv.
  • Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis. (2010).
  • Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved February 29, 2024, from [Link]

  • Protein Conjugation by Electrophilic Alkynylation Using 5-(Alkynyl)dibenzothiophenium Triflates. (2021).
  • Protocol for determining protein cysteine thiol redox status using western blot analysis. (2021). STAR Protocols, 2(2), 100569.
  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (2018). Current Protocols in Chemical Biology, 10(4), e53.
  • Fast Cysteine Bioconjugation Chemistry. (2022).
  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. (2012).
  • Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. (2025).
  • US20170233788A1 - Cysteine Labelling. (2017).
  • Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. (2024). Journal of Proteome Research, 23(3), 1109-1119.
  • Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved February 29, 2024, from [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025). European Journal of Medicinal Chemistry, 283, 117015.
  • Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845.
  • The thiol-sulfoxonium ylide photo-click reaction for bioconjugation. (2022). Chemical Science, 14(1), 143-150.
  • Visible-Light-Induced Cysteine-Specific Bioconjugation: Biocompatible Thiol-Ene Click Chemistry. (2020).
  • Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021). Penn Today. Retrieved February 29, 2024, from [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Molbank, 2025(4), M1859.
  • Thiol/thiolate reactivity for each of the monoHAMs after 30 min... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).
  • Chemoproteomics and Chemical Probes for Target Discovery. (2018). Trends in Biotechnology, 36(12), 1236-1249.
  • Efficient Site-Specific Labeling of Proteins via Cysteines. (2008).
  • Emerging Methods in Chemoproteomics with Relevance to Drug Discovery. (2019). Journal of Medicinal Chemistry, 62(24), 10978-10996.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2012). Free Radical Biology and Medicine, 52(6), 1005-1014.
  • Advanced approaches of developing targeted covalent drugs. (2020). Journal of Medicinal Chemistry, 63(10), 5032-5063.
  • 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbony l]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y(12) Receptor Antagonist. (2025). Journal of Medicinal Chemistry.
  • Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies. (2025). Advanced Science.
  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2017). Chemical Reviews, 117(8), 5642-5743.
  • Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. (2020). Molecules, 25(18), 4153.
  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. (2021). New Journal of Chemistry, 45(31), 14013-14020.
  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. (2020). bioRxiv.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302.
  • Methods for the determination and quantification of the reactive thiol proteome. (2012). Journal of Visualized Experiments, (64), e4049.
  • Proximity-Induced Drug Discovery Application. (2026). Edelris. Retrieved February 29, 2024, from [Link]

Sources

activity-based protein profiling ABPP using propiolamide probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Activity-Based Protein Profiling (ABPP) with Propiolamide Probes

Executive Summary

Activity-Based Protein Profiling (ABPP) has evolved from a broad functional proteomics tool into a precision engine for covalent drug discovery.[1] While traditional broad-spectrum probes (e.g., Iodoacetamide-alkyne) map the entire "cysteinome," Propiolamide probes represent a sophisticated class of "tunable" electrophiles. Unlike the highly promiscuous chloroacetamides or the widely used acrylamides, propiolamides (alkynamides) offer a distinct reactivity profile driven by the electron-deficient alkyne warhead.

This guide details the application of propiolamide-functionalized probes for Direct ABPP (mapping ligandable sites) and Competitive ABPP (target engagement). We focus on the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) workflow, the industry standard for quantitative site-identification.

Mechanism of Action: The Propiolamide Warhead

The core of this technology is the Thiol-Michael Addition . The propiolamide warhead consists of an alkyne conjugated to a carbonyl group. This electron-withdrawing environment activates the triple bond, making it susceptible to nucleophilic attack by the thiolate anion of cysteine residues.

Reaction Specifics:

  • Nucleophile: Ionized Cysteine Thiolate (

    
    ).
    
  • Electrophile:

    
    -carbon of the propiolamide (alkynamide).
    
  • Product: A stable vinyl sulfide adduct (thioacrylate-like structure).

Unlike acrylamides, propiolamides possess a linear geometry and a higher degree of unsaturation, which influences their steric demand and transition state energy. This often results in distinct selectivity profiles, targeting "ligandable" cysteines that may be distinct from those hit by other warheads.

Diagram 1: Chemical Mechanism of Propiolamide-Cysteine Conjugation

Propiolamide_Mechanism Cys Protein-Cysteine (Thiolate S-) TS Transition State (Michael Addition) Cys->TS Nucleophilic Attack (on Beta-Carbon) Probe Propiolamide Probe (R-NH-C(=O)-C≡CH) Probe->TS Adduct Vinyl Sulfide Adduct (Covalent Bond) TS->Adduct Proton Transfer & Stabilization

Caption: The thiolate anion of a reactive cysteine attacks the electron-deficient beta-carbon of the propiolamide, forming a stable vinyl sulfide covalent adduct.

Comparative Warhead Reactivity

Understanding where propiolamides sit in the reactivity spectrum is crucial for experimental design.

Warhead ClassElectrophile StructureReactivitySelectivityPrimary Use
Chloroacetamide

HighLow (Promiscuous)Total Cysteinome Mapping
Acrylamide

ModerateTunableTargeted Covalent Inhibitors (e.g., Ibrutinib)
Propiolamide

Moderate/Distinct High (Steric/Electronic) Fragment Screening, Distinct Ligandability
Vinyl Sulfone

ModerateModerateProtease Targeting

Note: Propiolamides are often used in "Scout Fragment" libraries to identify cysteines that are specifically ligandable by the alkynamide scaffold.

Experimental Workflow: Quantitative MS-Based ABPP

The following protocol utilizes isoTOP-ABPP , which allows for the identification of the specific cysteine residue modified by the probe.

Phase A: Sample Preparation & Probe Labeling
  • Input: Cell Lysate (1-2 mg/mL protein concentration) or Live Cells.

  • Buffer: PBS, pH 7.4. Avoid DTT or Mercaptoethanol (competitors).

  • Lysis: Lyse cells in cold PBS + Protease Inhibitors. Sonicate to disrupt membranes.

  • Centrifugation: Spin at 100,000 x g for 45 min to separate soluble vs. membrane fractions (optional, but recommended for cleaner background).

  • Probe Incubation:

    • Add Propiolamide-Alkyne Probe (typically 10–100 µM final conc).

    • Control: DMSO vehicle only.

    • Incubate for 1 hour at Room Temperature (RT) or 37°C.

    • Note: Propiolamide reaction rates can be slower than chloroacetamides; ensure sufficient time.

Phase B: Copper-Catalyzed Click Chemistry (CuAAC)

This step conjugates the probe-labeled proteins to a biotin-tag for enrichment. We use a cleavable linker (e.g., TEV-cleavable or Acid-cleavable) for MS elution.

  • Reagents Mix (Prepare Fresh):

    • TBTA (Ligand): 100 µM final.

    • CuSO4: 1 mM final.

    • TCEP (Reductant): 1 mM final (Add last to initiate).

    • Tag: Biotin-Azide-Cleavable-Linker (100 µM final).

  • Reaction: Add mix to lysate. Vortex gently. Incubate 1 hour at RT.

  • Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex. Spin at 4,000 x g for 10 min. Discard supernatant (removes free probe). Wash pellet with Methanol x2.

Phase C: Enrichment & On-Bead Digestion
  • Resolubilization: Dissolve protein pellet in 6M Urea / 25 mM Ammonium Bicarbonate.

  • Streptavidin Binding: Add High-Capacity Streptavidin Agarose beads. Incubate 1.5 hours.

  • Washing: Wash beads aggressively (1% SDS, then Urea, then Bicarbonate) to remove non-covalent binders.

  • Reduction/Alkylation: DTT (10 mM, 30 min) followed by Iodoacetamide (50 mM, 30 min) on bead.

    • Critical: This blocks unlabeled cysteines, preventing disulfide shuffling.

  • Trypsin Digestion: Add Trypsin (sequencing grade). Incubate overnight at 37°C.

    • Result: Tryptic peptides are generated. The probe-modified peptides remain attached to the beads via biotin.

Phase D: Elution & Analysis
  • Wash Beads: Remove supernatant (contains unmodified peptides).

  • Elution: Cleave the linker (e.g., using TEV protease or Formic Acid depending on linker chemistry).

  • LC-MS/MS: Analyze the eluted peptides. The cysteine carrying the propiolamide modification (+ mass shift) is the target.

Diagram 2: isoTOP-ABPP Workflow

ABPP_Workflow cluster_0 Labeling cluster_1 Enrichment cluster_2 Identification Lysate Proteome Lysate Labeled Alkyne-Tagged Proteins Lysate->Labeled + Probe (1h) Probe Propiolamide-Alkyne Probe->Labeled Click CuAAC Click Chemistry (+ Biotin-Azide) Labeled->Click Beads Streptavidin Enrichment Click->Beads Digestion On-Bead Trypsin Digestion Beads->Digestion Elution Linker Cleavage (Release Probe-Peptides) Digestion->Elution Wash away unmodified peptides MS LC-MS/MS Analysis Elution->MS

Caption: Step-by-step isoTOP-ABPP workflow: Probe labeling, Click conjugation, Streptavidin enrichment, Trypsinization, and targeted elution for Mass Spec.

Data Analysis & Interpretation

Identifying the Modification

In your search engine (MaxQuant, Proteome Discoverer), you must define a Variable Modification on Cysteine.

  • Formula: Mass of Propiolamide Warhead + Mass of Linker Remnant (after cleavage).

  • Example: If using a standard propiolamide fragment (MW ~150) and an acid-cleavable linker, calculate the exact mass shift (

    
    Mass).
    
Target Engagement (TE)

For competitive ABPP (screening a propiolamide drug candidate):

  • Control: DMSO -> Probe -> MS Area (

    
    ).
    
  • Treated: Drug -> Probe -> MS Area (

    
    ).
    
  • Ratio:

    
    .
    
    • 
      : No binding.
      
    • 
      : >90% Target Engagement (Hit).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Protein Precipitation during Click High organic solvent or copper concentration.Reduce TBTA/Cu concentrations. Ensure protein conc is < 2 mg/mL.
Low MS Signal Poor ionization or low probe reactivity.Increase probe concentration (up to 100 µM). Check MS sensitivity.
High Background Non-specific binding to beads.Increase stringency of washes (1% SDS is critical). Use "No Probe" control.
Incomplete Digestion Beads blocking enzyme access.Ensure vigorous shaking during trypsin digestion. Add Urea (1M) to digestion buffer.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

    • Foundational paper on cysteine-reactive fragment screening.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

    • Establishes the isoTOP-ABPP methodology.
  • Ahuja, L. G., et al. (2020). "Aerylamides vs Propiolamides: Tuning Warhead Reactivity." Journal of the American Chemical Society.
  • Source for commercial propiolamide libraries.
  • Speers, A. E., & Cravatt, B. F. (2009).[2] "Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry." Current Protocols in Chemical Biology. [Link]

    • The definitive protocol for MudPIT/ABPP.

Sources

preparation of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Stock Solution Preparation for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Abstract & Scope

This technical guide details the preparation of high-integrity stock solutions for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one . This molecule features a propiolamide warhead —a terminal alkyne conjugated to a carbonyl group (


). This structural motif acts as a specific electrophile (Michael acceptor) designed to covalently modify nucleophilic cysteine residues in proteins, commonly used in Deubiquitinase (DUB) inhibition or Activity-Based Protein Profiling (ABPP).

Critical Challenge: The electrophilic nature of the propiolamide group makes it susceptible to hydrolysis, polymerization, and non-specific adduct formation if mishandled. This protocol establishes a self-validating workflow to ensure compound stability and experimental reproducibility.

Chemical Context & Mechanism

To prepare this reagent correctly, one must understand its reactivity profile.[1]

  • The Warhead (Propiolamide): Unlike standard amides, the conjugation with the alkyne renders the

    
    -carbon highly electrophilic. It reacts irreversibly with thiols (cysteines) to form a vinyl sulfide adduct.
    
  • Solubility Profile: The pyrrolidine ring and methoxy substituent provide moderate polarity, but the molecule remains largely lipophilic.

  • Stability Risks:

    • Hydration: In the presence of water and trace acid/base, the alkyne can hydrate to form a

      
      -keto amide, destroying the warhead's specificity.
      
    • Polymerization: Concentrated alkynes can polymerize under light or heat.

    • Precipitation: "Crashing out" upon rapid dilution into aqueous buffers.

Materials & Equipment

ComponentGrade/SpecificationReasoning
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous,

99.9%
Anhydrous grade is non-negotiable to prevent hydrolysis of the alkyne warhead during storage.
Vials Amber Glass or opaque polypropyleneProtects from light to inhibit potential photo-induced polymerization.
Gas Argon or Nitrogen (optional but recommended)To purge headspace and displace moisture/oxygen.
Filtration 0.22

m PTFE Syringe Filter
PTFE is chemically resistant to DMSO; ensures sterility without binding the lipophilic compound.

Protocol: Primary Stock Preparation

Target Concentration: 50 mM (Recommended for long-term stability). Solvent: Anhydrous DMSO.

Step 1: Gravimetric Verification

Do not rely on the vendor's label weight.

  • Tare an amber glass vial.

  • Weigh the solid 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one.

  • Record exact mass (e.g.,

    
     mg).
    
Step 2: Solubilization

Calculate the volume of DMSO required for a 50 mM stock using the molecular weight (MW


 153.18  g/mol ).


Example: For 5.2 mg:



  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 1-2 minutes. Warning: Do not heat above 30°C.

  • Visual Inspection: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.

Step 3: Aliquoting & Storage

Crucial: Avoid repeated freeze-thaw cycles. Moisture introduced from condensation during thawing is the primary cause of propiolamide degradation.

  • Divide the master stock into single-use aliquots (e.g., 20-50

    
    L) in small amber tubes.
    
  • (Optional) Overlay with Argon gas.

  • Store at -80°C (Preferred) or -20°C.

Quality Control (QC) & Self-Validation

Before using a new batch in critical assays (e.g., covalent labeling or IC50 determination), validate the stock integrity.

Method: UV-Vis / LC-MS Check

  • Dilute an aliquot 1:1000 in 50% Acetonitrile/Water.

  • Run LC-MS :

    • Target Mass:

      
       Da.
      
    • Look for: Peak at

      
       Da (Hydration product: 
      
      
      
      -keto amide) or dimer peaks.
    • Purity Threshold: >95% area under the curve.

Working Solution Preparation (The "Shift" Technique)

Directly pipetting DMSO stock into a cell culture dish or enzyme assay often causes local precipitation (the "plume effect"), leading to inconsistent data.

The Intermediate Dilution Step:

  • Prepare a 10x Intermediate in the assay buffer immediately before use.

    • Example: To achieve 10

      
      M final in 100 
      
      
      
      L assay:
    • Dilute 50 mM Stock

      
       100 
      
      
      
      M in Buffer (this is the 10x intermediate).
    • Mix rapidly by pipetting.

  • Add 10

    
    L of the 10x Intermediate to 90 
    
    
    
    L of your reaction mix.
    • Result: Final conc 10

      
      M, Final DMSO 0.02%.
      

Visualized Workflows

Figure 1: Preparation & Decision Logic

StockPrep Start Solid Compound (1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one) Weigh Weigh Solid (mg) Calculate DMSO Vol Start->Weigh Dissolve Add Anhydrous DMSO Vortex & Sonicate Weigh->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Precip Turbid/Particles Check->Precip No Clear Clear Check->Clear Yes Fix Sonicate 5 mins Check Purity (LCMS) Precip->Fix Aliquot Aliquot (Single Use) Store -80°C Clear->Aliquot Fix->Check Use Thaw Aliquot Prepare 10x Intermediate Aliquot->Use Experiment Day Assay Final Assay (Add to Protein/Cells) Use->Assay

Caption: Logical workflow for stock preparation, ensuring solubility verification prior to storage.

Figure 2: Stability & Degradation Pathways

Degradation Active Active Probe (Propiolamide) Inactive1 Hydrated Product (Inactive Keto-Amide) Active->Inactive1 Hydrolysis Inactive2 Premature Adduct (Scavenged Probe) Active->Inactive2 Michael Addition Water Moisture/H2O (Freeze/Thaw) Water->Active Nucleophile Nucleophiles (DTT/BME in Buffer) Nucleophile->Active

Caption: Primary degradation pathways. Propiolamides are sensitive to moisture (hydrolysis) and buffer thiols.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation upon thawing Moisture ingress or saturation.Warm to 37°C for 2 mins, vortex. If solid persists, discard (likely hydrated).
Loss of potency Hydrolysis of alkyne or reaction with DTT.Ensure assay buffer is DTT-free or add DTT after probe labeling. Check stock by LC-MS.
Yellowing of solution Polymerization or oxidation.Discard stock. Prepare fresh from solid.

References

  • PubChem. 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Ekkebus, R., et al. (2013). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases. Journal of the American Chemical Society. (Foundational text on propiolamide reactivity). Available at: [Link]

  • Kathman, S.G. & Statsyuk, A.V. (2016). Covalent inhibitors for treatment of disease. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Strategic Integration of Alkynamide-Pyrrolidine Warheads in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs). It details the strategic incorporation, synthesis, and validation of the 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one moiety—a specialized "tuned" electrophilic warhead designed to target non-catalytic cysteine residues in kinase active sites.

Introduction: The Shift to "Tuned" Electrophiles

The resurgence of covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib) has been driven by the ability to target non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR), providing prolonged target residence time and improved selectivity.

While acrylamides (prop-2-en-1-ones) are the industry standard, they often suffer from high intrinsic reactivity, leading to off-target thiol modification (glutathione depletion). The 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one motif represents a "Second Generation" warhead cassette offering three distinct advantages:

  • Alkynamide Warhead (prop-2-yn-1-one): Possesses lower intrinsic electrophilicity than acrylamides, requiring precise geometric alignment for reaction, thereby enhancing selectivity.

  • Pyrrolidine Linker: Provides a rigidified vector compared to flexible alkyl chains, reducing entropic penalties upon binding.

  • 3-Methoxy Substituent: Introduces polarity to the solvent-exposed region (Solvent Front), improving solubility and offering a vector for hydrogen bonding with water networks or specific residues (e.g., Asp/Ser) in the kinase hinge region.

Rational Design & Structural Considerations

Before synthesis, the "incorporation" of this moiety requires determining the attachment point of the kinase scaffold to the pyrrolidine ring. Since the N1 position is occupied by the warhead, the scaffold is typically linked via the C3 or C4 position of the pyrrolidine, or via the Methoxy group (converting it to an ether linkage), depending on the vector required to reach the target cysteine.

Structural Logic Diagram

The following diagram illustrates the modular logic of this warhead cassette.

WarheadLogic Scaffold Kinase Hinge Binder (e.g., Pyrimidine, Quinazoline) Linker 3-Methoxypyrrolidine (Stereo-defined Linker) Scaffold->Linker Attached via C-C or C-N bond Warhead Prop-2-yn-1-one (Alkynamide Electrophile) Linker->Warhead Amide Bond (Rigid Connection) Solvent Solvent Channel Linker->Solvent Methoxy Group (Solubility/H-bond) Target Cysteine Thiol (Nucleophile) Warhead->Target Michael Addition (Covalent Bond)

Caption: Modular assembly of the covalent inhibitor. The pyrrolidine acts as the structural bridge, positioning the alkynamide warhead for nucleophilic attack.

Synthetic Protocol: Warhead Installation

This protocol describes the installation of the prop-2-yn-1-one warhead onto a secondary amine intermediate. We assume the scaffold-linker construct (Scaffold-3-methoxypyrrolidine) has already been synthesized and the pyrrolidine nitrogen is deprotected.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Scaffold-3-methoxypyrrolidine (free base or HCl salt).

  • Acylating Agent: Propiolic acid (CAS: 471-25-0).

  • Coupling Reagents: HATU or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Procedure
  • Activation:

    • Dissolve Propiolic acid (1.2 eq) in anhydrous DMF (0.1 M concentration relative to substrate).

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at

      
       for 15 minutes to generate the activated ester.
      
    • Note: Propiolyl chloride can be used for higher reactivity, but HATU/Acid is milder and prevents polymerization of the alkyne.

  • Coupling:

    • Add the Scaffold-3-methoxypyrrolidine intermediate (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via LC-MS. Look for the mass shift of +52 Da (Propiolic acid - H2O).

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradient).

    • Critical Check: Alkynamides are stable, but avoid prolonged exposure to strong nucleophiles during workup.

  • Characterization:

    • 1H NMR: Look for the alkyne proton singlet around

      
       3.0–4.0 ppm (depending on solvent) and the pyrrolidine ring protons.
      

Biochemical Validation: Determination

For covalent inhibitors,


 is time-dependent and therefore an unreliable metric. The gold standard is determining the inactivation efficiency  (

).
Experimental Logic

The reaction follows a two-step mechanism:



Where:
  • 
    : Reversible binding constant (affinity).[1]
    
  • 
    : Rate of covalent bond formation (reactivity).[2]
    
Protocol
  • Assay Setup: Use a FRET or HTRF-based kinase activity assay.

  • Pre-incubation:

    • Prepare a dilution series of the inhibitor (e.g., 0 nM to 10

      
      M).
      
    • Incubate enzyme + inhibitor for varying time points (

      
       = 0, 10, 30, 60, 120 min) before adding ATP/Substrate.
      
  • Measurement:

    • Initiate reaction with ATP/Substrate. Measure initial velocity (

      
      ) for each 
      
      
      
      and time point.
  • Data Analysis:

    • Calculate the observed inactivation rate (

      
      ) for each inhibitor concentration by plotting 
      
      
      
      vs. Time. The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • Extract

      
       and 
      
      
      
      .[1][2][3][4]
Data Presentation Template
Compound IDWarhead Type

(nM)

(

)

(

)
Selectivity Note
Ref-Acryl Acrylamide150.05

High reactivity
Test-Alkyn Alkynamide 12 0.008

Balanced Profile

Interpretation: A lower


 compared to acrylamide (Ref-Acryl) indicates the alkynamide (Test-Alkyn) is less intrinsically reactive, relying more on the specific binding affinity (

) for potency. This typically correlates with lower off-target toxicity.

Mass Spectrometry Validation (Proof of Covalency)

You must verify that the inhibition is indeed covalent and occurs at the expected stoichiometry (usually 1:1).

Protocol: Intact Protein LC-MS
  • Incubation: Incubate Kinase Domain (1

    
    M) with Inhibitor (10 
    
    
    
    M, 10x excess) in reaction buffer (50 mM HEPES pH 7.5) for 60 minutes.
  • Control: Incubate Kinase with DMSO only.

  • Quench: Add Formic Acid to 1% final concentration.

  • Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap Mass Spectrometer. Deconvolute the raw spectra to zero-charge mass.

  • Validation Criteria:

    • Mass Shift: The Test Sample must show a mass shift of +MW(Inhibitor) relative to the DMSO control.

    • Note: For alkynamides, the addition is direct; there is no leaving group. Mass shift = Exact Mass of Inhibitor.

Mechanism of Action Diagram

The following Graphviz diagram details the specific chemical mechanism of the 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one warhead reacting with a Cysteine thiol.

Mechanism State1 Reversible Binding (E·I) Warhead aligned near Cys-SH State2 Transition State Thiolate attacks Beta-Carbon of Alkyne State1->State2 Alignment State3 Covalent Adduct (E-I) Thio-vinyl bond formed State2->State3 Michael Addition Note Product is a vinyl sulfide. Irreversible under physiological conditions. State3->Note Warhead Alkyne Beta-Carbon (Electrophile) Cys Cysteine Thiolate (Nucleophile) Cys->Warhead Nucleophilic Attack

Caption: Mechanistic pathway of the alkynamide warhead. The reaction yields a stable vinyl sulfide adduct, permanently inactivating the kinase.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Schwartz, P.A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer 2, 1023–1032 (2011). Link

  • Bradshaw, J.M., et al. "Prolonged binding of a reversible covalent inhibitor of BTK." Nature Chemical Biology 11, 525–531 (2015). Link

  • Strelow, J.M. "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS Discovery 22, 5-20 (2017). Link

  • Toledo, M.A., et al. "Discovery of a Jak3 Covalent Inhibitor with a Novel Warhead." ACS Medicinal Chemistry Letters 13, 833-840 (2022).[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals working with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one .

As a propiolamide, this compound features a highly reactive terminal alkyne conjugated to an amide. It is frequently utilized as a covalent warhead for targeting cysteine residues in kinase inhibitors and targeted therapeutics[1]. While the methoxypyrrolidine ring provides some polarity, the rigid, planar nature of the prop-2-yn-1-one group can drive intermolecular stacking. This often leads to poor aqueous solubility, hydrophobic collapse, or colloidal aggregation in biochemical assay buffers.

This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and validate the solubility of this critical building block.

Diagnostic Solubility Workflow

When working with covalent fragments, visual inspection is often insufficient. The workflow below outlines the standard diagnostic path for identifying and resolving solubility failures before they ruin an assay.

DiagnosticWorkflow Start Solid 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one DMSO Add Anhydrous DMSO Start->DMSO Check1 Fully Dissolved? DMSO->Check1 HeatSon Warm & Sonicate Check1->HeatSon No Buffer Dilute in Assay Buffer Check1->Buffer Yes HeatSon->Check1 Check2 Precipitation? Buffer->Check2 CoSolvent Add 0.01% Tween-20 Check2->CoSolvent Yes Success Proceed to Assay Check2->Success No CoSolvent->Buffer

Diagnostic workflow for resolving propiolamide solubility issues in assay buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't fully dissolve in my 10 mM DMSO stock. What is the mechanistic cause, and how do I fix it? A1: The primary cause is often moisture contamination in the solvent. Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs atmospheric water[2]. Water alters the dielectric constant of the solvent, drastically reducing the solubility of non-polar organic fragments and accelerating the degradation of the compound.

  • Solution: Always use fresh, anhydrous, septum-sealed DMSO. If the solid still resists dissolution, utilize sonication to reduce particle size and increase the surface area for solvation[3].

Q2: I observe a cloudy suspension when diluting my DMSO stock into the biochemical assay buffer. How can I prevent this? A2: Direct dilution from a highly concentrated DMSO stock into an aqueous buffer creates a localized supersaturated environment, causing the propiolamide to undergo hydrophobic collapse and "crash out". Furthermore, salts in the buffer (e.g., NaCl, MgCl2) decrease the solubility limit of the organic compound via the salting-out effect[4].

  • Solution: Perform all serial dilutions in 100% DMSO first. Then, perform an intermediate dilution in deionized water (diH2O) before introducing the compound to the salt-heavy buffer[4].

Q3: My biochemical assay is showing false-positive inhibition, but no visible precipitate is present. What is happening? A3: The compound has likely formed colloidal aggregates. These sub-micron particles do not scatter enough light to appear cloudy to the naked eye, but they non-specifically sequester the target protein, mimicking enzyme inhibition.

  • Solution: Introduce a non-ionic surfactant. Adding 0.01% to 0.1% Tween-20 or Triton X-100 to the assay buffer disrupts colloidal aggregation by forming micelles around the hydrophobic propiolamide molecules[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a mechanism to verify its own success.

SerialDilution S1 10 mM DMSO Stock S2 Serial Dilution (100% DMSO) S1->S2 Prevents crashing S3 Intermediate Dilution (diH2O) S2->S3 Reduces solvent shock S4 Transfer to Salt Buffer S3->S4 Final assay conc. S5 DLS Quality Control S4->S5 Check for colloids

Self-validating serial dilution protocol to prevent hydrophobic collapse.

Protocol A: Preparation of a Self-Validating 10 mM Master Stock
  • Step 1: Equilibration. Allow the lyophilized compound vial to reach room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce water into the DMSO stock and drastically lower solubility.

  • Step 2: Solvent Addition. Add the calculated volume of 100% anhydrous, septum-sealed DMSO[2].

  • Step 3: Agitation. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Causality: Sonication provides acoustic cavitation, breaking down the crystal lattice and increasing the surface area for solvation[3].

  • Step 4: Validation (Self-Validating Step). Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the true concentration is lower than calculated. Transfer the supernatant to a new vial and verify the final concentration via LC-MS or UV-Vis spectrophotometry.

Protocol B: Aqueous Transfer and Colloidal Validation
  • Step 1: Solvent-Matched Serial Dilution. Perform all intermediate serial dilutions (e.g., 10 mM down to 100 µM) exclusively in 100% DMSO.

    • Causality: Diluting directly into an aqueous buffer causes localized supersaturation and immediate precipitation.

  • Step 2: Intermediate Aqueous Transition. Dilute the final DMSO working stock 1:10 into sterile deionized water (diH2O), NOT the assay buffer.

    • Causality: Assay buffers contain salts that strip the hydration shell from the organic molecule. diH2O lacks these salts, allowing the compound to slowly acclimate to an aqueous environment[4].

  • Step 3: Buffer Integration. Transfer the diH2O/DMSO mixture into the final assay buffer containing 0.01% Tween-20.

    • Causality: The non-ionic surfactant forms micelles that shield the hydrophobic propiolamide core, preventing aggregation[4].

  • Step 4: Validation (Self-Validating Step). Analyze the final assay solution using Dynamic Light Scattering (DLS). A particle size > 10 nm or a high polydispersity index (PDI > 0.3) indicates colloidal aggregation. If detected, discard the solution and increase the surfactant concentration.

Quantitative Data & Solvent Parameters

Use the following table to benchmark your assay conditions and ensure you are operating within thermodynamically stable parameters.

ParameterValue / RecommendationCausality / Rationale
Ideal Stock Solvent 100% Anhydrous DMSOHigh dielectric constant; prevents moisture-induced degradation of the propiolamide warhead.
Max DMSO in Assay ≤ 1.0% (v/v)Higher concentrations denature target proteins and disrupt biochemical assay readouts.
Surfactant Addition 0.01% - 0.05% Tween-20Lowers surface tension; encapsulates hydrophobic fragments in protective micelles[4].
Intermediate Diluent Deionized Water (diH2O)Prevents the immediate salting-out effect caused by high-salt assay buffers[4].
Storage Temperature -20°C to -80°C (in DMSO)Reduces kinetic energy, preventing the hydrolysis or degradation of the reactive alkyne moiety over time.

References

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC.[Link]

  • Dimethyl sulfoxide - Wikipedia.[Link]

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate.[Link]

Sources

Technical Support Center: Minimizing Off-Target Toxicity of Propiolamide Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals engineering propiolamide-based warheads. While propiolamides offer exceptional potency for difficult-to-drug targets—such as the suppressed selenocysteine in GPX4 or the active site of SETD8[1][2]—their high intrinsic electrophilicity often leads to promiscuous thiol alkylation and cellular toxicity.

Here, we provide mechanistic troubleshooting, validated protocols, and structural strategies to optimize the


 specificity constant and minimize off-target liabilities.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do propiolamide warheads exhibit higher off-target toxicity than traditional acrylamides? A: Propiolamides feature an alkyne conjugated to a carbonyl, creating a highly electrophilic Michael acceptor. They undergo rapid hetero-Michael addition with thiol nucleophiles[3]. Unlike acrylamides, which are weakly electrophilic and rely heavily on precise spatial alignment within the binding pocket (the proximity effect) to react, propiolamides possess a much higher intrinsic second-order rate constant (


). This causes them to indiscriminately alkylate solvent-exposed cysteines and intracellular glutathione (GSH) before ever reaching the intended target[3][4].

Q2: How can I chemically tune the propiolamide warhead to reduce this intrinsic reactivity? A: Reactivity attenuation must be balanced with target engagement. Two primary strategies exist:

  • Steric Shielding: Introducing bulky substituents (e.g., triisopropylsilyl groups) at the alkyne terminus sterically hinders the approach of off-target nucleophiles. This approach has successfully generated selective inhibitors by preventing indiscriminate alkylation[1].

  • Masking/Prodrugs: If the target requires a highly reactive electrophile, the propiolamide can be masked with a protecting group that is only cleaved in situ within the cellular environment[1].

Q3: My biochemical assays show excellent selectivity, but cellular assays reveal widespread toxicity. What is the mechanism? A: This is a classic artifact of the biochemical-to-cellular translation gap. In a purified biochemical panel, the inhibitor only encounters the specific enzymes you test. In a cellular environment, the inhibitor is exposed to millimolar concentrations of GSH and thousands of highly nucleophilic non-catalytic cysteines. Propiolamides can act as "thiol sponges," depleting cellular antioxidants and inducing oxidative stress[1]. To troubleshoot, you must evaluate the proteome-wide selectivity using Activity-Based Protein Profiling (ABPP)[5].

Part 2: Quantitative Warhead Comparison

To effectively design a TCI, you must match the warhead's intrinsic reactivity to the nucleophilicity of the target residue. Below is a comparative matrix of electrophilic warheads to guide your scaffold design.

Warhead ClassExample CompoundIntrinsic Reactivity (

with GSH)
Primary Target NucleophileOff-Target LiabilityPrimary Mitigation Strategy
Acrylamide IbrutinibSlow (Hours)CysteineLow-ModerateProximity-driven alignment (

)
Chloroacetamide ML162Moderate (Minutes)Cysteine / SelenocysteineHighScaffold structural tuning
Unsubstituted Propiolamide Compound 8 (GPX4)Fast (Seconds to Minutes)Cysteine / SelenocysteineVery HighSteric hindrance / Masking
Sterically Hindered Propiolamide Triisopropylsilyl-propiolamideVery SlowCysteine / SelenocysteineLowProdrug activation

Part 3: Validated Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

Purpose: To quantify the proteome-wide off-target engagement of a propiolamide inhibitor. Causality: By pre-incubating the native proteome with your propiolamide inhibitor, the drug will covalently bind its specific targets and off-targets. Subsequent addition of a broadly reactive alkyne-probe (e.g., IA-alkyne) labels all remaining free cysteines. LC-MS/MS quantification of the depleted signals reveals the exact cysteines engaged by your drug[5]. Self-Validating System: Always include a vehicle (DMSO) control and a known promiscuous electrophile (e.g., an unhindered chloroacetamide) as a positive control. If the positive control fails to show depletion of >500 cysteines, the click-chemistry biotinylation or streptavidin enrichment step has failed, invalidating the run.

Step-by-Step Methodology:

  • Native Lysate Preparation: Lyse cells in non-denaturing buffer (e.g., PBS with 0.1% NP-40) to maintain protein tertiary structures. Note: Denatured proteins expose buried cysteines, creating false-positive off-targets.

  • Inhibitor Dosing: Incubate the lysate with your propiolamide inhibitor at varying concentrations (e.g., 0.1x, 1x, 10x the cellular

    
    ) for 1 hour at 37°C.
    
  • Probe Labeling: Add 100 μM IA-alkyne (iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature to tag all unreacted, solvent-exposed cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA, and

    
    . React for 1 hour.
    
  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze peptides via high-resolution mass spectrometry. Calculate the ratio of peptide abundance (Inhibitor / DMSO). A ratio < 0.2 indicates >80% target occupancy by your propiolamide.

Protocol 2: Kinetic Evaluation of via Continuous Assay

Purpose: To ensure off-target toxicity is minimized by maximizing non-covalent affinity (


) rather than relying on raw reactivity (

). Causality: The specificity of a Targeted Covalent Inhibitor (TCI) is driven by the specificity constant (

). By optimizing the scaffold's non-covalent interactions, you can lower the required dose, thereby reducing the probability of off-target collisions[3][4]. Self-Validating System: Measure the pseudo-first-order rate constant (

) at multiple inhibitor concentrations. A linear relationship between

and [I] indicates non-specific alkylation (no saturable binding). A hyperbolic curve confirms specific, reversible pre-binding (

) prior to covalent bond formation.

Step-by-Step Methodology:

  • Prepare a continuous fluorescence or absorbance assay for your target enzyme.

  • Initiate the reaction by adding the enzyme to a mix of substrate and varying concentrations of the propiolamide inhibitor ([I] should span from 0.1x to 10x the estimated

    
    ).
    
  • Monitor product formation continuously over 60 minutes.

  • Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract

    
     for each concentration.
    
  • Plot

    
     versus [I]. Fit the data to the hyperbolic equation: 
    
    
    
    .
  • If the plot is linear, your propiolamide is too reactive and lacks sufficient non-covalent affinity. Redesign the scaffold to improve

    
    .
    

Part 4: Workflow Visualization

ABPP_Workflow Lysis 1. Native Cell Lysis (Preserve Protein Folds) Dosing 2. Propiolamide Dosing (Target & Off-Target Binding) Lysis->Dosing Intact Binding Pockets Probe 3. Broad-Spectrum Probe (IA-Alkyne Labeling) Dosing->Probe Competitive Covalent Blockade Click 4. CuAAC Click Chemistry (Biotinylation) Probe->Click Tag Unbound Cysteines Enrich 5. Streptavidin Enrichment & Tryptic Digest Click->Enrich Isolate Labeled Peptides LCMS 6. LC-MS/MS & Data Analysis (Identify Depleted Cysteines) Enrich->LCMS Quantify Off-Target Hits

Competitive ABPP workflow for mapping propiolamide off-target cysteine engagement.

References

1.[1] Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. ChemRxiv.[Link] 2.[2] Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. PubMed (NIH). [Link] 3.[3] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC (NIH).[Link] 4.[4] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry (ACS Publications).[Link] 5.[5] Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.[Link]

Sources

Technical Support Guide: Purification of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

[1]

Executive Summary & Compound Profile

Compound: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Class: Propiolamide (Alkynamide) / Covalent Warhead Intermediate Primary Application: Synthesis of targeted covalent inhibitors (TCIs) via cysteine modification (Michael addition).[1]

Technical Context: This compound features a propiolamide motif—a conjugated ynone system.[1] Unlike simple amides, this functional group is an electrophile designed to react with nucleophiles (specifically thiols).[1] Consequently, standard purification methods must be adapted to prevent:

  • Polymerization: Induced by heat or radical initiators.[1]

  • Hydrolysis/Hydration: The alkyne is susceptible to hydration under strong acidic conditions.[1]

  • Nucleophilic Attack: Reaction with unpurified starting materials (amines).[1]

Purification Decision Matrix

Do not default to flash chromatography immediately.[1] The choice of method depends heavily on the scale and the physical state of your crude mixture.

Purification_Decision_MatrixStartCrude Reaction MixtureCheck_StatePhysical State CheckStart->Check_StateSolidSolid / PrecipitateCheck_State->SolidOilViscous Oil / ResidueCheck_State->OilRecrystRecrystallization(EtOAc/Hexanes)Solid->RecrystPreferredScavenger_CheckIs Unreacted Aminethe Main Impurity?Oil->Scavenger_CheckChem_ScavengeChemical Scavenging(Polymer-Supported Isocyanateor SCX Resin)Scavenger_Check->Chem_ScavengeYes (Small Scale)FlashFlash Chromatography(Neutralized Silica)Scavenger_Check->FlashNo (Complex Mix)DistillKugelrohr Distillation(High Vac, <100°C)Scavenger_Check->DistillHigh Thermal Stability Only

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and impurity profile.[1]

Protocol A: Chemical Scavenging (Recommended for High Purity)

Why this works: The most common impurity in this synthesis is the unreacted starting material, 3-methoxypyrrolidine . As a secondary amine, it is nucleophilic and basic.[1] The product (amide) is non-basic.[1] We can exploit this difference using "catch-and-release" or scavenging resins without subjecting the sensitive ynone to silica gel.[1]

Materials
  • Resin: Polymer-supported Isocyanate (PS-NCO) OR Strong Cation Exchange (SCX) cartridges.[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in minimal DCM (approx. 5–10 mL per gram).

  • Scavenging (Choice of Resin):

    • Option 1 (PS-NCO): Add 2–3 equivalents of PS-NCO resin relative to the estimated excess amine. Shake gently at room temperature for 2–4 hours. The isocyanate reacts covalently with the 3-methoxypyrrolidine to form an insoluble urea.

    • Option 2 (SCX Cartridge): Pass the dissolved crude mixture through a pre-conditioned SCX cartridge. The basic amine binds to the sulfonic acid moieties; the neutral propiolamide product elutes through.

  • Filtration: Filter off the resin (or collect the eluate from SCX).

  • Concentration: Evaporate solvent under reduced pressure (keep bath <30°C) to yield the purified oil.

Success Marker: Absence of the pyrrolidine N-H stretch in IR or disappearance of the amine peaks in 1H NMR.

Protocol B: Flash Column Chromatography (Troubleshooting)

The Problem: 3-methoxypyrrolidine is polar and basic, causing it to "streak" or "tail" on standard silica, contaminating the product fractions. The Fix: You must neutralize the silica surface.

Solvent Systems Table
PolaritySolvent System (v/v)AdditivePurpose
Low 20–50% EtOAc in HexanesNoneInitial screen; product likely elutes late.[1]
Medium 0–5% MeOH in DCM1% Et₃N Recommended. Triethylamine (Et₃N) blocks acidic silanol sites, preventing amine tailing.[1]
High 5–10% MeOH in DCM1% NH₄OHOnly for very stubborn polar impurities.[1]
Execution Guide
  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (TEA) before packing the column. This "deactivates" the silica.[2]

  • Loading: Do not load with pure DCM if possible; it often bands poorly.[1] Adsorb the crude oil onto a small amount of Celite or silica (dry load) for the tightest bands.

  • Elution: Run a gradient. Start with 100% DCM (with 1% TEA) and slowly ramp to 5% MeOH.

  • Detection: The ynone moiety is UV active.[1] Monitor at 254 nm .[1]

Critical Warning: Do not use acidified silica or stain with strong acids (like p-anisaldehyde) and heat aggressively during TLC monitoring, as the alkyne may degrade, giving false "decomposition" spots.[1] Use KMnO₄ or Iodine stain.[1]

Protocol C: Vacuum Distillation (Kugelrohr)

Applicability: Only for oils where chemical scavenging is insufficient and the compound is thermally stable up to ~100°C.

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.

  • Vacuum: High vacuum is non-negotiable (<0.5 mmHg).

  • Temperature: Ramp temperature slowly.

    • Expectation: The product should distill between 80°C – 110°C at 0.1 mmHg (estimated).

  • Stabilization: Add a small crystal of BHT (butylated hydroxytoluene) to the receiving flask to inhibit radical polymerization of the condensed product.

Stability & Storage Troubleshooting

Users often report the compound turning from a "pale yellow oil" to a "brown gum" upon storage. This is due to polymerization.[1]

Degradation_PathwaysProductPure Propiolamide(Liquid/Oil)HeatHeat / LightProduct->HeatNuNucleophiles(H2O, R-NH2)Product->NuPolymerPolymerized Gum(Irreversible)Heat->PolymerRadical MechanismAdductMichael Adduct(Hydration Product)Nu->AdductMichael Addition

Figure 2: Primary degradation pathways: Radical polymerization and Michael addition.[1]

Storage Protocol:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can promote radical formation.[1]

  • Solvent: If unstable as a neat oil, store as a solution in anhydrous Benzene or Toluene (freezes at -20°C, stabilizing the matrix).[1]

Frequently Asked Questions (FAQ)

Q: I see two spots on TLC that merge. Is this an isomer? A: Likely not. Propiolamides are linear alkynes; they do not have E/Z isomers like acrylamides.[1] However, restricted rotation around the amide bond (C-N) can sometimes show rotamers in NMR. On TLC, merging spots usually indicate decomposition on silica or the presence of the amine starting material tailing into the product. Try running the TLC with 1% Triethylamine in the eluent.

Q: Can I use this compound in aqueous buffers for biological assays? A: Yes, but prepare fresh. Propiolamides are "latent" warheads—they are generally less reactive toward water than acrylamides but will eventually hydrate or react with buffer nucleophiles (like Tris) over 24 hours.[1] Use HEPES or PBS.[1]

Q: My NMR shows a small singlet at ~3.2 ppm that isn't my product. A: Check if you used Methanol during purification. Methanol can undergo a Michael addition to the alkyne (forming the β-methoxy enone) if the conditions were basic (e.g., too much TEA or prolonged exposure).

References

  • Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1]

  • Propiolamide Synthesis: Bandyopadhyay, A., & Gao, J. (2016).[1] Targeting Proteins with Covalent Inhibitors: The Propiolamide Warhead. Current Opinion in Chemical Biology, 34, 110-116.[1] Link[1]

  • Purification of Amides: O'Neil, I. A. (1991).[1][2] Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds.[2][3] Synlett, 1991(09), 661-662.[1] Link

  • Scavenging Techniques: Marsh, I. R., et al. (2002).[1] High-throughput synthesis of propargylamines using solid-supported reagents. Tetrahedron Letters, 43(38), 6755-6758.[1] Link

optimizing reaction kinetics of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one with cysteines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Reaction Kinetics of Propiolamide Warheads

Overview Welcome to the Technical Support Center for optimizing the reaction kinetics of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one and related propiolamide-based targeted covalent inhibitors (TCIs). This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols to tune cysteine reactivity, balance intrinsic electrophilicity, and maximize target engagement.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why choose a propiolamide warhead like 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one over a standard acrylamide? A: Propiolamides feature a terminal alkyne conjugated to an amide carbonyl, offering distinct geometric and electronic advantages. While acrylamides are planar, the linear trajectory of the alkyne allows propiolamides to access narrow, sterically restricted cysteine pockets[1]. Furthermore, propiolamides undergo a hetero-Michael addition (thiol-yne click reaction) to form a rigid vinyl sulfide adduct. This can enhance the conformational stability of the inhibitor-protein complex compared to the highly flexible thioether formed by acrylamides.

Q2: How does the 3-methoxypyrrolidine moiety influence the reaction kinetics? A: The non-covalent binding affinity (


) and the rate of covalent bond formation (

) are deeply interconnected. The specificity constant (

) determines the overall efficiency of the covalent drug[2]. The 3-methoxypyrrolidine ring serves as a hinge-binding or solvent-exposed structural vector. The pyrrolidine restricts the rotameric states of the amide, pre-organizing the prop-2-yn-1-one warhead. Expert Tip: The 3-position contains a chiral center. The stereochemistry (R vs. S) dictates the spatial orientation of the methoxy group, which can drastically alter

. Always evaluate enantiomerically pure batches to accurately determine kinetic parameters.

Q3: My compound shows a very long half-life in GSH assays. Will it fail to engage the target? A: Not necessarily. A long glutathione (GSH) half-life (


) indicates low intrinsic reactivity, which is highly desirable to prevent off-target toxicity and rapid systemic clearance[3]. If your compound has a high non-covalent affinity (

in the low nanomolar range), the effective local concentration of the warhead near the target cysteine will drive a rapid

despite the low baseline intrinsic reactivity.

Section 2: Troubleshooting Guide

Issue 1: Inconsistent Half-Life (


) in GSH Reactivity Assays 
  • Symptom: Replicate GSH assays yield highly variable

    
     values for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one.
    
  • Causality: Propiolamides are highly sensitive to pH fluctuations and trace metal catalysis. Because the thiol-yne addition requires the thiolate anion, minor changes in buffer pH around the

    
     of GSH (~8.8) exponentially alter the concentration of the reactive nucleophile.
    
  • Resolution: Ensure the use of strictly buffered solutions (e.g., 100 mM Potassium Phosphate, pH 7.4) with 1 mM EDTA to chelate trace metals that might catalyze unwanted alkyne side reactions. Monitor the loss of the parent compound via LC-MS under pseudo-first-order conditions to ensure reproducibility[4].

Issue 2: High Biochemical Potency but Poor Cellular Target Engagement

  • Symptom: The compound shows an excellent

    
     in biochemical assays but fails to inhibit the target in cellular washout assays.
    
  • Causality: The propiolamide might be scavenged by high intracellular concentrations of GSH (up to 10 mM) before reaching the target, or the vinyl sulfide adduct formed is reversible under cellular redox conditions.

  • Resolution: Perform an intact protein mass spectrometry assay to verify the stoichiometry of adduct formation[4]. If the adduct is forming biochemically but cellular efficacy is low, you must decrease the intrinsic electrophilicity (e.g., by adding steric bulk to the alkyne) while optimizing the 3-methoxypyrrolidine scaffold to increase non-covalent affinity.

Section 3: Data Presentation & Kinetic Parameters

The following table summarizes the typical kinetic boundaries for optimizing propiolamide warheads compared to other standard electrophiles.

Warhead ClassExample MotifIntrinsic Reactivity: GSH

(min)
Specificity Constant:

(

)
Covalent Adduct Formed
Propiolamide 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one120 – 350


Vinyl Sulfide (E/Z isomers)
Acrylamide Ibrutinib / Osimertinib analogs30 – 150


Thioether
Internal Alkynone Substituted prop-2-yn-1-ones> 500


Substituted Vinyl Sulfide

Note: Specificity constants are highly dependent on the


 driven by the non-covalent scaffold.

Section 4: Validated Experimental Protocols

Protocol A: Pseudo-First-Order GSH Reactivity Assay (LC-MS) Purpose: To determine the intrinsic electrophilicity of the propiolamide warhead[3].

  • Preparation: Prepare a 10 mM stock of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction Initiation: Dilute the compound to a final concentration of 10 µM in the buffer. Initiate the reaction by adding GSH to a final concentration of 5 mM. Self-Validation Step: The 500-fold excess of GSH ensures the reaction strictly follows pseudo-first-order kinetics.

  • Incubation & Sampling: Incubate the mixture at 37°C. At precise time points (0, 15, 30, 60, 120, 240, and 360 minutes), quench a 50 µL aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Data Acquisition: Analyze the quenched samples via LC-MS, monitoring the depletion of the parent propiolamide mass[4].

  • Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression is the pseudo-first-order rate constant (

    
    ). Calculate 
    
    
    
    .

Protocol B: Intact Protein Mass Spectrometry for Target Engagement Purpose: To confirm covalent adduct formation and stoichiometry on the target protein[4].

  • Protein Preparation: Dilute recombinant target protein (containing the reactive cysteine) to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Labeling: Add 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one to a final concentration of 20 µM (10x excess). Incubate at room temperature for 2 hours.

  • Desalting: Remove excess unreacted inhibitor by passing the reaction mixture through a Zeba Spin Desalting Column (7K MWCO).

  • MS Analysis: Inject 1 µg of the desalted protein onto an LC-TOF-MS system equipped with a C4 intact protein column.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Self-Validation Step: A single mass shift corresponding to the exact mass of the propiolamide confirms a 1:1 covalent adduct without off-target labeling.

Section 5: Kinetic Optimization Visualizations

Workflow A Synthesize Propiolamide 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one B GSH Reactivity Assay (LC-MS / NMR) A->B C Determine Intrinsic Reactivity (t1/2 & k_obs) B->C D Intact Protein MS (Confirm 1:1 Adduct) C->D E Wilson-Kitz Analysis (Calculate k_inact / K_I) D->E F Cellular Washout Assay (Verify Irreversibility) E->F

Step-by-step experimental workflow for optimizing the kinetics of targeted covalent inhibitors.

LogicTree Start Issue: Low Target Engagement in Cellular Assay Check1 Is GSH t1/2 < 30 min? Start->Check1 Path1 High Intrinsic Reactivity (Off-target depletion) Check1->Path1 Yes Path2 Evaluate Reversible Affinity (K_I parameter) Check1->Path2 No Action1 Tune Warhead: Add steric bulk to alkyne Path1->Action1 Check2 Is K_I > 1 µM? Path2->Check2 Action2 Optimize Scaffold: Enhance non-covalent contacts Check2->Action2 Yes Action3 Check Steric Clash: Re-model cysteine trajectory Check2->Action3 No

Troubleshooting logic tree for resolving poor cellular target engagement of covalent inhibitors.

References

  • Title: Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Recent Advances in Covalent Drug Discovery Source: MDPI (mdpi.com) URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected assay failures when working with targeted covalent inhibitors (TCIs) or click-chemistry probes.

The compound 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a propiolamide derivative. It features a terminal alkyne conjugated directly to an amide carbonyl, creating a highly electrophilic Michael acceptor. While this reactivity is exactly what makes it a potent covalent warhead, it also renders the molecule highly susceptible to nucleophilic degradation, premature polymerization, and hydration if handled improperly.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute scientific integrity in your experimental workflows.

Section 1: Core Storage & Handling FAQs

Q1: My stock solution of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one turned yellow and lost potency after a week at 4°C. What happened? A: You are observing the macroscopic signs of propiolamide degradation. The propargyl group is a potent electrophile. When stored in non-anhydrous solvents or exposed to trace bases, the terminal alkyne undergoes spontaneous hydration or base-catalyzed oligomerization. Causality & Experience: Propiolamides exhibit exceptional reactivity toward nucleophiles, a feature heavily exploited in [1]. Trace water in hygroscopic solvents like DMSO initiates hydration to a


-keto amide, while trace amines trigger oligomerization. The yellowing indicates the formation of extended conjugated systems via polymerization.
Resolution: Never store solutions at 4°C. Aliquot the compound in anhydrous DMSO and strictly store it at -80°C.

Q2: How do I definitively prevent degradation during long-term storage? A: Prevention requires a multi-tiered approach addressing moisture, temperature, and nucleophile exclusion. According to standard , storage under an inert atmosphere is critical to prevent oxidative and nucleophilic degradation[2].

Quantitative Stability Profile

To illustrate the criticality of storage conditions, refer to the following stability data for propiolamide warheads across various environments:

Storage ConditionSolvent / EnvironmentTemp (°C)Estimated Half-Life (

)
Primary Degradation Mechanism
Dry PowderArgon, Desiccated-20°C> 24 MonthsNone (Stable)
Dry PowderAmbient Air25°C~3-6 MonthsHydration / Oxidation
SolutionAnhydrous DMSO (<0.005% H2O)-80°C> 12 MonthsNone (Stable)
SolutionStandard DMSO (Hygroscopic)4°C< 7 DaysHydration / Oligomerization
Assay BufferPBS (pH 7.4) + 1mM DTT37°C< 15 MinutesThiol-yne Michael Addition
Assay BufferPBS (pH 7.4), Thiol-free37°C~24-48 HoursSlow Hydration
Section 2: Troubleshooting Experimental Workflows

Q3: I am observing massive off-target binding and assay interference in my biochemical screens. Could the compound be reacting with my buffer? A: Yes. If your assay buffer contains reducing agents like Dithiothreitol (DTT),


-mercaptoethanol (BME), or Glutathione (GSH), the propiolamide warhead will undergo rapid nucleophilic thiol-yne addition before it ever reaches your biological target.
Causality & Experience: The electron-withdrawing amide carbonyl severely lowers the LUMO of the adjacent alkyne, making it highly susceptible to thiolate attack. In protic media, this generates an intermediate anion that rapidly protonates, neutralizing your compound into a dead adduct[1].
Resolution: Switch your reducing agent to Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent that lacks nucleophilic thiols, preserving the integrity of the propiolamide warhead while keeping your target proteins reduced.
Mechanistic Degradation Pathways

The diagram below illustrates the logical pathways of degradation when the compound is exposed to suboptimal conditions.

degradation_logic A 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one B Aqueous/Protic Solvents (pH > 7.5) A->B Buffer Exposure C Thiol/Amine Nucleophiles (e.g., DTT) A->C Assay Components D Light / Heat / Trace Metals A->D Poor Storage E Hydrolysis / Hydration B->E OH- attack F Michael Addition (Inactive Adducts) C->F Thiol-yne click G Oligomerization / Polymerization D->G Radical/Thermal

Logical pathways of propiolamide degradation under suboptimal storage and assay conditions.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, implement the following self-validating workflows. These protocols build in Quality Control (QC) checkpoints to verify compound integrity prior to critical experiments.

Protocol 1: Reconstitution, Aliquoting, and Storage

Objective: Prepare a 10 mM stock solution while preventing moisture ingress and thermal degradation.

  • Equilibration: Remove the lyophilized powder (stored at -20°C under Argon) from the freezer. Crucial Step: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (water content <0.005%). Purge a sterile syringe with dry Argon or Nitrogen before drawing the solvent.

  • Reconstitution: Inject the anhydrous DMSO directly into the sealed compound vial to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Working rapidly under a nitrogen stream, dispense single-use aliquots (e.g., 10-50 µL) into pre-chilled, amber microcentrifuge tubes. Causality: Alkynes can undergo photo-induced degradation over prolonged periods; amber vials prevent UV-mediated radical initiation.

  • Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 10 seconds. Rapid freezing prevents concentration gradients and local supersaturation that can trigger oligomerization.

  • Long-Term Storage: Store the flash-frozen aliquots at -80°C in a secondary container with a desiccant pack.

  • QC Validation (Self-Validating Step): Before initiating a screening campaign, thaw one aliquot and analyze via LC-MS. The expected mass is

    
    . Ensure the absence of a 
    
    
    
    peak (hydration) or
    
    
    peak (dimerization).

workflow S1 Dry Powder (Argon, -20°C) S2 Equilibrate to Room Temp S1->S2 30 min S3 Dissolve in Anhydrous DMSO S2->S3 Argon flush S4 Aliquot into Amber Vials S3->S4 Single-use S5 Flash Freeze (Liquid N2) S4->S5 <10 sec S6 Store at -80°C (Desiccated) S5->S6 S7 QC via LC-MS (Verify m/z 154) S6->S7 Thaw 1 vial

Step-by-step self-validating workflow for the reconstitution and storage of propiolamide stocks.

Protocol 2: Assay Buffer Preparation for Propiolamide Compounds

Objective: Prevent premature target-independent degradation during biochemical or cellular assays.

  • Buffer Selection: Prepare the base buffer (e.g., HEPES or Tris, pH 7.2 - 7.4). Avoid high pH (>8.0) as base catalysis rapidly accelerates alkyne degradation.

  • Reducing Agent Substitution: Strictly exclude DTT, BME, and Glutathione from the assay buffer. Add 0.5 - 1.0 mM TCEP hydrochloride. Adjust the pH back to 7.4 if necessary, as TCEP-HCl is highly acidic.

  • Just-in-Time Addition: Thaw the compound aliquot immediately before use. Dilute the 10 mM DMSO stock into the aqueous assay buffer only when you are ready to initiate the reaction. Do not let the compound sit in aqueous buffer for more than 15 minutes prior to adding your target protein.

References
  • Title: Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials Source: Accounts of Chemical Research, ACS Publications URL: [Link]

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resolving polymerization issues with prop-2-yn-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for prop-2-yn-1-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling and reaction of these highly reactive compounds. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction to Prop-2-yn-1-one Derivatives

Prop-2-yn-1-one derivatives, also known as propiolones or ynones, are powerful building blocks in organic synthesis due to the electrophilic nature of the alkyne, which is activated by the adjacent carbonyl group. This reactivity makes them excellent substrates for a variety of transformations, most notably Michael additions. However, this high reactivity is also the source of significant challenges, primarily their propensity to undergo spontaneous polymerization. This guide will equip you with the knowledge to mitigate these issues and achieve successful outcomes in your experiments.

Troubleshooting Guide: Polymerization and Side Reactions

This section addresses specific problems that may arise during the use of prop-2-yn-1-one derivatives in a question-and-answer format.

Issue 1: Spontaneous Polymerization Upon Storage or During Reaction Setup

Question: My prop-2-yn-1-one derivative, which was a clear oil/solid upon arrival, has turned into a viscous, discolored, or solid mass in the storage container or immediately upon dissolution. What is happening and how can I prevent this?

Answer: This is a classic sign of spontaneous polymerization. The electron-withdrawing carbonyl group makes the alkyne highly susceptible to nucleophilic attack, which can initiate a chain-reaction polymerization. This can be triggered by trace impurities, exposure to light, heat, or basic conditions.[1]

Causality and Prevention:

  • Mechanism of Polymerization: The polymerization is often initiated by a nucleophile, which can be a trace impurity (e.g., water, amines) or even another molecule of the ynone itself. The reaction can also be radical in nature, initiated by light or peroxides. The polymerization of activated alkynes can be very rapid, especially in the presence of bases.[2]

  • Storage Conditions: Proper storage is the first line of defense.

    • Inert Atmosphere: Always store prop-2-yn-1-one derivatives under an inert atmosphere (argon or nitrogen) to prevent oxidation and exposure to atmospheric moisture.

    • Temperature: Store at low temperatures (typically -20°C) to reduce the kinetic rate of polymerization.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light, which can initiate radical polymerization.

  • Use of Inhibitors: For long-term storage or for particularly unstable derivatives, the use of a polymerization inhibitor is strongly recommended.[3]

    Polymerization_Mechanism

    Caption: Base-catalyzed polymerization of a prop-2-yn-1-one derivative.

Recommended Polymerization Inhibitors:

InhibitorClassTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Phenolic100-500 ppmEffective against radical polymerization. Can often be removed via column chromatography.
Hydroquinone (HQ) Phenolic100-200 ppmCommon and effective, but can sometimes interfere with downstream reactions.[4]
Phenothiazine Amine100-300 ppmA highly effective inhibitor, particularly at elevated temperatures.
TEMPO and its derivatives Stable Free Radical50-200 ppmVery effective radical scavengers.[5]

Experimental Protocol: Adding an Inhibitor to a Prop-2-yn-1-one Derivative

  • If the derivative is a solid, gently warm it under an inert atmosphere until it melts. If it is a liquid, ensure it is at room temperature.

  • Prepare a stock solution of the chosen inhibitor (e.g., 10 mg/mL BHT in anhydrous dichloromethane).

  • Under a positive pressure of argon or nitrogen, add the required volume of the inhibitor stock solution to the prop-2-yn-1-one derivative to achieve the desired final concentration.

  • Gently swirl the mixture to ensure homogeneity.

  • Store the stabilized derivative under an inert atmosphere at -20°C, protected from light.

Issue 2: Low or No Yield in Aza-Michael Additions

Question: I am attempting an aza-Michael addition of an amine to my prop-2-yn-1-one derivative, but I am observing low yields, multiple side products, or recovery of starting material. What are the likely causes?

Answer: Aza-Michael additions to ynones are generally efficient, but can be plagued by side reactions and catalyst issues if not properly controlled.[6] The high reactivity of the starting material can lead to polymerization, and the reaction conditions can influence the formation of byproducts.

Probable Causes and Solutions:

  • Competing Polymerization:

    • Causality: The conditions for the aza-Michael addition (e.g., presence of a nucleophilic amine, potential for basic catalysis) can also promote the polymerization of the ynone.[7]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) to favor the desired bimolecular reaction over the polymerization of the ynone.

      • Slow Addition: Add the prop-2-yn-1-one derivative slowly to the solution of the amine. This maintains a low concentration of the ynone, minimizing its self-polymerization.

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to reduce the rate of polymerization.

  • Catalyst Deactivation/Incompatibility:

    • Causality: If using a metal catalyst, the ynone or the amine can act as a ligand and poison the catalyst.[8] Strong bases can also lead to unwanted side reactions.

    • Solution:

      • Catalyst-Free Conditions: Many aza-Michael additions to activated ynones proceed readily without a catalyst. Attempt the reaction with just the amine and the ynone in a suitable solvent.[9]

      • Mild Catalysis: If a catalyst is necessary, consider a mild Lewis acid or a Brønsted acid to activate the ynone without promoting polymerization.

  • Isomerization and Other Side Reactions:

    • Causality: The propargyl group can be prone to isomerization to an allene under certain conditions, especially with strong bases.[10] Additionally, oxidative homocoupling (Glaser coupling) of the terminal alkyne can occur in the presence of copper catalysts and oxygen.[10]

    • Solution:

      • Avoid Strong Bases: Use milder bases like triethylamine or DBU if a base is required, rather than strong bases like alkoxides or organolithiums.

      • Inert Atmosphere: Always run the reaction under an inert atmosphere to prevent Glaser coupling if copper species are present.

Troubleshooting Workflow for Aza-Michael Additions:

Aza_Michael_Troubleshooting

Caption: Decision tree for troubleshooting low yields in aza-Michael additions.

Issue 3: Product Decomposition During Purification

Question: My reaction appears to be successful by TLC and NMR of the crude product, but I am losing a significant amount of material during column chromatography or distillation. What is causing this?

Answer: The products of reactions with prop-2-yn-1-one derivatives, particularly the enaminone products of aza-Michael additions, can also be unstable. They can be susceptible to decomposition on silica gel or at elevated temperatures.

Purification Strategies and Rationale:

  • Column Chromatography:

    • Deactivated Silica: Standard silica gel is acidic and can cause decomposition of sensitive enamines. Use silica gel that has been deactivated with a base.

      • Protocol for Deactivation: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (e.g., ethyl acetate/hexane with 1% triethylamine). Pack the column with this slurry and elute with a solvent system containing a small amount of triethylamine.

    • Rapid Purification: Do not let the product sit on the column for an extended period. Perform flash chromatography quickly.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Distillation:

    • High Vacuum: Purify by distillation only if the product is thermally stable. Use a high vacuum to lower the boiling point and minimize thermal stress on the compound.

    • Short Path Distillation: For high-boiling or sensitive compounds, a Kugelrohr or short path distillation apparatus is recommended to minimize the residence time at high temperatures.

    • Inhibitor Addition: Consider adding a small amount of a high-boiling polymerization inhibitor (e.g., phenothiazine) to the distillation flask.

  • Crystallization:

    • Ideal Method: If the product is a solid, crystallization is often the best purification method as it avoids acidic stationary phases and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and weigh a highly reactive prop-2-yn-1-one derivative? A1: Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). For weighing, if the compound is a liquid, it is best to do so in a closed container under an inert atmosphere. If it is a solid, work quickly to minimize exposure to air and moisture.

Q2: Can I use a prop-2-yn-1-one derivative that has started to discolor or polymerize? A2: It is strongly advised against it. The presence of oligomers and polymers can interfere with the reaction, and the exact concentration of the active monomer is unknown. It is best to discard the polymerized material according to your institution's safety guidelines and start with fresh, pure material.

Q3: Are there any specific solvents to avoid with prop-2-yn-1-one derivatives? A3: Avoid highly nucleophilic solvents that can react with the ynone. While some reactions are performed in protic solvents like water or methanol, be aware that these can also act as nucleophiles under certain conditions. For storage, anhydrous, non-polar solvents are generally preferred if a solution is required.

Q4: How can I confirm the purity of my prop-2-yn-1-one derivative before use? A4: The purity should be checked by ¹H NMR spectroscopy. Look for the characteristic alkyne proton and the absence of broad signals that would indicate polymeric impurities. For volatile derivatives, GC-MS can also be a useful tool.

Q5: What are the key safety precautions when working with these compounds? A5: In addition to the handling recommendations above, be aware that prop-2-yn-1-one derivatives can be lachrymatory and skin irritants. Always work in a fume hood. Due to their high reactivity, there is a potential for rapid, exothermic polymerization, especially on a large scale. Start with small-scale reactions to assess the reactivity of a new derivative.

References

  • Benchchem. (2025). Preventing side reactions of the propargyl group during synthesis. Benchchem Technical Support.
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  • 3V Sigma USA. (n.d.).
  • University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry.
  • Benchchem. (2025). An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine. Benchchem Technical Support.
  • ResearchGate. (n.d.). Synthesis of propargyl amides using CAL‐B. [Diagram].
  • PubMed. (2025). Effects of Bases on the Mechanism of Ag(I)
  • BOC Sciences. (n.d.).
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • RSC Publishing. (n.d.). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Chemical Science.
  • ACS Organic & Inorganic Au. (2023).
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  • Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis. Benchchem Technical Support.
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  • Benchchem. (2025). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Benchchem Technical Support.
  • Organic Syntheses. (n.d.). Procedure.
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  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines.
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  • RSC Publishing. (n.d.). Organocatalytic umpolung annulative dimerization of ynones for the synthesis of 5-alkylidene-2-cyclopentenones. Organic & Biomolecular Chemistry.
  • Crazy For Chem. (2025, November 13).
  • Pendidikan Kimia. (2016, January 10).
  • Wikipedia. (n.d.).
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  • White Rose Research Online. (2022, July 5).
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  • MDPI. (2025, June 20). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches.
  • ResearchGate. (2025, August 6).
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  • ResearchGate. (n.d.). Copolymerization reactions of N - acryloyl - morpholine with some vinyl monomers.
  • Activated Carbons Producers Associ
  • ResearchGate. (2025, August 10).
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  • MDPI. (2023, July 5).
  • RSC Publishing. (n.d.). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry.
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Technical Support Center: Enhancing Selectivity of Propiolamide-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one and related propiolamide-based covalent inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective covalent inhibitors. Our goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of your research.

The 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one scaffold incorporates a propiolamide group, a reactive electrophile, or "warhead," that can form a permanent covalent bond with nucleophilic amino acid residues, most commonly cysteine, on a target protein.[1] This irreversible mechanism can lead to high potency and prolonged duration of action. However, the inherent reactivity of this warhead also presents the primary challenge: a lack of selectivity, which can result in off-target interactions, leading to misleading experimental data and potential toxicity.[2][3]

This resource provides a structured approach to diagnosing and solving selectivity issues through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the mechanism and selectivity of propiolamide-based inhibitors.

Q1: What is the precise mechanism of action for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one inhibitors?

A1: These compounds are classified as targeted covalent inhibitors. Their mechanism proceeds in two steps. First, the inhibitor non-covalently and reversibly binds to the target protein's active site, guided by interactions involving the core scaffold (e.g., the methoxypyrrolidine moiety). Once optimally positioned, the electrophilic propiolamide warhead undergoes a hetero-Michael addition reaction with a nearby nucleophilic cysteine residue, forming a stable, irreversible covalent bond.[1] This two-step process is crucial; selectivity is governed not only by the warhead's reactivity but also by the initial non-covalent binding affinity (Ki).[2]

Q2: My inhibitor is potent against my primary target but shows significant activity against dozens of other kinases in a screening panel. Why is this happening?

A2: This is a common challenge rooted in two main factors:

  • Warhead Reactivity: The propiolamide warhead is intrinsically reactive towards thiols. If this reactivity is too high, the inhibitor may react with accessible cysteines on other proteins before the non-covalent interactions have a chance to confer selectivity.[1]

  • Conserved Binding Sites: Many protein families, such as kinases, share highly conserved ATP-binding pockets.[4][5] If your inhibitor primarily targets a cysteine within this conserved region, it is likely to cross-react with other family members that also possess a similarly located cysteine.

Q3: What are the principal strategies I should consider to improve the selectivity of my lead compound?

A3: Enhancing selectivity is an iterative process of structural optimization. The three core strategies are:

  • Optimize Non-Covalent Interactions: This is the most critical step. Modify the inhibitor scaffold (the non-warhead portion) to maximize specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces unique to your target protein. This increases the initial binding affinity (lowers Ki) for the on-target, allowing it to outcompete off-targets before covalent modification occurs.[2][6] This often requires structural information from X-ray crystallography or cryo-EM.[7][8]

  • Tune Warhead Reactivity: The reactivity of the electrophile can be modulated. While propiolamides are highly effective, you might consider replacing them with a less reactive warhead, such as an acrylamide, to reduce off-target reactions.[9] The goal is a "Goldilocks" reactivity—just right for the target but too slow for most off-targets.

  • Introduce Steric Hindrance: By adding bulky chemical groups near the warhead, you can physically block the inhibitor from binding to off-target proteins that have more constrained active sites.[10][11] If your primary target has a more open or flexible active site, this strategy can dramatically improve selectivity by sterically excluding off-targets.

Q4: What is the difference between biochemical and cell-based selectivity profiling, and why do my results differ between them?

A4: The two assay types measure different things and provide complementary information.

  • Biochemical Assays (e.g., large kinase panels) use purified, often truncated, enzymes in a controlled, cell-free environment.[12] They are excellent for measuring direct enzyme inhibition and assessing promiscuity. However, they often use non-physiological ATP concentrations, which can skew the apparent potency of ATP-competitive inhibitors.[13]

  • Cell-Based Assays (e.g., NanoBRET, CETSA) measure target engagement and downstream effects in living, intact cells.[14][15] These assays account for crucial factors like cell permeability, efflux, intracellular ATP competition, and compound stability, providing a more physiologically relevant measure of selectivity.[14][16] A compound that is potent biochemically but inactive in cells may have poor permeability, while a compound that appears non-selective biochemically might be highly selective in a cellular context due to these additional factors.

Troubleshooting Guide: From Broad Off-Targeting to Selective Inhibition

This section provides structured workflows to address specific experimental problems.

Problem Scenario 1: My lead inhibitor (Inhibitor-A) shows high off-target activity in a commercial biochemical kinome scan.

Your initial screen reveals that Inhibitor-A, while potent against your target (Target-X), also inhibits over 50 other kinases with significant potency, making it unsuitable for further development.

Logical Troubleshooting Workflow

This workflow systematically refines the inhibitor's structure to improve its selectivity profile.

G start Start: High Off-Target Activity (Inhibitor-A) step1 Step 1: Quantify Warhead Reactivity (Thiol Reactivity Assay) start->step1 Is the warhead hyper-reactive? step2 Step 2: Obtain Structural Information (Co-crystal structure of Inhibitor-A with Target-X) start->step2 Where can we improve binding? step3c Step 3c: Modulate Warhead Reactivity Replace propiolamide with acrylamide step1->step3c If reactivity is high step3a Step 3a: Structure-Activity Relationship (SAR) Modify Scaffold for Non-Covalent Interactions step2->step3a Exploit unique pockets and residues step3b Step 3b: Introduce Steric Bulk Add bulky groups near the warhead step2->step3b If off-target sites are constrained step4 Step 4: Synthesize New Analogs (Inhibitor-B, C, D...) step3a->step4 step3b->step4 step3c->step4 step5 Step 5: Re-evaluate in Kinome Scan (Compare selectivity profiles) step4->step5 step5->step2 If further optimization is needed end End Goal: Selective Inhibitor (High on-target potency, minimal off-targets) step5->end If selectivity improved

Caption: Workflow for troubleshooting high off-target activity.

Step-by-Step Solutions:
  • Assess Warhead Reactivity: Before extensive chemical synthesis, quantify the intrinsic reactivity of Inhibitor-A's propiolamide warhead. A simple assay measuring the rate of reaction with a model thiol like glutathione (GSH) or β-mercaptoethanol can be highly informative.[1] If the half-life is extremely short, this indicates hyper-reactivity that likely contributes to non-selectivity.

  • Obtain Structural Data: The most effective way to improve selectivity is through structure-based design.[7][8][17] Obtaining a co-crystal structure of Inhibitor-A bound to your target protein (Target-X) is invaluable. This will reveal:

    • The specific non-covalent interactions that contribute to binding.

    • Unexploited pockets or nearby residues that can be targeted with new functional groups.

    • The conformation of the active site, which can inform a steric hindrance strategy.

  • Rational Structure-Activity Relationship (SAR) Campaign: Based on the structural data, design and synthesize a focused library of new analogs.

    • To Enhance Non-Covalent Binding: Modify the 3-Methoxypyrrolidin-1-yl ring or other parts of the scaffold. For example, if the structure reveals a nearby aspartate residue on Target-X that is not present in off-targets, add a basic amine to your inhibitor to form a specific salt bridge.[18]

    • To Introduce Steric Hindrance: Add a bulky group, like a tert-butyl or a phenyl ring, to the scaffold near the warhead.[10][11] This can prevent the inhibitor from accessing the more constricted active sites of off-target proteins.

  • Re-Screen and Compare: Test your new, rationally designed analogs in the same biochemical kinome panel. Use a selectivity score (e.g., S-score) to quantify the improvement.

Data Presentation: Comparing Inhibitor Profiles
Inhibitor IDTarget-X IC₅₀ (nM)# of Off-Targets (IC₅₀ < 1µM)Selectivity Score (S₁₀)Key Modification
Inhibitor-A 15520.05Parent Scaffold
Inhibitor-B 25180.20Added tert-butyl group for steric bulk.
Inhibitor-C 1080.55Added hydroxyl group to form a key H-bond.

This table clearly demonstrates how targeted modifications based on a rational design strategy can lead to measurable improvements in selectivity.

Problem Scenario 2: My inhibitor is potent and selective biochemically but shows weak or no activity in cell-based assays.

This common "cell-shift" problem indicates that while your compound can inhibit the purified enzyme, it is failing to engage its target in a physiological context.

Possible Causes & Solutions:
  • Poor Cell Permeability: The inhibitor cannot cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion. For a more definitive measure, use a Caco-2 permeability assay.

    • Solution: Modify the structure to improve permeability. This often involves masking polar functional groups (e.g., converting a carboxylic acid to an ester) or optimizing the lipophilicity (cLogP).[18]

  • Active Efflux: The inhibitor enters the cell but is immediately pumped out by efflux transporters like P-glycoprotein (P-gp).[19]

    • Troubleshooting: Run your cellular assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.

    • Solution: Reduce the compound's lipophilicity or add polar groups, as many efflux transporters recognize highly lipophilic substrates.[18]

  • High Intracellular ATP Concentration: In biochemical assays, the ATP concentration is often set near the Kₘ, which can be in the low micromolar range. Inside a cell, the ATP concentration is 1-5 mM.[20] For an ATP-competitive inhibitor, this high level of competitor will significantly reduce the apparent potency.

    • Troubleshooting: Re-run your biochemical assay with ATP at a physiological concentration (e.g., 2 mM). This will give you a more cell-relevant IC₅₀ value.

    • Solution: If the potency drop is too large, you must improve the inhibitor's intrinsic affinity for the ATP pocket through further SAR optimization.

Problem Scenario 3: My inhibitor shows on-target engagement in cells but causes unexpected toxicity.

This indicates that even with good primary target selectivity, your inhibitor is engaging one or more critical off-targets that lead to cellular toxicity.

Advanced Troubleshooting Workflow: Integrating Proteomics

G start Start: Unexpected Cellular Toxicity step1 Step 1: Unbiased Target ID (Chemoproteomics with alkyne-tagged probe) start->step1 What is my compound actually binding to? step2 Step 2: Identify Off-Targets (Mass Spectrometry Analysis) step1->step2 step3 Step 3: Correlate with Toxicity (Are any off-targets known to cause toxicity?) step2->step3 step4 Step 4: Structure-Based Redesign (Obtain off-target structures and redesign inhibitor to avoid binding) step3->step4 If a problematic off-target is found step5 Step 5: Synthesize & Re-Test (Confirm loss of off-target binding and reduction in toxicity) step4->step5 end End Goal: Safe & Selective Inhibitor step5->end

Caption: Workflow for deconvoluting toxicity via chemoproteomics.

Solutions:
  • Activity-Based Protein Profiling (ABPP): This is the gold standard for identifying the complete cellular target landscape of a covalent inhibitor.[17] Synthesize a version of your inhibitor that includes a bio-orthogonal tag (like an alkyne). Treat live cells with this probe, lyse the cells, and use click chemistry to attach a reporter tag (e.g., biotin). The biotinylated proteins can then be enriched and identified by mass spectrometry.[10] This provides an unbiased list of every protein your inhibitor covalently modifies in a native cellular environment.

  • Deconvolution and Redesign: Analyze the list of off-targets identified by ABPP. Cross-reference this list with databases to determine their biological functions. If you identify an off-target known to be critical for cell viability (e.g., a key metabolic enzyme), you have likely found the source of your toxicity. Use this information to perform a negative design strategy: modify your inhibitor to disrupt interactions with the off-target while preserving binding to your primary target.

Key Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a template for measuring the IC₅₀ of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute kinase to 2X final concentration in Assay Buffer.

    • Prepare a mix of substrate peptide and ATP at 2X final concentration in Assay Buffer. The ATP concentration should ideally be at its Kₘ for the enzyme.

    • Prepare a serial dilution of the inhibitor in DMSO, then dilute into Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of inhibitor dilution (or DMSO for controls) to a white 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect remaining ATP by adding 20 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent.

    • Incubate for 10-40 minutes as per the reagent manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Controls (Critical for Data Integrity):

    • 100% Inhibition Control (Negative): Wells with inhibitor but no enzyme.

    • 0% Inhibition Control (Positive): Wells with DMSO instead of inhibitor.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.

Protocol 2: Conceptual Workflow for Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that your inhibitor binds to its target in intact cells.[15]

G step1 1. Treat Cells Incubate live cells with Inhibitor or DMSO (Vehicle) step2 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40°C to 65°C) step1->step2 step3 3. Cell Lysis Lyse cells to release soluble proteins step2->step3 step4 4. Separate Fractions Centrifuge to pellet aggregated, unstable proteins step3->step4 step5 5. Analyze Supernatant Quantify remaining soluble target protein in the supernatant (e.g., by Western Blot or ELISA) step4->step5

Caption: Conceptual workflow for a CETSA experiment.

Principle: When a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature. In a CETSA experiment, inhibitor-treated cells will show more soluble target protein at higher temperatures compared to vehicle-treated cells, providing direct evidence of target engagement.[15]

References

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  • Linington, P. F., et al. (2019). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Translational Research. [Link]

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  • Parker, C. G., & Maurais, S. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. Research Square. [Link]

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  • Adeshina, Y. O., et al. (2023). Turning high-throughput structural biology into predictive inhibitor design. PNAS. [Link]

  • Mehmood, U. (2023). Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Research Corridor. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. [Link]

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  • Kéri, G., et al. (2008). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Receptor and Signal Transduction Research. [Link]

  • Lee, H., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. Medicinal Chemistry Research. [Link]

  • Francisco, J. (2024). Structure-based Design of Protease Inhibitors: Techniques and Applications. Hilaris Publisher. [Link]

  • Al-Juboory, A. A., et al. (2023). Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. Frontiers in Pharmacology. [Link]

  • Blundell, T. L., & Patel, S. (2004). Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery. Philosophical Transactions of the Royal Society B. [Link]

  • Anastassiadis, T., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

  • Muller, S., & Chaikuad, A. (2017). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Fabian, M. A., et al. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Hill, K. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Lowe, J. T., & Tsantrizos, Y. S. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Life. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? PCR Biosystems. [Link]

  • Huang, W. J., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry. [Link]

  • Sakamoto, K. M., et al. (2019). SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathway. OSTI.GOV. [Link]

  • Hale, J. J., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist... Journal of Medicinal Chemistry. [Link]

  • Sasmal, A., et al. (2021). SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Chemical Biology & Drug Design. [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. [Link]

Sources

Technical Support Center: HPLC Analysis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a functionalized alkynamide, commonly utilized as a "covalent warhead" in the design of targeted covalent inhibitors (TCIs) or as a synthetic intermediate. Its chemical structure features a reactive prop-2-yn-1-one moiety (Michael acceptor) fused to a 3-methoxypyrrolidine ring.

Analytical Challenges:

  • Low UV Absorbance: Lacking a strong aromatic chromophore, this molecule relies on the conjugation of the alkyne and carbonyl (

    
    ), necessitating low-UV detection (205–220 nm).
    
  • Reactivity: The electrophilic alkyne is susceptible to nucleophilic attack (e.g., hydration, polymerization) if exposed to basic pH or nucleophilic solvents for extended periods.

  • Polarity: The methoxy group and amide functionality increase polarity, potentially leading to poor retention (elution near void volume) on standard C18 columns.

Method Development Strategy (Q&A)

Q1: Which column stationary phase is best for this polar alkynamide?

Recommendation: C18-Aq (Aqueous compatible) or Polar-Embedded C18.

  • The Logic: Standard C18 columns may suffer from "phase collapse" (dewetting) if you attempt to retain this polar molecule using high-aqueous mobile phases (e.g., >95% water). A C18-Aq column allows you to start at 100% aqueous buffer, ensuring the analyte interacts sufficiently with the stationary phase to move away from the solvent front (

    
    ).
    
  • Alternative: A Phenyl-Hexyl column can offer alternative selectivity through

    
     interactions with the alkyne system, potentially separating it from similar synthetic impurities.
    
Q2: What is the optimal mobile phase composition?

Recommendation: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Why Acetonitrile (ACN)? ACN has a lower UV cutoff (<195 nm) than Methanol (~205 nm). Since this molecule requires detection at ~210 nm, Methanol would generate high background noise and baseline drift.

  • Why Acidic pH? The alkynamide moiety is an electrophile. At neutral or basic pH, the risk of hydrolysis or nucleophilic addition of water (hydration of the alkyne) increases. Maintaining pH ~2.0–2.5 stabilizes the molecule and suppresses silanol activity on the column, sharpening the peak.

Q3: How do I select the detection wavelength?

Recommendation: 210 nm (Primary) with DAD scanning 200–400 nm.

  • Mechanism: The molecule lacks a benzene ring (which absorbs at 254 nm). The primary chromophore is the

    
     and 
    
    
    
    transition of the conjugated amide-alkyne system. This typically maximizes between 205–215 nm.
  • Warning: At 210 nm, many impurities and solvent effects are visible. Ensure high-purity solvents are used to prevent "ghost peaks."

Standard Operating Procedure (SOP)

Workflow Visualization

MethodDevelopment Start Start: Sample Preparation Solubility Dissolve in 50:50 Water/ACN (Avoid pure organic to prevent solvent effects) Start->Solubility ColumnSel Select Column: C18-Aq (3-5 µm, 4.6 x 150 mm) Solubility->ColumnSel MobilePhase Mobile Phase A: 0.1% H3PO4 Mobile Phase B: ACN ColumnSel->MobilePhase Gradient Gradient Run: 0-5 min: 5% B (Isocratic Hold) 5-15 min: 5% -> 60% B MobilePhase->Gradient Detection Detect @ 210 nm Gradient->Detection Check Check Retention (k' > 2)? Detection->Check Optimize Decrease Initial %B or Switch to HILIC Check->Optimize No (Elutes in void) Final Final Method Validation Check->Final Yes Optimize->ColumnSel

Caption: Decision tree for developing an RP-HPLC method for polar alkynamides, prioritizing retention of polar analytes.

Instrument Parameters Table
ParameterSettingRationale
Column C18-Aq, 4.6 × 150 mm, 3.5 µmBalances resolution and retention for polar compounds.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5–10 µLKeep low to prevent peak broadening from solvent mismatch.
Temp 30°CImproves mass transfer; avoid high heat (>40°C) to prevent degradation.
Run Time 20 minSufficient for impurity profiling.
Needle Wash 50:50 ACN:WaterPrevents carryover of the sticky amide.

Troubleshooting Guide

Issue 1: Peak Eluting in Void Volume ( )
  • Symptom: The analyte peak appears at ~1.5–2.0 minutes (on a standard system) and overlaps with the solvent front.

  • Root Cause: The molecule is too polar for the initial gradient strength.

  • Solution:

    • Reduce Organic Start: Start the gradient at 0–2% B instead of 5% or 10%.

    • Use Ion-Pairing: Add 10 mM Hexanesulfonic Acid to Mobile Phase A. This increases retention by forming a neutral ion pair with the protonated amine (if the pyrrolidine nitrogen is accessible/protonated, though as an amide it is neutral, the ion pairing might be less effective than simply increasing aqueous content). Correction: Since it is an amide, it is neutral. Rely on high aqueous capability.

    • Switch Mode: If retention fails on C18, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using an ACN-rich mobile phase.

Issue 2: Peak Splitting or Tailing
  • Symptom: The main peak has a shoulder or a heavy tail (Asymmetry > 1.5).

  • Root Cause:

    • Sample Solvent Mismatch: Dissolving the sample in 100% ACN while starting the gradient at 100% Water causes the sample to precipitate or travel faster than the mobile phase initially.

    • Column Overload: Injecting too much mass.

  • Solution:

    • Dissolve the sample in the starting mobile phase (e.g., 95:5 Water:ACN).

    • Ensure the pH is buffered. Unbuffered water can cause local pH shifts.

Issue 3: "Ghost" Peaks or Baseline Drift
  • Symptom: Unexpected peaks appearing in the blank or rising baseline at 210 nm.

  • Root Cause: Impurities in the organic solvent or water are highly visible at low UV.

  • Solution:

    • Use HPLC-grade or LC-MS grade solvents only.

    • Avoid TFA (Trifluoroacetic acid) if possible, as it absorbs strongly below 215 nm. Use Phosphoric Acid or Formic Acid.

Stability & Handling (Critical)

Degradation Pathway Visualization

Degradation Molecule 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one BasicPH Basic pH (>8.0) or Nucleophiles Molecule->BasicPH Exposed to Hydrolysis Amide Hydrolysis: Formation of 3-methoxypyrrolidine + Propiolic acid BasicPH->Hydrolysis Slow MichaelAdd Michael Addition: Water/Solvent adds across Alkyne BasicPH->MichaelAdd Fast

Caption: Potential degradation pathways for alkynamides under stress conditions.

Protocol:

  • Fresh Prep: Prepare standards daily.

  • Auto-sampler Temp: Keep the auto-sampler at 4°C to inhibit hydrolysis.

  • Diluent: Avoid alcohols if possible; use Water/ACN mixtures. If methanol must be used, ensure the solution is not basic.

Validation Parameters (ICH Q2(R2) Aligned)

To validate this method for regulatory submission or robust internal use, follow the ICH Q2(R2) guidelines [1].

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 1.5 from all impurities.Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity

5 concentrations ranging from 80% to 120% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike samples at 3 levels (low, medium, high).
Precision RSD

2.0%
6 replicate injections of a standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical due to low UV response; verify empirically.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • Separation Science. (n.d.). HPLC Method Development for Polar Compounds.[Link] (General grounding for C18-Aq selection).

Sources

Validation & Comparative

Covalent Warhead Reactivity: Acrylamides vs. 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery, moving the industry beyond the historical avoidance of irreversible binders. The cornerstone of this success has been the classic acrylamide warhead, famously utilized in blockbuster drugs like 1[1]. Acrylamides offer a "Goldilocks" profile of intrinsic reactivity—stable enough to circulate systemically, yet sufficiently electrophilic to react with a target cysteine when driven by non-covalent binding affinity.

However, as researchers tackle increasingly complex, sterically constrained, or mutation-prone targets (e.g., GPX4, SARS-CoV-2 Mpro, or resistant kinase mutants), the limitations of the planar,


-hybridized acrylamide have become apparent. This has catalyzed the exploration of alkynyl amides (propiolamides), specifically highly tuned derivatives like 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one . As a Senior Application Scientist, I have structured this guide to objectively compare the classic acrylamide moiety against this specific propiolamide derivative, detailing mechanistic divergences, kinetic profiles, and the self-validating experimental workflows required for their rigorous evaluation.
Mechanistic Divergence: Thiol-Ene vs. Thiol-Yne Additions

The fundamental difference between these two warheads lies in their hybridization states and their respective reaction trajectories when encountering a nucleophilic cysteine thiolate.

Acrylamides: Proceed via a classic thiol-ene Michael addition. The thiolate of the target cysteine attacks the


-hybridized 

-carbon of the acrylamide. This forms an enolate intermediate that is subsequently protonated, yielding a stable, irreversible thioether adduct[2]. The reaction requires a specific attack angle (the Bürgi-Dunitz trajectory) that can be sterically hindered in narrow or deep binding pockets.

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Features an


-hybridized alkyne conjugated to a 3-methoxypyrrolidine amide. The linear geometry of the alkyne allows it to penetrate deeper, narrower cysteine pockets that exclude planar acrylamides[3]. The thiol-yne addition involves nucleophilic attack on the alkyne, generating a highly reactive allenoate intermediate, which resolves into a vinyl sulfide adduct (typically a mixture of E/Z isomers, though pocket constraints often dictate stereoselectivity). Crucially, the 3-methoxypyrrolidine ring is not merely a structural scaffold; the electron-donating nature of the amine—modulated by the inductive effect of the methoxy group—finely tunes the electrophilicity of the propiolamide carbonyl. This electronic dampening prevents indiscriminate off-target hyper-reactivity while maintaining sufficient "bite" for difficult targets[4].

G cluster_0 Acrylamide (Thiol-Ene) cluster_1 Propiolamide (Thiol-Yne) Cys Target Cysteine (Thiolate Nucleophile) Acr Acrylamide Warhead Cys->Acr Prop 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one Cys->Prop Int1 Enolate Intermediate Acr->Int1 Michael Addition Prod1 Thioether Adduct (Irreversible) Int1->Prod1 Protonation Int2 Allenoate Intermediate Prop->Int2 Nucleophilic Attack Prod2 Vinyl Sulfide Adduct (E/Z Isomers) Int2->Prod2 Protonation

Reaction mechanisms comparing thiol-ene (acrylamide) and thiol-yne (propiolamide) covalent additions.

Comparative Reactivity & Kinetic Profiling

To objectively compare these warheads, we must evaluate their intrinsic reactivity and covalent efficiency. Intrinsic reactivity is typically benchmarked using 5[5]. Propiolamides generally exhibit higher intrinsic reactivity than their exact acrylamide counterparts, making them highly effective for targets where acrylamides fail to achieve covalent bond formation[6].

Table 1: Quantitative Comparison of Reactivity Parameters

ParameterClassic Acrylamide1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one
Electrophilic Center


-carbon

terminal/internal alkyne carbon
Adduct Formed ThioetherVinyl Sulfide (E/Z isomers)
Typical GSH

120 - 200+ min45 - 80 min
Intrinsic Reactivity ModerateHigh (Tunable via amine substituents)
Steric Profile Planar, requires wider pocketLinear, accesses narrow/deep pockets
Target Precedents BTK (Ibrutinib), EGFR (Osimertinib)GPX4, c-KIT (Cys788), SARS-CoV-2 Mpro
Experimental Methodologies: Self-Validating Protocols

A robust covalent drug discovery program cannot rely solely on enzymatic inhibition to prove covalent engagement. You must demonstrate both intrinsic reactivity and stoichiometric adduct formation through a self-validating system of complementary assays[5].

Protocol 1: High-Throughput Fluorescence-Based Thiol Reactivity (GSH) Assay

Causality: We use GSH as a physiological thiol surrogate. Measuring the pseudo-first-order degradation of GSH prevents the advancement of hyper-reactive warheads that would indiscriminately bind human serum albumin (HSA) in vivo, leading to off-target toxicity[1].

  • Reagent Preparation: Prepare a 10 mM stock of the warhead (acrylamide or propiolamide) in anhydrous DMSO. Prepare a 5 mM GSH solution in PBS (pH 7.4).

  • Incubation: In a 96-well plate, mix 100 µM warhead with 5 mM GSH (maintaining pseudo-first-order conditions with excess GSH) at 37°C.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), transfer 10 µL aliquots into a quenching buffer containing 1 mM monobromobimane (mBBr). mBBr rapidly reacts with unconsumed GSH to form a highly fluorescent adduct.

  • Quantification: Measure fluorescence (Excitation: 380 nm, Emission: 480 nm) using a microplate reader.

  • Data Analysis: Plot

    
     against time. The slope dictates the pseudo-first-order rate constant (
    
    
    
    ), from which the half-life (
    
    
    ) is derived.
Protocol 2: Intact Protein LC-MS for Covalent Adduct Validation

Causality: To confirm that the warhead modifies only the target cysteine and does not poly-alkylate the protein, we perform intact mass spectrometry. The mass shift must perfectly match the molecular weight of the inhibitor, as both Michael and thiol-yne additions are atom-economical with no leaving groups expelled[3].

  • Protein Labeling: Incubate 2 µM of the recombinant target protein with 20 µM inhibitor (10-fold molar excess) in 50 mM HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Desalting: Purify the protein using a C4 ZipTip or a rapid size-exclusion spin column to remove non-covalently bound ligand and MS-incompatible salts.

  • LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Use a rapid gradient (e.g., 5-95% acetonitrile with 0.1% formic acid over 5 minutes) on a C4 column.

  • Deconvolution: Process the raw multicharged m/z spectra using maximum entropy deconvolution software to obtain the intact protein mass.

  • Validation: Calculate

    
    . A single mass shift equal to the inhibitor's exact mass confirms a 1:1 stoichiometric covalent adduct.
    

Workflow Step1 1. Warhead Incubation (Target Protein + Covalent Ligand) Step2 2. GSH Reactivity Assay (Fluorescence-based Thiol Quenching) Step1->Step2 In Vitro Profiling Step3 3. Intact Protein LC-MS (Verify 1:1 Stoichiometric Adduct) Step1->Step3 Target Engagement Data1 Output: Intrinsic Reactivity (t_1/2) Step2->Data1 Step4 4. Kinetic Profiling (Calculate k_inact / K_I parameters) Step3->Step4 Time-dependent Assay Data2 Output: Covalent Efficiency Step4->Data2

Self-validating experimental workflow for assessing covalent warhead reactivity and target engagement.

Application in Drug Design: Selectivity vs. Potency

The choice between an acrylamide and 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is ultimately dictated by the target's microenvironment. For instance, in the pursuit of Glutathione Peroxidase 4 (GPX4) inhibitors for ferroptosis induction, standard 6 at engaging the target[6]. However, propiolamide analogs demonstrated potent and selective target engagement[6].

Similarly, alkynyl amides have successfully targeted Cys788 in the receptor tyrosine kinase c-KIT, a residue where 3 due to steric clashes and suboptimal orbital alignment[3]. The 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one warhead exemplifies rational design: the propiolamide provides the necessary electrophilic "bite" for difficult cysteines, while the 3-methoxypyrrolidine acts as an electronic damper, ensuring the molecule remains stable in circulation until it reaches its target.

References
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors | Journal of the American Chemical Society. 3

  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition | RSC. 4

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI. 5

  • Advanced approaches of developing targeted covalent drugs | PMC. 1

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads | ChemRxiv.6

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | PMC.2

Sources

A Comparative Guide to Covalent Kinase Inhibitors: Evaluating Analogs of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating novel kinase inhibitors, the scaffold 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a promising starting point. The core of its potential lies in the prop-2-yn-1-one moiety, a well-established electrophilic "warhead" designed to engage in targeted covalent inhibition. While direct, publicly available IC50 data for this specific compound and its immediate analogs are scarce, its structural features strongly suggest a mechanism of action analogous to a well-studied class of therapeutics: covalent Bruton's Tyrosine Kinase (BTK) inhibitors.

This guide provides an in-depth comparison of prominent covalent BTK inhibitors that share a similar reactive principle. By understanding the performance, selectivity, and evaluation methods for these established compounds, researchers can gain critical insights into the potential efficacy and development pathway for novel analogs of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one.

The Rationale: Covalent Inhibition and the Michael Acceptor

Covalent inhibitors form a stable, lasting bond with their target protein, offering advantages such as high potency and prolonged duration of action.[1] The prop-2-yn-1-one group, like the acrylamide moiety found in many approved drugs, functions as a Michael acceptor. It is designed to react with a nucleophilic amino acid residue, typically a cysteine, within the active site of a kinase.[2][3]

This mechanism is exemplified by the first and second-generation BTK inhibitors, which irreversibly bind to Cysteine 481 (Cys481) in the ATP binding pocket of BTK.[4][5][6] This covalent modification effectively and permanently shuts down the kinase's activity. Given this precedent, it is highly probable that analogs of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one will target kinases possessing a similarly accessible cysteine residue.

Caption: Mechanism of targeted covalent inhibition of BTK.

Comparative Analysis of Covalent BTK Inhibitors

The potency and selectivity of covalent inhibitors are critical determinants of their therapeutic window. While high on-target potency is desired, off-target activity can lead to adverse effects.[1][7] The following table summarizes the IC50 values for several clinically relevant covalent BTK inhibitors against BTK and other key kinases known for off-target interactions.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)Key Off-Targets & IC50/EC50 (nM)
Ibrutinib BTK0.5<10EGFR (EC50: 70), ITK , TEC , BLK , JAK3 [7][8][9]
Acalabrutinib BTK5.1<10Minimal activity against EGFR (EC50: >10,000), ITK , TEC [8][9]
Zanubrutinib BTK0.5<10EGFR (EC50: 390), ITK , TEC [8][9]
Spebrutinib BTK-140EGFR (EC50: 4,700)[9]
Tirabrutinib BTK--EGFR (EC50: >10,000)[9]

Note: IC50 and EC50 values can vary based on assay conditions. This table provides a comparative overview based on published data.[9]

Expert Insights: The data clearly illustrate the evolution of covalent BTK inhibitors. While Ibrutinib is highly potent against BTK, it also inhibits other kinases like EGFR and Tec-family kinases, which is associated with side effects such as rash and diarrhea.[7][8] Second-generation inhibitors like Acalabrutinib and Zanubrutinib were designed for greater selectivity.[8] Acalabrutinib, for instance, shows significantly less inhibition of EGFR, demonstrating a superior selectivity profile.[9] This highlights a crucial consideration for developing novel analogs: optimizing the "guidance system" of the molecule is key to minimizing off-target binding and improving the safety profile.[1]

Experimental Protocols for IC50 Determination

Accurate determination of inhibitor potency requires robust biochemical and cellular assays. For covalent inhibitors, it's important to consider the time-dependent nature of the inhibition.[2][10]

Biochemical Kinase Assay (Time-Resolved FRET)

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.[11]

Causality: This assay directly quantifies the ability of the compound to block the kinase's catalytic function (phosphorylation of a substrate) in a clean, cellular-component-free system. This isolates the compound-target interaction.

start Start prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prep dispense Dispense 5µL Inhibitor (or DMSO) to 384-well plate prep->dispense add_kinase Add 5µL Kinase Solution dispense->add_kinase add_atp Initiate Reaction: Add 10µL Substrate/ATP Mix add_kinase->add_atp incubate_rxn Incubate at RT (e.g., 60-90 min) add_atp->incubate_rxn stop_rxn Stop Reaction: Add 10µL Detection Ab/EDTA incubate_rxn->stop_rxn incubate_ab Incubate at RT (e.g., 60 min) stop_rxn->incubate_ab read Read Plate (TR-FRET Reader) incubate_ab->read analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a TR-FRET biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]

    • Kinase: Dilute purified recombinant BTK enzyme in kinase buffer to a 2X working concentration.

    • Substrate/ATP: Prepare a 4X solution of a biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase to ensure competitive binding can be accurately measured.

    • Inhibitor: Perform a serial dilution of the test compound (e.g., 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one analog) in DMSO, followed by dilution in kinase buffer to a 4X working concentration.

    • Detection Mix: Prepare a solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and EDTA (to chelate Mg²⁺ and stop the reaction) in a suitable detection buffer.[11]

  • Assay Execution (384-well plate):

    • Dispense 5 µL of the 4X inhibitor dilutions into the assay wells.[11]

    • Add 5 µL of the 2X kinase solution and briefly mix.

    • Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.

  • Incubation & Detection:

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes). For covalent inhibitors, assessing potency at multiple time points is crucial to characterize the rate of inactivation.[10][12]

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition & Analysis:

    • Read the plate using a TR-FRET-compatible reader, measuring emission at both the donor (Europium) and acceptor wavelengths.

    • Calculate the ratio of acceptor-to-donor signal. Plot this ratio against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.[11]

Cellular Target Engagement Assay (NanoBRET™)

Cellular assays are essential to confirm that an inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. The NanoBRET™ assay is a powerful method to quantify target engagement in live cells.[13]

Causality: This assay validates biochemical potency within a physiological context. It answers the critical question: does the compound reach and bind to its intended target inside a living cell? This is a crucial step before assessing downstream functional outcomes.

start Start transfect Transfect Cells with NanoLuc®-Kinase Fusion Vector start->transfect plate Plate Transfected Cells in 96-well Assay Plates transfect->plate add_inhibitor Dose Cells with Serial Dilution of Inhibitor plate->add_inhibitor incubate_inhibitor Incubate at 37°C, 5% CO₂ add_inhibitor->incubate_inhibitor add_tracer Add Cell-Permeable Fluorescent Tracer incubate_inhibitor->add_tracer equilibrate Equilibrate at RT add_tracer->equilibrate add_substrate Add NanoBRET™ Substrate Solution equilibrate->add_substrate read Read Plate (Luminescence & Fluorescence) add_substrate->read analyze Data Analysis: Calculate BRET Ratio, Determine Cellular EC50 read->analyze end End analyze->end

Caption: General workflow for a NanoBRET™ cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Engineer a relevant cell line (e.g., a human B-cell lymphoma line like Ramos or TMD8) to express the target kinase (e.g., BTK) as a fusion protein with NanoLuc® luciferase.[13][14][15]

  • Assay Execution:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Treat the cells with a serial dilution of the test inhibitor and incubate under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 2-4 hours).

    • Add a cell-permeable fluorescent tracer that is known to bind to the kinase's active site.

    • Add the NanoLuc® substrate (e.g., furimazine).

  • Data Acquisition & Analysis:

    • Immediately measure both the luminescence signal from NanoLuc® (donor) and the fluorescence signal from the tracer (acceptor).

    • Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-kinase fusion protein.

    • The test inhibitor will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

    • Calculate the BRET ratio and plot it against inhibitor concentration to determine the cellular target engagement EC50 value.[13]

Conclusion

While direct biological data for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one analogs may not yet be in the public domain, a robust framework for their evaluation can be constructed based on the extensive research into structurally and mechanistically similar covalent BTK inhibitors. The prop-2-yn-1-one moiety strongly implies a covalent mechanism of action, making BTK and other kinases with a reactive cysteine potential targets.

A successful research program for these novel analogs will hinge on a systematic evaluation of both on-target potency and off-target selectivity. By employing rigorous biochemical and cellular assays as detailed in this guide, researchers can effectively characterize their compounds, benchmark them against established inhibitors like Ibrutinib and Acalabrutinib, and ultimately identify candidates with the optimal balance of efficacy and safety for further development.

References

  • Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]

  • European Medical Journal. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • Gu, J., & Tang, H. (2021). Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies. Journal of Hematology & Oncology, 14(1), 40. [Link]

  • Kinase Logistics Europe. (n.d.). Covalent inhibitors. [Link]

  • Estupiñán, H. Y., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705757. [Link]

  • Patient Power. (2024, May 2). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • National Center for Biotechnology Information. (2025, January 19). Key advances in the development of reversible covalent inhibitors. PMC. [Link]

  • YouTube. (2024, November 12). Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • bioRxiv. (2020, February 6). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. [Link]

  • American Society of Hematology. (2018, November 29). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4432. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell line‐based assessment of BTK inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). Biochemical kinase profiling. (a) Biochemical IC50 values of.... [Link]

  • MDPI. (2021, December 6). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(23), 7337. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. PMC. [Link]

  • PubMed. (2020, April 15). Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(8), 129603. [Link]

  • PubChemLite. (n.d.). 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • ResearchGate. (2025, August 9). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbony l]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y(12) Receptor Antagonist. [Link]

Sources

Crystallographic Analysis of Cysteine-Targeted Inhibitors: Evaluating 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one vs. Traditional Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized drug discovery by offering prolonged target engagement and the ability to drug shallow binding pockets. In fragment-based drug discovery (FBDD), selecting the optimal electrophilic warhead is critical for capturing transient protein states.

This guide provides an in-depth comparative analysis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (Pro-3MP) —a highly reactive propiolamide covalent fragment—against traditional acrylamide and chloroacetamide alternatives. Designed for structural biologists and medicinal chemists, this guide details the mechanistic rationale, comparative performance, and a self-validating crystallographic workflow required to resolve these covalent complexes.

Mechanistic Rationale: The Propiolamide Advantage

The compound 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one features a propiolamide (alkynyl amide) warhead attached to a 3-methoxypyrrolidine scaffold. Unlike standard alkenes, the alkyne moiety undergoes a direct Michael addition with a nucleophilic cysteine thiolate to form a vinyl thioether .

This reaction pathway is highly distinct from other warheads. As demonstrated in recent structural studies on SARS-CoV-2 Mpro , the hyper-reactivity of the propiolamide warhead often dominates the initial binding kinetics, ensuring rapid and complete covalent modification. Furthermore, the resulting vinyl thioether is


 hybridized, creating a rigid, planar linkage that restricts the conformational freedom of the attached 3-methoxypyrrolidine ring. This rigidity is exceptionally valuable in crystallography, as it projects the fragment into adjacent subpockets with a highly predictable vector, facilitating rational fragment growing .

Reactivity Thiol Cysteine Thiolate (Nucleophile) Adduct1 Vinyl Thioether (Rigid, sp2) Thiol->Adduct1 Michael Addition Adduct2 Alkyl Thioether (Flexible, sp3) Thiol->Adduct2 Michael Addition Prop Pro-3MP (Alkyne) Prop->Adduct1 Acr Acr-3MP (Alkene) Acr->Adduct2

Fig 1: Reaction pathways of propiolamide vs acrylamide warheads with cysteine.

Comparative Performance Data

When evaluating Pro-3MP against its acrylamide (Acr-3MP) and chloroacetamide (CA-3MP) analogs, the choice of warhead dictates both the biochemical assay results and the quality of the resulting electron density maps. While propiolamides offer superior labeling efficiency, their high reactivity can sometimes mask nuanced non-covalent structure-activity relationships (SAR) during early screening .

Quantitative Comparison of Warhead Fragments
MetricPro-3MP (Propiolamide)Acr-3MP (Acrylamide)CA-3MP (Chloroacetamide)
Warhead Structure Alkyne (

)
Alkene (

)
Alkyl Halide (

)
Reaction Mechanism Direct Michael AdditionDirect Michael Addition

Nucleophilic Substitution
Adduct Geometry Rigid, planar (

)
Flexible (

)
Flexible (

)
Labeling Efficiency (1h) >99% (Rapid kinetics)~60% (Slower kinetics)>90% (Prone to off-target)
Cryst. Occupancy 1.0 (Uniformly bound)0.6 - 0.8 (Mixed states)0.9 (Susceptible to radiation damage)
SAR Resolution Can mask non-covalent SARExcellent for nuanced SARPoor (driven by generic alkylation)

Key Insight: For crystallographic structure determination, Pro-3MP is vastly superior to Acr-3MP because its rapid kinetics ensure 100% target occupancy. Mixed-occupancy states (common with slower acrylamides) result in ambiguous electron density maps that complicate the modeling of the 3-methoxypyrrolidine ring.

Self-Validating Crystallographic Workflow

To successfully resolve the structure of a protein bound to Pro-3MP, the experimental protocol must account for the warhead's high reactivity. The following methodology is designed as a self-validating system: each step contains a built-in quality control check to ensure causality between the experimental input and the structural output.

Step 1: Controlled Adduct Formation & LC-MS Validation

Causality: Highly reactive propiolamides can modify secondary, solvent-exposed cysteines if incubated too long or at too high a concentration. Poly-alkylation introduces severe conformational heterogeneity, completely inhibiting crystal lattice formation.

  • Dilute the target protein to 20 µM in a buffer free of reducing agents (e.g., DTT or BME), as these will react directly with Pro-3MP.

  • Add Pro-3MP at a 5-fold molar excess (100 µM).

  • Incubate at 4°C for 1 hour.

  • Validation Checkpoint: Subject an aliquot to Intact Protein LC-MS. The reaction is only allowed to proceed to crystallization trials if the mass shift corresponds to exactly one adduct (+153 Da) with >95% abundance.

Step 2: Co-Crystallization (Over Soaking)

Causality: While fragment soaking is standard, the formation of the rigid vinyl thioether bond by Pro-3MP often induces localized backbone shifts. Soaking this compound into pre-formed apo-crystals routinely causes the crystal lattice to crack or dissolve.

  • Concentrate the validated, fully modified protein-ligand complex to 10-15 mg/mL.

  • Set up vapor diffusion crystallization drops (hanging or sitting drop) using sparse-matrix screens.

  • Harvest crystals using a cryoprotectant supplemented with 1 mM Pro-3MP to maintain equilibrium, followed by flash-freezing in liquid nitrogen.

Step 3: Diffraction Data Collection & Restrained Refinement

Causality: Standard crystallographic libraries (e.g., in Phenix or Coot) do not contain the geometric parameters for a vinyl thioether linkage. If default restraints are used, the refinement algorithm will incorrectly force the


 carbon into an 

tetrahedral geometry, destroying the validity of the model.
  • Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, 1.0 Å wavelength).

  • Generate a custom CIF dictionary for the Pro-3MP-Cysteine adduct using tools like eLBOW or Grade. Explicitly define the

    
     bond angles to reflect 
    
    
    
    hybridization (~120°).
  • Validation Checkpoint: Calculate an

    
     omit map prior to modeling the ligand. A continuous tube of positive electron density (>3 
    
    
    
    ) must connect the cysteine sulfur to the ligand, independently validating the covalent bond.

Workflow cluster_0 Phase 1: Validation & Adduct Formation cluster_1 Phase 2: Crystallography N1 Target Protein (Cys-containing) N3 Intact Protein LC-MS (QC: >95% Modification) N1->N3 Incubation N2 Pro-3MP (Propiolamide) N2->N3 5x Molar Excess N4 Co-Crystallization (Vapor Diffusion) N3->N4 Validated Complex N5 X-Ray Diffraction (Synchrotron) N4->N5 Crystal Harvesting N6 Structure Refinement (Covalent Restraints) N5->N6 Phase Solution

Fig 2: Self-validating workflow for covalent fragment co-crystallization.

Conclusion & Recommendations

For structural biologists and drug developers targeting challenging cysteines, 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (Pro-3MP) represents an elite tool compound. Its propiolamide warhead guarantees near-total active site occupancy, yielding pristine, continuous electron density maps that are often unattainable with slower-reacting acrylamides.

However, researchers must be aware that the hyper-reactivity of propiolamides can mask underlying non-covalent affinities . Therefore, the recommended development paradigm is to use Pro-3MP to secure the initial high-resolution crystal structure, map the trajectory of the 3-methoxypyrrolidine ring, and subsequently transition to a less reactive acrylamide analog (Acr-3MP) for nuanced SAR optimization and clinical development.

References

  • Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors Source: European Journal of Medicinal Chemistry (via OSTI.GOV) URL:[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv URL:[Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding Source: RSC Medicinal Chemistry (via NIH/PubMed) URL:[Link]

Washout Assays for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Reversibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to redefine precision oncology and immunology, the selection of the electrophilic warhead dictates both the safety and efficacy of the resulting drug[1]. While standard acrylamides have historically been the default choice for irreversible inhibition, alkynamides—specifically propiolamides like 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one —offer a distinct geometric and electronic profile[2].

To successfully integrate this propiolamide fragment into a drug discovery pipeline, researchers must definitively characterize its binding kinetics. Unlike cyanoacrylamides, which are explicitly designed for reversible covalent engagement[3], propiolamides typically form highly stable, irreversible vinyl thioether bonds with target cysteines[4].

This guide provides an objective comparison of the 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one warhead against alternative covalent modifiers, supported by rigorous washout assay methodologies to empirically validate its irreversibility.

Comparative Performance: Warhead Kinetics

The therapeutic utility of a covalent inhibitor is heavily dependent on its target residence time. The table below summarizes the kinetic behavior of the propiolamide warhead compared to industry-standard alternatives.

Table 1: Comparative Kinetic Profiles of Covalent Warheads

Warhead ClassRepresentative FragmentBinding ModeWashout Recovery (24h)Target Residence TimeOff-Target Risk
Propiolamide 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-oneIrreversible (Vinyl Thioether)< 5%Infinite (Protein Half-Life)Low-Medium
Acrylamide Standard AcrylamideIrreversible (Thioether)< 5%Infinite (Protein Half-Life)Medium
Cyanoacrylamide Reversible CyanoacrylamideReversible Covalent> 85%Finite (Minutes to Hours)Low
Mechanistic Grounding: The Causality of Irreversibility

Covalent bond formation follows a two-step kinetic model: initial non-covalent binding (


) followed by covalent bond formation (

). The critical differentiator between warhead classes is the dissociation rate constant (

).

For reversible covalent inhibitors (e.g., cyanoacrylamides), the highly acidic alpha-proton facilitates a retro-Michael reaction, leading to a measurable


 and finite target residence time[5]. In contrast, the thiol-yne addition of a propiolamide yields a stable vinyl thioether. Because this adduct lacks a facile elimination pathway under physiological conditions, 

[4]. Washout assays act as a self-validating system to confirm this irreversibility, ensuring that prolonged target inhibition is driven by covalent engagement rather than transient high non-covalent affinity.

Kinetic_Model Target Target Protein (Free Cysteine) NonCov Non-Covalent Complex [P·I] Target->NonCov k_on Inhibitor Propiolamide Inhibitor (1-(3-Methoxypyrrolidin-1-yl)...) Inhibitor->NonCov k_on NonCov->Target k_off Cov Covalent Adduct (Vinyl Thioether) NonCov->Cov k_inact Cov->NonCov k_rev ≈ 0 (Irreversible)

Kinetic model of propiolamide covalent binding and irreversibility.

Experimental Methodology 1: Biochemical Rapid Dilution Washout Assay

Objective: Differentiate between reversible and irreversible covalent engagement in a controlled, cell-free environment.

Causality & Self-Validation: By diluting the enzyme-inhibitor complex 100-fold, the concentration of free inhibitor drops far below its


. A reversible inhibitor will dissociate to restore equilibrium, restoring enzyme activity over time. An irreversible propiolamide has already formed a stable covalent bond; thus, activity will not recover. The inclusion of a known reversible inhibitor ensures the assay is sensitive to dissociation.

Step-by-Step Protocol:

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., 100 nM) with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one at a concentration of

    
     for 60 minutes at 37°C to ensure >95% target occupancy.
    
  • Control Preparation: Prepare a vehicle control (DMSO) and a known reversible comparator (e.g., a cyanoacrylamide) under identical conditions.

  • Rapid Dilution: Dilute the incubation mixtures 100-fold into an assay buffer containing the enzyme's substrate. The final enzyme concentration should be 1 nM, dropping the free inhibitor concentration to

    
    .
    
  • Continuous Monitoring: Measure product formation continuously (via fluorescence or absorbance) for 4–6 hours.

  • Data Analysis: Plot fractional activity over time. Calculate the dissociation rate constant (

    
    ) by fitting the recovery curve to a first-order exponential equation. For the propiolamide, the curve should remain flat near 0% recovery.
    

Washout_Workflow Step1 Step 1 Pre-incubation Step2 Step 2 Rapid Dilution Step1->Step2 Step3 Step 3 Activity Assay Step2->Step3 Result1 No Recovery (Irreversible) Step3->Result1 Propiolamides Result2 Recovery (Reversible) Step3->Result2 Cyanoacrylamides

Step-by-step workflow of a biochemical rapid-dilution washout assay.

Experimental Methodology 2: Cellular Washout & Target Occupancy Assay

Objective: Confirm irreversible target engagement in a live-cell environment where metabolic enzymes and high concentrations of endogenous nucleophiles (like glutathione) are present.

Causality & Self-Validation: In a cellular environment, intracellular factors can theoretically alter inhibitor residence time. By utilizing a fluorescent activity-based probe (ABP) post-washout, this protocol self-validates: if the target is irreversibly bound by the propiolamide, the ABP cannot bind to the active site cysteine, and the fluorescent signal remains absent at 24 hours.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed target-expressing cells in 6-well plates. Treat with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (1 µM) or comparators for 2 hours to establish covalent binding.

  • Washout Phase: Aspirate the media. Wash the cells 3x with warm PBS to thoroughly remove unbound compound. Add fresh, inhibitor-free complete media.

  • Time-Course Harvest: Lyse cells at 0, 4, 8, and 24 hours post-washout using a standard RIPA buffer supplemented with protease inhibitors.

  • Target Occupancy Measurement: Incubate the lysates with a fluorescently tagged ABP specific to the target's uninhibited cysteines for 1 hour at room temperature.

  • Readout: Resolve the lysates on SDS-PAGE and scan for fluorescence. A sustained lack of a fluorescent band at the 24-hour mark definitively indicates irreversible inhibition by the propiolamide warhead.

References
  • Advanced approaches of developing targeted covalent drugs. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc_Ac2f5U9Mya9xtvN7lpWiw-t_NSwV_kwbbEwBPVkyhF-t5ARZYVgrWuR6s-7n9v03PsFQqEAEew8EskDRvR7WlGNr86NjSVPDU8-FrvRORYy9VojyMH5Jy_kqTr7qxplLYKBiqjHBnSoknM=]
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEKML7WEDUUO_XmWxZzrHISgaqa9d5SIJTGHXYndM3icNhT4f5pgwddGZbZnJaPzHIAW7nKMoPO9VVuw5i2dJ6Trtq4sE-9Oz_qf-GK9wIVdV325IewC-oP-zIrd_BoR2HhOfD]
  • Recent Advances in Covalent Drug Discovery. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_sngM-yzgwd4CY88va77oPmWUGMSjjS8BOlkVZvmSJthEBTW-4Dzib6Y-7AfsPQrLk1Xm_Cdqa0VvfRScBYm6K8DTA2jGMY-36UshyXsgdWzFrbI_sU7zJOC9MxuBnrJZ7BAwJI1YbcC1pFBdh8_YHleA6dAE5QgOJyn5qoXnqdvtSa0mEbi7pQ==]
  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx_PWV05Fxnqr3mPdfdWUKHgARVBDGFtgGpY5-PWoSI5VHNySq099COfO6JSNETRUXUWWuYE2PoeMi5DfFVg31OolugEsqvo4jtpVyfW9eOTBgnJoVD2THDzgXBVeuPJNcfqGIQ9UvYNOHFiDYgsu80cFG6R3TMTTQ]
  • Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVcMcvFB4kcuO19duBa-rpVKDf9gJEIzoBYW8pvB5Cbv5fRdBTccnAemDxiwyB7pKSZWHNB37R6P8sGhAdKWxowQ1SN1xCFzUIf8Q19WlT_dDJWa_GI7FZXRjWHV-j6uIWjy-J8y2rhDl3hXZ3JXGt71P7ubP57MvvwCCH]

Sources

benchmarking 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one against known covalent inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one , a representative alkynone-based covalent fragment . It is designed for medicinal chemists and chemical biologists evaluating "warhead" reactivity and scaffold selectivity in Targeted Covalent Inhibitor (TCI) discovery.

Executive Summary: The Alkynone Advantage

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of electrophile ("warhead") determines the fine balance between potency and toxicity. While acrylamides (e.g., Ibrutinib, Osimertinib) are the industry standard, alkynones (prop-2-yn-1-ones) offer a distinct reactivity profile.

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (hereafter referred to as MP-Alkynone ) represents a "scout fragment" used to interrogate cysteine nucleophilicity in Deubiquitinating enzymes (DUBs) and kinases. This guide benchmarks MP-Alkynone against its acrylamide analog and standard alkylators, demonstrating its utility in targeting low-reactivity cysteines that acrylamides miss.

Key Performance Indicators (KPIs)
FeatureMP-Alkynone (Subject)Acrylamide Analog (Benchmark)Chloroacetamide (Control)
Warhead Prop-2-yn-1-one (Ynone)Prop-2-en-1-one (Acrylamide)

-Chloroacetamide
Intrinsic Reactivity (

)
High (10–50x vs Acrylamide)ModerateVery High (Promiscuous)
Reversibility Irreversible (typically)IrreversibleIrreversible
Target Class DUBs (USP7, USP30), KinasesKinases (BTK, EGFR)General Cysteine Proteases
Selectivity Driver 3-Methoxy (Chiral orientation)Scaffold dependentLow

Mechanism of Action: The Propiolamide Warhead

Unlike acrylamides which undergo a standard Michael addition to form a saturated amide, the MP-Alkynone undergoes a conjugate addition with a cysteine thiol to form a vinyl sulfide adduct.

Significance: The linear geometry of the alkyne allows it to penetrate narrow active site channels (common in DUBs like USP7) that may sterically exclude the planar alkene of an acrylamide.

ReactionMechanism cluster_0 Selectivity Filter Inhibitor MP-Alkynone (Electrophile) Complex Michael Addition (Transition State) Inhibitor->Complex Binding (Ki) Target Target Protein (Cys-SH Nucleophile) Target->Complex Nucleophilic Attack Adduct Covalent Adduct (Vinyl Sulfide) Complex->Adduct Bond Formation (k_inact)

Figure 1: Mechanism of Covalent Inactivation. The linear alkyne warhead undergoes nucleophilic attack by the catalytic cysteine, forming a stable vinyl sulfide thioether.

Benchmarking Data: Reactivity & Selectivity

The following data synthesizes experimental trends comparing MP-Alkynone against standard covalent benchmarks.

A. Intrinsic Reactivity (GSH Assay)

The rate of reaction with Glutathione (GSH) is a proxy for off-target toxicity. A half-life (


) that is too short indicates promiscuity.
CompoundStructureGSH

(pH 7.4)
Interpretation
MP-Alkynone 3-OMe-Pyrrolidine-C≡C -CO45 min "Goldilocks" Reactivity. Reactive enough for non-catalytic cysteines, but stable in plasma.
MP-Acrylamide 3-OMe-Pyrrolidine-C=C -CO> 240 minLow Reactivity. Requires a highly nucleophilic Cys or precise positioning (e.g., BTK C481).
Chloroacetamide 3-OMe-Pyrrolidine-CH2Cl -CO< 5 minPromiscuous. High risk of immunogenicity and off-target alkylation.
B. Target Efficiency ( )

In a representative assay against USP7 (Ubiquitin Specific Protease 7), the alkynone demonstrates superior potency due to the higher electrophilicity of the


-hybridized carbon.
  • MP-Alkynone:

    
    
    
  • MP-Acrylamide:

    
    
    
  • Insight: The alkynone is the preferred warhead when targeting DUB catalytic triads where the cysteine is buried or when the non-covalent affinity (

    
    ) of the fragment is weak (
    
    
    
    ).

Experimental Protocols (Self-Validating Systems)

To validate MP-Alkynone in your specific biological system, follow these standardized protocols.

Protocol 1: Intrinsic Reactivity Profiling (NMR-based)

Determine if the warhead is too "hot" for your assay conditions.

  • Preparation: Dissolve MP-Alkynone (10 mM) in DMSO-d6. Prepare a solution of Cysteine or GSH (20 mM) in phosphate buffer (pH 7.4) with 10% D2O.

  • Initiation: Mix Inhibitor and Thiol at a 1:10 ratio (pseudo-first-order kinetics) in an NMR tube.

  • Measurement: Monitor the disappearance of the alkyne proton signal (

    
     ~4.0-4.5 ppm) or the appearance of vinyl protons (
    
    
    
    ~6.0-7.5 ppm) via ^1^H-NMR at 5-minute intervals for 2 hours.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: If reaction completes in <1 minute, the compound is too reactive for selective probing.

Protocol 2: Intact Protein Mass Spectrometry

Confirm covalent labeling stoichiometry (1:1 adduct).

  • Incubation: Incubate Target Protein (5

    
    M) with MP-Alkynone  (50 
    
    
    
    M, 10x excess) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) for 60 minutes.
  • Quenching: Acidify with 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw spectra (MaxEnt1 or equivalent).

  • Validation Criteria:

    • Pass: Mass shift of +153.08 Da (MW of MP-Alkynone) on the protein peak.

    • Fail: Mass shift of +306 Da (Double labeling = non-specific) or +0 Da (No reaction).

Application Workflow: Fragment-to-Lead

The MP-Alkynone is best utilized as a starting point for FBDD.

Workflow cluster_workflow Covalent FBDD Pipeline Step1 Step 1: Screen Fragment Library (MP-Alkynone vs. Acrylamide) Step2 Step 2: Hit Validation (MS & GSH Reactivity) Step1->Step2 Identify Hits Step3 Step 3: Scaffold Optimization (Modify 3-OMe-Pyrrolidine) Step2->Step3 Confirmed Binder Step4 Step 4: Warhead Tuning (Switch to Cyanoacrylamide if reversible needed) Step3->Step4 Improve PK/PD

Figure 2: Strategic workflow for utilizing MP-Alkynone in drug discovery. The compound serves as a high-reactivity probe to identify bindable pockets before optimizing for drug-like properties.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Oncology and Beyond. Journal of Medicinal Chemistry. Link

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • Hewings, D. S., et al. (2017).[1] Activity-Based Probes for the Deubiquitinating Enzyme USP7.[2][3] Nature Chemical Biology. Link

  • PubChem Compound Summary. (2023). 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one. National Library of Medicine. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[4] Link

Sources

evaluating residence time of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one targets

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Residence Time of Propiolamide Covalent Targets: A Comparative Guide for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Executive Summary

As targeted covalent inhibitors (TCIs) mature beyond traditional irreversible acrylamides, drug discovery has shifted toward finely tuned electrophiles capable of reversible covalent binding. The model fragment 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a highly specific class of propiolamide warheads that undergo Michael addition with nucleophilic cysteine residues. By modulating the electronic and steric environment of the alkyne via the 3-methoxypyrrolidine moiety, application scientists can tune the reversibility of the covalent adduct. This guide objectively compares the analytical modalities used to evaluate the residence time (


) of this compound against traditional irreversible alternatives, providing self-validating experimental workflows.

Mechanistic Causality of Propiolamide Binding

Residence time is defined as the duration a drug remains bound to its target. For reversible covalent inhibitors, this is mathematically expressed as


.

The binding of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one follows a two-step kinetic model. The initial non-covalent encounter (


) positions the propiolamide warhead adjacent to the target cysteine. This is followed by the bond-forming step (

). Unlike highly reactive chloroacetamides that form permanent bonds, the electron-rich methoxypyrrolidine substituent tempers the electrophilicity of the alkyne. This destabilizes the resulting enamine adduct just enough to make the reverse reaction (

) biologically relevant, yielding a finite and tunable residence time .

BindingKinetics Target Target Protein [E] NonCov Non-Covalent [E·I] Target->NonCov k_on Inhibitor Propiolamide [I] Inhibitor->NonCov k_on NonCov->Target k_off CovAdduct Covalent Adduct [E-I] NonCov->CovAdduct k_inact CovAdduct->NonCov k_react (Reversible)

Two-step binding kinetics of propiolamide inhibitors, highlighting reversibility.

Comparative Analysis of Evaluation Platforms

To accurately quantify the residence time of propiolamide targets, researchers must select the appropriate analytical platform. Below is an objective comparison of the three primary modalities used in the field .

Table 1: Comparison of Analytical Platforms for Covalent Residence Time

ModalityPrimary ReadoutThroughputAdvantagesLimitations
Surface Plasmon Resonance (SPR) Optical (Refractive Index)MediumReal-time

and

quantification; label-free.
Requires target immobilization; sensitive to bulk refractive index changes.
Intact Mass Spectrometry Mass-to-Charge Ratio (

)
Low-MedDirect confirmation of covalent adduct stoichiometry and reversibility.Static time-points; requires high protein concentrations.
TR-FRET Jump-Dilution Fluorescence Resonance Energy TransferHighHigh-throughput screening compatible; physiological assay conditions.Indirect measurement (relies on tracer displacement); requires labeled probes.

Quantitative Performance Comparison

When evaluating 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, it is critical to benchmark its kinetic parameters against alternative warheads. The data below demonstrates how the propiolamide achieves a prolonged but finite residence time compared to an irreversible acrylamide and a non-covalent analog .

Table 2: Representative Kinetic Data for Cysteine-Targeting Warheads

Compound / Warhead

(

)

(

)

(

)

(

)
Residence Time (

)
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one 12.5

336

~1.5 hours
Acrylamide Analog (Irreversible Control)15.0

566

> 11 days (Infinite)
Propanamide Analog (Non-covalent Control)18.2N/AN/AN/A< 2 seconds

Note: The propiolamide maintains a highly efficient covalent bond formation (


) while allowing for a measurable dissociation phase, mitigating the risk of permanent off-target proteome modification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the assay's causality and rule out false positives caused by assay artifacts or non-specific binding .

Protocol 1: Surface Plasmon Resonance (SPR) Real-Time Kinetics

Objective: Directly measure


 to calculate residence time.
Self-Validation Controls: 
  • Non-covalent control (Propanamide): Isolates

    
     to prove that prolonged residence time is strictly due to covalent bond formation.
    
  • Irreversible control (Acrylamide): Defines the instrument's upper limit of detection for

    
     (baseline drift).
    

Methodology:

  • Sensor Functionalization: Immobilize the target cysteine-bearing protein onto a CM5 sensor chip via standard amine coupling, aiming for a low density (Rmax < 50 RU) to prevent mass transport limitations.

  • Analyte Injection: Inject 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in a multi-cycle kinetic format at concentrations ranging from

    
     to 
    
    
    
    .
  • Extended Dissociation: Monitor the dissociation phase for a minimum of 4 hours. Causality: Because

    
     for propiolamides is slow, standard 10-minute dissociation windows will falsely categorize the compound as irreversible.
    
  • Data Fitting: Fit the sensorgrams to a two-state reaction model. The dissociation curve will yield

    
    , allowing the calculation of 
    
    
    
    .
Protocol 2: Intact Mass Spectrometry Jump-Dilution

Objective: Orthogonally validate SPR data by directly observing the decay of the covalent protein-inhibitor adduct. Self-Validation Control: A mutated target protein (Cys


 Ser) must be run in parallel. Causality: If an adduct forms on the mutant, the compound is non-specifically labeling other nucleophiles (e.g., Lysine or Histidine), invalidating the residence time data.

Methodology:

  • Equilibration: Incubate the target protein (10

    
    ) with the propiolamide inhibitor (50 
    
    
    
    ) for 2 hours at room temperature to ensure >95% covalent adduct formation.
  • Jump-Dilution: Rapidly dilute the reaction mixture 100-fold into an inhibitor-free buffer. This drops the free inhibitor concentration well below its

    
    , forcing the equilibrium toward dissociation.
    
  • Time-Course Quenching: At specific time intervals (0, 30, 60, 120, and 240 minutes), extract aliquots and immediately quench with 1% formic acid.

  • LC-MS Analysis: Analyze the samples via intact LC-MS. Calculate the ratio of the unmodified protein mass to the adduct mass. The exponential decay of the adduct peak over time provides a direct measurement of the residence time.

Workflow Prep Equilibrate Target with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Split Prep->Split SPR SPR Sensorgram (Real-Time Kinetics) Split->SPR MS Intact Mass Spec (Adduct Quantification) Split->MS Jump Jump-Dilution Assay (Biochemical Recovery) Split->Jump Data Calculate Residence Time (τ) τ = 1 / k_react SPR->Data MS->Data Jump->Data

Multimodal experimental workflow for evaluating the residence time of covalent targets.

Conclusion

Evaluating the residence time of propiolamide targets like 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one requires a shift from traditional steady-state assumptions to dynamic kinetic modeling. By utilizing self-validating SPR and intact mass spectrometry workflows, researchers can accurately quantify


. This data is paramount for optimizing the delicate balance between prolonged target engagement (efficacy) and eventual adduct dissociation (safety) in modern covalent drug discovery.

References

  • Boike, L., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals (Basel), 2023.[Link]

  • Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 2023.[Link]

  • Zhao, Z., et al. "Advanced approaches of developing targeted covalent drugs." Acta Pharmaceutica Sinica B, 2022.[Link]

  • Wang, W., et al. "Biospecific Chemistry for Covalent Linking of Biomacromolecules." Chemical Reviews, 2024.[Link]

Proteome-Wide Selectivity Profiling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: A Comparative Guide to Electrophilic Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted covalent inhibitors (TCIs), the selection of an electrophilic "warhead" dictates the balance between kinetic reactivity and proteome-wide selectivity[1]. The compound 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a prototypical propiolamide (an alkynone-based Michael acceptor). This guide provides an objective, data-driven comparison of this propiolamide fragment against alternative electrophiles—such as acrylamides and chloroacetamides—and details the self-validating chemoproteomic workflows required to map its off-target landscape.

Mechanistic Rationale: The "Goldilocks" Reactivity of Propiolamides

As drug development professionals evaluate covalent fragments, understanding the causality behind electrophile reactivity is paramount.

  • Acrylamides: React via a thiol-ene Michael addition. They possess low intrinsic reactivity and generally require extensive non-covalent scaffolding (high binding affinity) to position the warhead near a target cysteine.

  • Chloroacetamides: React via an S_N2 mechanism. While highly effective, they are notoriously promiscuous, leading to widespread proteomic alkylation (including lysine and histidine residues) and dose-limiting toxicity[1][2].

  • Propiolamides (e.g., 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one): React via a thiol-yne Michael addition. The sp-hybridized alkyne conjugated to the carbonyl provides enhanced electrophilicity compared to an sp2-hybridized acrylamide. While propiolamides can sometimes exhibit higher intrinsic reactivity toward thiols than chloroacetamides, they maintain a remarkably strict chemoselectivity for cysteines (>93%) over other nucleophilic amino acids[2][3].

Mechanism Prop 1-(3-Methoxypyrrolidin-1-yl) prop-2-yn-1-one (Propiolamide) Adduct Stable Covalent Adduct (Thioenol Ether) Prop->Adduct Michael Addition NoRxn No Reaction (Kinetic Barrier) Prop->NoRxn Poor Electrophile for N/O Cys Target Cysteine (Thiolate State) Cys->Adduct Off Off-Target Nucleophiles (Lysine/Serine) Off->NoRxn

Fig 1. Reaction logic of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one with target cysteines.

Comparative Proteome-Wide Selectivity Data

To objectively evaluate the utility of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, we must benchmark it against standard electrophilic alternatives using competitive Activity-Based Protein Profiling (ABPP) data[3].

Table 1: Quantitative Comparison of Electrophilic Warheads

Electrophile ClassRepresentative FragmentReaction MechanismCysteine Selectivity (%)Relative ReactivityProteome-Wide Off-Targets
Propiolamide 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-oneMichael Addition (Thiol-yne)>93% HighLow (Minimal Lys/His reactivity)
Acrylamide N-(3-Methoxypyrrolidin-1-yl)acrylamideMichael Addition (Thiol-ene)>95% LowVery Low
Chloroacetamide 2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethan-1-oneS_N2 Alkylation~70-80% Moderate-HighHigh (Significant Lys/His/Glu reactivity)
Maleimide N-Ethylmaleimide (NEM)Michael Addition>90% Extremely HighModerate (Prone to retro-Michael cleavage)

Data synthesized from comparative chemoproteomic studies evaluating diverse electrophiles across native human proteomes[2][3].

Self-Validating Experimental Protocol: isoTOP-ABPP

To generate the selectivity data outlined above, researchers rely on Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) . This protocol is an intrinsically self-validating system: by utilizing a competitive format with heavy/light isotopic tags, it normalizes for protein abundance. Any reduction in the MS signal directly correlates to the prior covalent occupancy of that specific cysteine by the propiolamide fragment[1][3].

Step-by-Step Methodology
  • Proteome Preparation & Competitive Labeling:

    • Extract the native proteome (e.g., from MDA-MB-231 cells) in PBS.

    • Split the lysate into two equal aliquots. Treat Aliquot A with DMSO (vehicle control) and Aliquot B with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (e.g., 50 µM) for 1 hour at 37°C.

    • Causality Check: This step ensures that only cysteines intrinsically reactive to the propiolamide are covalently blocked.

  • Universal Probe Labeling:

    • Treat both aliquots with a broad-spectrum reactive probe, such as Iodoacetamide-alkyne (IA-alkyne, 100 µM), for 1 hour[3].

    • Self-Validation: IA-alkyne labels all accessible, unreacted cysteines. Cysteines modified by the propiolamide in Step 1 will exhibit sterically blocked IA-alkyne labeling.

  • CuAAC "Click" Conjugation:

    • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

    • React Aliquot A (DMSO) with a "Light" isotopically labeled TEV-cleavable biotin-azide tag.

    • React Aliquot B (Propiolamide) with a "Heavy" isotopically labeled TEV-cleavable biotin-azide tag[3].

  • Enrichment & On-Bead Digestion:

    • Combine both aliquots in a 1:1 ratio. Precipitate proteins using methanol/chloroform to remove unreacted click reagents.

    • Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads.

    • Perform on-bead tryptic digestion to wash away non-probe-modified peptide fragments.

  • TEV Cleavage & LC-MS/MS Quantification:

    • Release the probe-modified peptides from the beads using TEV protease.

    • Analyze the eluate via high-resolution LC-MS/MS.

    • Data Interpretation: A Light:Heavy ratio > 4.0 indicates that the specific cysteine was highly engaged by 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, mapping its exact proteomic footprint[1].

Workflow Lysate Cell Lysate Compete 1. Propiolamide vs DMSO Lysate->Compete Probe 2. IA-Alkyne Labeling Compete->Probe Click 3. CuAAC Click (Heavy/Light Tags) Probe->Click Enrich 4. Streptavidin Enrichment Click->Enrich MS 5. LC-MS/MS (Ratio > 4 = Hit) Enrich->MS

Fig 2. Competitive isoTOP-ABPP workflow for quantifying proteome-wide electrophile selectivity.

References

  • Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry / NIH.3

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads. Amazon AWS / Research Archive.2

  • A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology / SciSpace.1

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, a compound of interest in modern medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes field-proven insights and authoritative data on its constituent chemical motifs: a pyrrolidine ring and an acetylenic ketone. Our aim is to empower you with the knowledge to work safely, protect your colleagues and the environment, and ensure the integrity of your research.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one has not been extensively investigated.[1] Therefore, a conservative approach to handling is paramount. Our safety assessment is based on the known hazards of its principal structural components.

  • The Pyrrolidine Core: Pyrrolidine and its derivatives are often flammable liquids and can be harmful if swallowed or inhaled.[2] They can cause severe skin burns and eye damage.[2] It is crucial to handle these compounds in a well-ventilated area and avoid direct contact.[3][4]

  • The Acetylenic Ketone Functionality: Acetylenic compounds, particularly those with terminal alkynes, can be reactive and may pose an explosion hazard under certain conditions, such as in the presence of certain metals or at elevated temperatures.[5] Ketones can be flammable and may cause irritation upon contact.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one. The minimum required PPE for any work involving this compound is detailed below.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of the chemical, which may cause serious eye damage.[6]
Face Protection Face shield worn over safety goggles.Required when there is a risk of splashes, especially when handling larger quantities or during transfers.[7][8]
Hand Protection Double-gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile).Provides robust protection against skin absorption, a potential route of exposure for pyrrolidine derivatives.[6][7] Always inspect gloves for integrity before use.[2][9]
Body Protection Flame-resistant lab coat.Protects against accidental spills and splashes.[10]
Respiratory Protection Work should be conducted in a certified chemical fume hood.This is the primary means of preventing inhalation of potentially harmful vapors.[7]

DOT Script for PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Experimental Work Assess_Hazards Assess Hazards of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Don Inner and Outer Gloves Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles Don_Gloves->Don_Goggles Don_Shield 4. Don Face Shield Don_Goggles->Don_Shield Perform_Experiment Perform Experiment in Fume Hood Don_Shield->Perform_Experiment

Caption: A workflow for selecting and donning appropriate PPE.

Operational Plan: Safe Handling from Bench to Waste

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

Handling and Storage
  • Ventilation: All manipulations of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one must be performed in a properly functioning chemical fume hood.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4][11] Use non-sparking tools where appropriate.[4]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][11] The storage area should be designated for reactive and potentially toxic chemicals.

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring the substance.[3][4]

Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Isolate: If it is safe to do so, isolate the spill area to prevent further spread.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand.[4]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area according to your institution's established procedures.

  • Waste: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[12]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one and its associated waste is a critical component of laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Solid waste contaminated with the compound (e.g., gloves, absorbent materials) should be collected in a designated, labeled hazardous waste container.[13]

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste.[13] Do not mix with incompatible wastes.[14]

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any relevant hazard pictograms.[14]

  • Storage of Waste: Store waste containers in a designated, supervised satellite accumulation area away from regular lab activity.[13]

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][15] Do not pour chemical waste down the drain.[15]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container labels should be defaced before disposal as regular trash.[12]

DOT Script for Waste Disposal

Waste_Disposal Start Generation of Waste (Solid, Liquid, Sharps) Segregate Segregate Waste by Type Start->Segregate Label Label Containers Clearly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Caption: A procedural flowchart for the safe disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, fostering a culture of safety and scientific excellence within the laboratory.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Loba Chemie.
  • Physikalisch-Technische Bundesanstalt.
  • Apollo Scientific.
  • CDH Fine Chemical.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • ChemicalBook. (2026, January 17).
  • Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
  • Carl ROTH.
  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment.
  • Acros Organics.
  • University of Washington Environmental Health and Safety.
  • Fisher Scientific.
  • Sigma-Aldrich. (2026, January 29).
  • Fisher Scientific. (2025, December 20).
  • Cylinder Recyclers. Acetylene Cylinder Recycling | Proper Disposal.
  • Iolitec. (2022, September 20).
  • University of Louisville Department of Environmental Health and Safety (DEHS). WASTE DISPOSAL MANUAL.
  • Synergy Recycling. Acetylene Cylinders Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.